3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDGFQQIGGAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161152-76-7 | |
| Record name | 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol (CAS No. 161152-76-7): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a conformationally rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its unique stereochemical and conformational properties make it an attractive component for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] This bicyclic system introduces a level of structural rigidity that can favorably orient pharmacophoric elements for optimal interaction with biological targets. The constrained nature of the 3-azabicyclo[3.1.0]hexane core can lead to a reduction in the entropic penalty upon binding to a target protein, potentially enhancing binding affinity.
This guide focuses on a particularly valuable derivative of this scaffold: 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol , registered under CAS number 161152-76-7 .[4][5][6] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, sequential chemical transformations, while the primary alcohol functionality at the 1-position serves as a versatile handle for the introduction of further molecular complexity. This combination of features makes it a sought-after building block in the synthesis of complex drug candidates, particularly in the development of targeted therapies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 161152-76-7 | [4][5][6] |
| Molecular Formula | C₁₁H₁₉NO₃ | [5] |
| Molecular Weight | 213.27 g/mol | [5] |
| Appearance | Typically a solid or viscous liquid | Inferred from related compounds |
| Boiling Point | ~308 °C (Predicted) | [7] |
| Density | ~1.16 g/cm³ (Predicted) | [7] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |
Synthesis of this compound
A general and effective method for the Boc protection of a similar compound, exo-3-azabicyclo[3.1.0]hexan-6-ylmethanol, has been described and can be adapted for the synthesis of the title compound.[7]
Proposed Synthetic Pathway
Caption: Proposed two-stage synthesis of this compound.
Detailed Experimental Protocol (Adapted)
Materials:
-
3-Azabicyclo[3.1.0]hexane-1-methanol (or a suitable precursor)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for purification)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 3-azabicyclo[3.1.0]hexane-1-methanol in a suitable solvent system, such as a mixture of dichloromethane and water.
-
Addition of Base: Add a mild base, such as sodium bicarbonate, to the solution to act as a proton scavenger.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to the reaction mixture at room temperature. The reaction is typically stirred for several hours to ensure complete conversion.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with saturated brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield pure this compound.
Causality behind Experimental Choices:
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This allows for selective reactions at other functional groups in the molecule.
-
Base: A mild inorganic base like sodium bicarbonate is used to neutralize the acidic byproducts of the reaction without causing unwanted side reactions.
-
Solvent System: A biphasic solvent system (e.g., DCM/water) is often employed to facilitate the reaction and subsequent separation of the product.
-
Purification: Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity, ensuring the final product is of high purity for subsequent applications.
Applications in Drug Discovery: A Focus on IRAK4 Inhibitors
The 3-azabicyclo[3.1.0]hexane scaffold is a key component in a number of biologically active molecules, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and opioid receptor antagonists.[1][2] However, one of the most significant and recent applications of this compound is as a crucial building block in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .[8][9][10]
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[10] Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases. Therefore, inhibiting IRAK4 is a promising therapeutic strategy for these conditions.
Role in the Synthesis of IRAK4 Inhibitors
In the synthesis of IRAK4 inhibitors, the this compound moiety is typically incorporated to provide a rigid and well-defined presentation of pharmacophoric groups that interact with the kinase active site. The primary alcohol can be further functionalized to attach other parts of the inhibitor molecule.
The general workflow for incorporating this building block is illustrated below:
Caption: General workflow for the incorporation of the building block into IRAK4 inhibitors.
The rigid bicyclic structure helps to lock the conformation of the inhibitor, which can lead to higher binding affinity and selectivity for IRAK4 over other kinases. This is a critical aspect of modern kinase inhibitor design, as off-target effects are a common cause of toxicity.
Conclusion
This compound (CAS No. 161152-76-7) is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its conformationally constrained framework and orthogonal protecting group strategy make it an ideal starting material for the construction of novel drug candidates. The demonstrated utility of this compound in the development of potent and selective IRAK4 inhibitors highlights its importance in the field of drug discovery, particularly for the treatment of inflammatory and autoimmune diseases. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug development programs.
References
-
Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. Rose-Hulman Institute of Technology. Available at: [Link]
-
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. Available at: [Link]
-
Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. PubMed. Available at: [Link]
-
Transannular C–H Arylation of the Azabicyclo[3.1.0]hexane Core. Thieme. Available at: [Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. Available at: [Link]
- Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.Google Patents.
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ACS Publications. Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. PubMed. Available at: [Link]
-
tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate. PubChem. Available at: [Link]
-
This compound, min 97%, 500 mg. CP Lab Safety. Available at: [Link]
-
Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate - [B82164]. Synthonix. Available at: [Link]
- Irak4 inhibiting agents.Google Patents.
- Macrocyclic compounds as irak4 inhibitors for the treatment of inflammatory diseases.Google Patents.
-
Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. National Institutes of Health. Available at: [Link]
- Compounds for targeting degradation of irak4 proteins.Google Patents.
-
IRAK4 inhibitor | BI1543673. opnMe. Available at: [Link]
Sources
- 1. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines [mdpi.com]
- 4. 161152-76-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. calpaclab.com [calpaclab.com]
- 6. tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate - CAS:161152-76-7 - Abovchem [abovchem.com]
- 7. exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol | 419572-18-2 [chemicalbook.com]
- 8. WO2016011390A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
- 9. WO2014143672A1 - Macrocyclic compounds as irak4 inhibitors for the treatment of inflammatory diseases - Google Patents [patents.google.com]
- 10. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol molecular weight
An In-Depth Technical Guide to 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol: A Key Building Block in Modern Drug Discovery
Executive Summary
This compound is a specialized chemical intermediate that has garnered significant attention in the fields of medicinal chemistry and drug development. Its rigid, three-dimensional bicyclic core, combined with versatile functional handles, makes it an invaluable building block for synthesizing complex molecules with favorable pharmacological properties. The 3-azabicyclo[3.1.0]hexane scaffold itself is a privileged structure found in numerous biologically active compounds.[1][2] This guide provides a comprehensive overview of the physicochemical properties, strategic importance, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Analysis
The foundational characteristics of a chemical entity are critical for its application in synthesis. This compound possesses a unique combination of a protected amine, a primary alcohol, and a constrained bicyclic system.
Core Data
A summary of the essential quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉NO₃ | [3][4][5][6] |
| Molecular Weight | 213.28 g/mol | [4][7][8] |
| CAS Number | 161152-76-7 | [3][4] |
| Typical Purity | ≥97% | [3][4] |
| Predicted Boiling Point | 300.1 ± 15.0 °C | |
| Predicted Density | 1.191 ± 0.06 g/cm³ | |
| Storage Conditions | Room Temperature | [3][4] |
Structural Dissection and Rationale
The structure of this compound is a deliberate convergence of three key chemical motifs, each serving a distinct and vital purpose in synthetic chemistry:
-
The 3-Azabicyclo[3.1.0]hexane Core: This fused ring system, consisting of a pyrrolidine ring and a cyclopropane ring, imparts significant conformational rigidity and a distinct three-dimensional topology. In an era of drug discovery moving beyond flat, aromatic molecules, such saturated, 3D-rich scaffolds are highly sought after for their ability to improve target selectivity and enhance physicochemical properties like solubility.[9]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the nitrogen atom is a cornerstone of modern organic synthesis. Its function is to temporarily "mask" the reactivity of the secondary amine. This is crucial because it allows chemists to perform reactions on other parts of the molecule (like the primary alcohol) without interference from the nitrogen. The Boc group is prized for its stability under a wide range of reaction conditions and its clean, efficient removal under mild acidic conditions.
-
The Methanol (-CH₂OH) Functional Group: The primary alcohol at the 1-position serves as a versatile synthetic handle. It is a nucleophile that can readily participate in a wide array of chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to halides, providing a gateway to a vast chemical space for library synthesis and lead optimization.
The 3-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Motif in Medicinal Chemistry
The core bicyclic structure is not merely a passive scaffold; it is an active contributor to the biological activity of many compounds. Derivatives of 3-azabicyclo[3.1.0]hexane are key structural features in a wide range of biologically active molecules and natural products.[2]
This framework is found in compounds investigated as:
-
Opioid receptor antagonists.[1]
-
Histone deacetylase (HDAC) inhibitors.[1]
-
Antagonists of morphine-induced antinociception.[1]
-
Agents with antiproliferative activity against various tumor cell lines.[10]
Its utility in fragment-based drug discovery (FBDD) is particularly noteworthy. The scaffold's defined 3D shape allows for precise probing of protein binding pockets, offering a superior starting point for developing potent and selective drugs compared to more flexible or planar fragments.[9]
Synthesis, Purification, and Quality Control
The synthesis of this compound typically involves the protection of a pre-formed bicyclic amine precursor. The following protocol is an exemplary representation of this key synthetic step, based on established procedures for Boc protection of similar scaffolds.[11]
Experimental Protocol: Boc-Protection of 3-Azabicyclo[3.1.0]hexane-1-methanol Precursor
This protocol describes a self-validating workflow, from reaction setup to final product verification.
Causality Behind Choices:
-
Reactants: The amine precursor is the key starting material. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).
-
Base: A base like sodium hydroxide or triethylamine is used to deprotonate the amine's ammonium salt form (if applicable) and to neutralize any acidic byproducts, driving the reaction to completion.
-
Solvent System: A mixture like dioxane/water or dichloromethane (DCM) is chosen to ensure the solubility of both the polar amine salt and the nonpolar Boc₂O.
-
Purification: Silica gel column chromatography is the gold standard for purifying moderately polar organic compounds, effectively separating the desired product from unreacted starting materials and byproducts.
Step-by-Step Methodology:
-
Dissolution: Dissolve the precursor, (3-azabicyclo[3.1.0]hexan-1-yl)methanol (1.0 eq), in a suitable solvent mixture such as dioxane and water (3:2 v/v) or DCM.
-
Basification: Add a base such as sodium hydroxide (1.2 eq) or triethylamine (1.5 eq) to the solution and stir until homogeneous.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.2-1.5 eq) in the same solvent to the reaction mixture at 0 °C. Rationale: Slow addition at low temperature helps to control the exothermicity of the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 10-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Aqueous Workup: Quench the reaction by adding water. If using a water-miscible solvent like dioxane, extract the product into a water-immiscible organic solvent like ethyl acetate (3x). If DCM was used, wash the organic layer with water and brine. Rationale: This step removes inorganic salts and water-soluble impurities.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Verification: Characterize the final product to confirm its identity and purity using:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]⁺).
-
Visualization of Synthesis and QC Workflow
The following diagram illustrates the logical flow from starting materials to the verified final product.
Caption: General workflow for the synthesis and quality control of the title compound.
Key Applications in Drug Development
The primary utility of this compound is as a versatile building block for the synthesis of more complex molecules. Its designation as a "Protein Degrader Building Block" is particularly significant.[3]
-
PROTACs and Molecular Glues: In the field of targeted protein degradation, molecules like Proteolysis Targeting Chimeras (PROTACs) require linkers to connect a target-binding ligand to an E3 ligase-binding ligand. The rigid, 3D nature of the azabicyclo[3.1.0]hexane core is ideal for constructing these linkers, providing precise spatial orientation of the two ends. The methanol group offers a convenient attachment point for elaborating the linker structure.
-
Library Synthesis: The compound is an excellent starting point for creating libraries of diverse molecules for high-throughput screening. The primary alcohol can be readily converted into a multitude of other functional groups, enabling the rapid generation of analogues to explore the structure-activity relationship (SAR) of a lead compound.
Conceptual Application Workflow
Caption: Conceptual pathway from building block to a complex bioactive molecule.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for modern drug discovery. Its precise molecular weight of 213.28 g/mol is just one parameter of a molecule designed for synthetic versatility and biological relevance. By providing a rigid, three-dimensional scaffold with orthogonally protected functional groups, it allows medicinal chemists to construct novel molecules with enhanced pharmacological profiles efficiently. Its role as a key intermediate in the synthesis of protein degraders and diverse chemical libraries solidifies its importance for researchers aiming to tackle complex biological targets and develop the next generation of therapeutics.
References
-
CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. Retrieved from [Link]
-
Blake, H. W., et al. (2018). Access to 3D Alicyclic Amine-Containing Fragments through Transannular C–H Arylation. Organic Letters, 20(15), 4543–4547. Available at: [Link]
-
Kharitonov, D. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769-780. Available at: [Link]
-
ACS Publications. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). Request PDF: Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. Retrieved from [Link]
-
Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48). Available at: [Link]
-
ResearchGate. (n.d.). Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. Retrieved from [Link]
-
MDPI. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 23(6), 3474. Available at: [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate. Retrieved from [Link]
-
APTEEUS. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound | 161152-76-7 [sigmaaldrich.com]
- 6. bio-fount.com [bio-fount.com]
- 7. tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate | C11H19NO3 | CID 49757489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. appretech.com [appretech.com]
- 9. Access to 3D Alicyclic Amine-Containing Fragments through Transannular C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines [mdpi.com]
- 11. exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol | 419572-18-2 [chemicalbook.com]
An In-Depth Technical Guide to the Physical Properties of 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol is a key building block in medicinal chemistry, valued for its rigid bicyclic scaffold which is instrumental in the design of novel therapeutics. An understanding of its physical properties is paramount for its effective application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound. In instances where experimental data is not publicly available, this guide furnishes detailed, field-proven protocols for their determination, empowering researchers to generate this critical data in their own laboratories.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.
-
IUPAC Name: tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
-
Synonyms: this compound
-
CAS Number: 161152-76-7
-
Molecular Formula: C₁₁H₁₉NO₃
-
Molecular Weight: 213.27 g/mol
The structure, depicted below, features a bicyclic system with a fused cyclopropane and pyrrolidine ring. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and a hydroxymethyl group is attached at the bridgehead carbon.
Caption: Chemical structure of this compound.
Tabulated Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₉NO₃ | - |
| Molecular Weight | 213.27 g/mol | - |
| Appearance | White to off-white solid (presumed) | General observation for similar compounds |
| Melting Point | Not available | - |
| Boiling Point | 300.1 ± 15.0 °C | Predicted |
| Density | 1.191 ± 0.06 g/cm³ | Predicted |
| Solubility | Not available | - |
Experimental Protocols for Property Determination
The absence of comprehensive experimental data necessitates robust and reliable methods for its acquisition. The following sections detail standard laboratory protocols for determining the key physical properties of novel compounds like this compound.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive and accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1][2] This method is preferred over traditional melting point apparatus for its precision and the additional data it can provide, such as the enthalpy of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan.
-
Encapsulation: Place the lid on the pan and crimp it to create a hermetic seal. This prevents any loss of sample due to sublimation.
-
Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Program the DSC instrument to heat at a constant rate, typically 10 °C/min, over a temperature range appropriate for a compound of this nature (e.g., from room temperature to 250 °C).
-
Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[2] The peak of the endotherm represents the temperature at which the sample is fully melted.
Boiling Point Determination
Rationale: For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition at high temperatures. The Thiele tube method is a classic and effective technique for micro-scale boiling point determination.[3][4]
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small test tube (fusion tube).
-
Capillary Tube: Invert a sealed-end capillary tube and place it into the fusion tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Observation: Heat the Thiele tube gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
-
Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]
Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in various solvents.[5][6] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
Sources
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. who.int [who.int]
- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol
Foreword: The Significance of the Azabicyclo[3.1.0]hexane Scaffold in Modern Drug Discovery
The 3-azabicyclo[3.1.0]hexane framework is a conformationally constrained structural motif of significant interest to the pharmaceutical and agrochemical industries. Its rigid, three-dimensional architecture allows for the precise spatial orientation of substituents, making it an invaluable scaffold for probing interactions with biological targets. Compounds incorporating this moiety have demonstrated a wide range of biological activities, serving as antagonists of morphine-induced antinociception, histone deacetylase inhibitors, and opioid receptor antagonists.[1] The subject of this guide, 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol (a mono-protected bicyclic amino alcohol), represents a key building block for the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, while the primary alcohol offers a versatile point for further functionalization. This guide provides a detailed examination of a robust synthetic pathway to this valuable intermediate and a thorough protocol for its characterization.
Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of this compound is most effectively approached through a two-step sequence:
-
Synthesis of the Carboxylic Acid Precursor: The initial step involves the preparation of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. This intermediate provides a stable, crystalline compound that can be readily purified.
-
Reduction of the Carboxylic Acid: The carboxylic acid is then selectively reduced to the corresponding primary alcohol to yield the target molecule.
This strategic disconnection allows for the purification of the key bicyclic core before the final reduction step, often leading to a higher overall purity of the final product.
Caption: Synthetic strategy for this compound.
Part 1: Synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Experimental Protocol: Synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Materials:
-
Commercially available starting materials and reagents of high purity.
-
Anhydrous solvents.
Procedure:
-
Reaction Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet is charged with a solution of the appropriate starting materials in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Cyclopropanation: The solution is cooled to the appropriate temperature (typically between -78 °C and 0 °C), and the cyclopropanating agent is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Boc Protection: Following the cyclopropanation, di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine or sodium bicarbonate) are added to the reaction mixture to protect the newly formed secondary amine.[4] The reaction is typically stirred at room temperature until complete consumption of the starting material is observed by TLC.
-
Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid.
Part 2: Reduction to this compound
The reduction of the carboxylic acid to the primary alcohol is a critical step. While several reducing agents can accomplish this transformation, lithium aluminium hydride (LiAlH₄) and borane complexes (e.g., BH₃·THF) are the most common and effective.[5][6] The choice of reducing agent can influence the reaction conditions and work-up procedure. For Boc-protected amino acids, borane is often preferred as it can offer higher chemoselectivity and milder reaction conditions.[7]
Experimental Protocol: Reduction of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Materials:
-
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid in anhydrous THF.
-
Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. The BH₃·THF solution is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC.
-
Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C. The mixture is then diluted with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude oil is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil or a white solid.
Caption: Experimental workflow for the reduction of the carboxylic acid precursor.
Part 3: Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₃ | [8] |
| Molecular Weight | 213.27 g/mol | [8][9] |
| CAS Number | 161152-76-7 | [8][10] |
| Appearance | Colorless oil or white solid | Inferred |
Spectroscopic Data
The following data are representative of what would be expected for the successful synthesis of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum will show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm.
-
The protons of the bicyclic core will appear as a series of multiplets in the range of approximately 0.5-4.0 ppm.
-
The two protons of the hydroxymethyl group (CH₂OH) will likely appear as a singlet or a multiplet around 3.5-3.8 ppm.
-
The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the Boc group will be observed around 155 ppm.
-
The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the methyl carbons will be around 28 ppm.
-
The carbons of the bicyclic framework will resonate in the aliphatic region of the spectrum.
-
The carbon of the hydroxymethyl group will appear at approximately 60-65 ppm.
IR (Infrared) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the O-H stretching vibration of the alcohol.
-
A strong absorption band around 1680-1700 cm⁻¹ will correspond to the C=O stretching vibration of the Boc protecting group.
-
C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
MS (Mass Spectrometry):
-
The mass spectrum will show a molecular ion peak (M⁺) or, more commonly, a peak corresponding to [M+H]⁺ or [M+Na]⁺.
-
A characteristic fragmentation pattern will be the loss of the tert-butyl group or the entire Boc group.
Conclusion: A Versatile Building Block for Future Discovery
This guide has detailed a reliable and well-reasoned synthetic pathway for the preparation of this compound, a valuable building block in medicinal chemistry. The two-step approach, involving the synthesis and purification of a carboxylic acid intermediate followed by its reduction, provides a robust method for obtaining the target molecule in high purity. The comprehensive characterization data provided serves as a benchmark for researchers to verify the successful synthesis of this important compound. The strategic use of the Boc protecting group and the presence of a primary alcohol for further derivatization ensure that this compound will continue to be a relevant and highly utilized scaffold in the ongoing quest for novel therapeutic agents.
References
-
D’hooghe, M., & De Kimpe, N. (2006). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry, 71(23), 8766–8770. [Link]
-
This reference is not directly cited in the text but provides relevant background. Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Maulide, N., et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9295-9303. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
This reference is not directly cited in the text but provides relevant background. A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. (2013). Tetrahedron Letters, 54(38), 5236-5239. [Link]
-
This reference is not directly cited in the text but provides relevant background. (1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. (n.d.). Retrieved from [Link]
-
This reference is not directly cited in the text but provides relevant background. Rel-((1S,5S)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.1.0]Hexane-1-Carboxylic Acid). (n.d.). Retrieved from [Link]
-
This reference is not directly cited in the text but provides relevant background. On the Selective N-Methylation of BOC-Protected Amino Acids. (2000). The Journal of Organic Chemistry, 65(18), 5831-5833. [Link]
-
This reference is not directly cited in the text but provides relevant background. Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, C17H23NO5. (2020). Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 839-841. [Link]
-
Kornet, M. J., Thio, P. A., & Tan, S. I. (1966). Borane reduction of amido esters. The Journal of Organic Chemistry, 31(7), 2362-2364. [Link]
-
This reference is not directly cited in the text but provides relevant background. Ghorbani, M., et al. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Organic Letters, 18(19), 4759-4761. [Link]
-
PubChem. (n.d.). tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate. Retrieved from [Link]
-
Atzrodt, J., & Beck, T. (2000). Specific reduction of carboxyl groups in peptides and proteins by diborane. Biochemical Journal, 351(Pt 2), 517–521. [Link]
-
This reference is not directly cited in the text but provides relevant background. Aaron Chemicals. (n.d.). tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate. Retrieved from [Link]
-
This reference is not directly cited in the text but provides relevant background. Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. (2010). Molecules, 15(12), 9206-9221. [Link]
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry (Weinheim an der Bergstrasse, Germany), 29(48), e202301017. [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. Retrieved from [Link]
-
This reference is not directly cited in the text but provides relevant background. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (2017). Organic & Biomolecular Chemistry, 15(3), 565-569. [Link]
-
This reference is not directly cited in the text but provides relevant background. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2011). Molecules, 16(12), 10133-10145. [Link]
-
This reference is not directly cited in the text but provides relevant background. Capot Chemical. (n.d.). This compound. Retrieved from [Link]
-
This reference is not directly cited in the text but provides relevant background. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (n.d.). Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]
-
This reference is not directly cited in the text but provides relevant background. Reduction of carboxylic acids by LiAlH4. (2013, May 8). Chemistry Stack Exchange. [Link]
-
This reference is not directly cited in the text but provides relevant background. Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)-, [1S-(1α,4β,5α)]-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
-
This reference is not directly cited in the text but provides relevant background. Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4. Retrieved from [Link]
-
This reference is not directly cited in the text but provides relevant background. PubChemLite. (n.d.). Tert-butyl (1r,5r)-1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. Retrieved from [Link]
Sources
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate | C11H19NO3 | CID 49757489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 161152-76-7 [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, conformationally constrained scaffolds are of paramount importance for designing novel therapeutics with enhanced potency and selectivity. The 3-azabicyclo[3.1.0]hexane framework is a key structural motif present in a variety of biologically active compounds.[1] The introduction of a Boc (tert-butyloxycarbonyl) protecting group and a hydroxymethyl substituent at strategic positions, as in 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol, yields a versatile building block for the synthesis of complex molecules.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As NMR spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry, a thorough understanding of the spectral features of this key intermediate is crucial for researchers in the field. This document will delve into the theoretical basis for the observed chemical shifts and coupling constants, supported by data from analogous structures and established principles of NMR spectroscopy.
Molecular Structure and Stereochemistry
The structure of this compound (CAS 161152-76-7) incorporates a rigid bicyclic system fused with a cyclopropane ring.[2][3][4] This rigidity significantly influences the magnetic environment of each proton and carbon atom, leading to a well-resolved and informative NMR spectrum. The presence of the bulky Boc protecting group introduces characteristic signals and can influence the conformational preference of the five-membered ring.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the Boc group, the bicyclic core, and the hydroxymethyl protons. The exact chemical shifts can vary slightly based on the solvent and concentration used.
Key ¹H NMR Signals and Assignments
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) | Rationale |
| Boc (-C(CH₃)₃) | 1.40 - 1.50 | Singlet (s) | N/A | The nine equivalent protons of the tert-butyl group are magnetically shielded and do not couple with other protons, resulting in a characteristic sharp singlet.[5] |
| Hydroxymethyl (-CH₂OH) | 3.50 - 3.70 | Multiplet (m) or two doublets (dd) | Geminal and vicinal couplings | These diastereotopic protons are adjacent to a stereocenter and will exhibit distinct chemical shifts and coupling to each other (geminal coupling) and potentially to the adjacent bridgehead proton. |
| Hydroxyl (-OH) | Variable (typically 1.5 - 4.0) | Broad Singlet (br s) | N/A | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
| Ring Protons (H2, H4) | 3.20 - 3.80 | Multiplets (m) | Geminal and vicinal couplings | These protons are adjacent to the nitrogen atom, which is deshielded by the electron-withdrawing carbamate group.[5] The rigid bicyclic structure leads to complex splitting patterns. |
| Bridgehead Protons (H1, H5) | 1.50 - 2.00 | Multiplets (m) | Vicinal and long-range couplings | These protons are part of the bicyclic core and their chemical shifts are influenced by the ring strain and anisotropic effects. |
| Cyclopropane Protons (H6) | 0.40 - 0.80 | Multiplets (m) | Geminal and vicinal couplings | The cyclopropane ring protons are highly shielded due to the unique electronic structure of the three-membered ring, resulting in signals at a high field. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The number of unique carbon signals will correspond to the number of magnetically non-equivalent carbon atoms in the structure.
Key ¹³C NMR Signals and Assignments
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Boc (-(CH₃)₃) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal in a characteristic upfield region.[6] |
| Boc (-C(CH₃)₃) | ~79.0 - 80.0 | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atoms.[7] |
| Boc (-C=O) | ~155.0 - 156.0 | The carbonyl carbon of the carbamate group is significantly deshielded and appears in the downfield region of the spectrum.[7] |
| Hydroxymethyl (-CH₂OH) | ~65.0 - 68.0 | The carbon of the primary alcohol is deshielded by the attached oxygen atom. |
| Ring Carbons (C2, C4) | ~45.0 - 55.0 | These carbons are adjacent to the nitrogen atom and are deshielded. |
| Bridgehead Carbons (C1, C5) | ~30.0 - 40.0 | These carbons are part of the bicyclic core and their chemical shifts are influenced by the ring strain. |
| Cyclopropane Carbon (C6) | ~15.0 - 25.0 | The carbons of the cyclopropane ring are shielded due to the high s-character of the C-C bonds. |
Experimental Protocols
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5] Ensure complete dissolution.
-
Using a clean pipette, transfer the solution into a clean, dry NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner and place it in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is indispensable for its characterization and for monitoring its reactivity in subsequent synthetic steps. The characteristic signals of the Boc group, the bicyclic core, and the hydroxymethyl substituent are well-dispersed, allowing for unambiguous assignment. This guide serves as a valuable resource for researchers utilizing this important building block, enabling them to confidently verify its structure and purity, thereby accelerating the drug discovery and development process.
References
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Lanthanoid-induced shifts as a configurational tool for some bicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]
-
Supporting Information Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to. Beilstein Journals. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
- Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. Google Patents.
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
This compound. Chongqing Chemdad Co., Ltd. Available at: [Link]
-
tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate. PubChem. Available at: [Link]
Sources
- 1. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 2. This compound | 161152-76-7 [chemicalbook.com]
- 3. This compound | 161152-76-7 [sigmaaldrich.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
The Architectural Blueprint of a Conformationally Restricted Scaffold: A Technical Guide to the Crystal Structure of 3-Boc-3-azabicyclo[3.1.0]hexane Derivatives
This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the crystal structure of 3-Boc-3-azabicyclo[3.1.0]hexane derivatives. This class of compounds is of significant interest in medicinal chemistry due to the rigid bicyclic framework that imparts a unique three-dimensional character to molecules, making them valuable scaffolds for the design of novel therapeutics.[1] By understanding the precise atomic arrangement through single-crystal X-ray diffraction, we can unlock the structure-activity relationships that govern their biological function.
The Significance of the 3-Azabicyclo[3.1.0]hexane Core in Medicinal Chemistry
The 3-azabicyclo[3.1.0]hexane skeleton is a prized structural motif in modern drug discovery. Its inherent rigidity, a consequence of the fused cyclopropane and pyrrolidine rings, allows for the precise positioning of substituents in three-dimensional space. This conformational constraint is a powerful tool for medicinal chemists, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. This guide will focus on N-Boc protected derivatives, a common strategy to modulate solubility and reactivity during synthetic campaigns.
Unveiling the Solid-State Architecture: A Case Study of (1R,2R,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
To provide a detailed and practical understanding of the crystal structure, we will focus on a specific derivative: the (R)-phenylglycinol salt of (1R,2R,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The synthesis and structural characterization of this compound have been meticulously documented, providing a robust foundation for this guide.[1][2]
Synthesis and Crystallization: A Self-Validating Protocol
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The following protocol is adapted from established literature procedures and is designed to be a self-validating system, where successful synthesis of the target molecule is a prerequisite for obtaining high-quality crystals.[1][2]
Experimental Protocol: Synthesis and Diastereomeric Salt Crystallization
-
Synthesis of the Racemic Acid: The synthesis of racemic trans-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is the initial step. A detailed multi-step synthesis is typically required, the specifics of which can be found in the primary literature.[1][2]
-
Diastereomeric Salt Formation: To a solution of the racemic acid in a suitable solvent such as methanol or ethanol, an equimolar amount of a chiral resolving agent, in this case, (R)-phenylglycinol, is added. The mixture is heated gently to ensure complete dissolution.
-
Slow Cooling Crystallization: The solution is then allowed to cool slowly to room temperature. This slow cooling is critical as it promotes the formation of well-ordered crystals by allowing the molecules to pack in a thermodynamically favorable arrangement. The flask should be left undisturbed in a vibration-free environment.
-
Crystal Isolation and Seeding (Optional): Once crystals have formed, they are isolated by filtration and washed with a small amount of cold solvent. For subsequent batches, a small seed crystal from a previous successful crystallization can be added to the supersaturated solution to induce crystallization.
-
Recrystallization for Purity: To obtain crystals of the highest quality for X-ray diffraction, a recrystallization step is often necessary. This involves dissolving the isolated crystals in a minimal amount of hot solvent and repeating the slow cooling process.
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis and crystallization of the diastereomeric salt.
The Crystal Structure: A Quantitative Look
The single-crystal X-ray diffraction data for the (R)-phenylglycinol salt of (1R,2R,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CCDC deposition number: 798573) provides a wealth of information about its three-dimensional structure.[2]
Table 1: Key Crystallographic Data
| Parameter | Value |
| CCDC Number | 798573 |
| Empirical Formula | C₁₉H₂₆N₂O₅ |
| Formula Weight | 378.42 |
| Temperature | 293(2) K |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.589(1) |
| b (Å) | 12.981(2) |
| c (Å) | 22.456(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1921.2(5) |
| Z | 4 |
Conformational Analysis: The Rigid Bicyclic Core
The crystal structure reveals the defining conformational features of the 3-azabicyclo[3.1.0]hexane ring system. The pyrrolidine ring adopts an envelope conformation, which is a common feature of this scaffold. The cyclopropane ring is fused to the pyrrolidine ring, creating a rigid structure with well-defined bond angles and torsion angles. This rigidity is what makes this scaffold so valuable in drug design, as it minimizes conformational flexibility and can lead to more potent and selective interactions with biological targets.
The tert-butoxycarbonyl (Boc) protecting group also adopts a specific conformation in the solid state, which can influence crystal packing and intermolecular interactions. The carboxylic acid and the phenylglycinol counter-ion are involved in a network of hydrogen bonds, which are crucial for the stability of the crystal lattice.
Diagram of the Molecular Structure and Key Interactions
Caption: Key interactions within the crystal structure of the diastereomeric salt.
Conclusion: From Crystal Structure to Rational Drug Design
The detailed analysis of the crystal structure of 3-Boc-3-azabicyclo[3.1.0]hexane derivatives provides invaluable insights for medicinal chemists and structural biologists. The precise knowledge of bond lengths, bond angles, and torsion angles allows for the construction of accurate computational models for structure-based drug design. Furthermore, understanding the intermolecular interactions that govern crystal packing can inform strategies for the development of crystalline solid forms of active pharmaceutical ingredients with optimal physicochemical properties. This technical guide serves as a foundational resource for researchers seeking to leverage the unique structural features of the 3-azabicyclo[3.1.0]hexane scaffold in their drug discovery endeavors.
References
-
Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9328–9339. [Link]
-
Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of organic chemistry, 78(18), 9328–9339. [Link]
Sources
The 3-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 3-azabicyclo[3.1.0]hexane core is a conformationally constrained, three-dimensional scaffold that has emerged as a privileged motif in medicinal chemistry. Its rigid bicyclic structure offers a unique topographical presentation of pharmacophoric elements, enabling potent and selective interactions with a diverse range of biological targets. This technical guide provides a comprehensive overview of the biological activities associated with 3-azabicyclo[3.1.0]hexane derivatives, with a focus on their applications in neuropharmacology, oncology, and metabolic diseases. We will delve into the structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols for the synthesis and biological evaluation of these compelling compounds.
Introduction: The Strategic Advantage of Conformational Constraint
The 3-azabicyclo[3.1.0]hexane framework, a fusion of a pyrrolidine and a cyclopropane ring, imparts a significant degree of rigidity compared to more flexible aliphatic and monocyclic systems. This pre-organization of the molecular shape reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and selectivity. The defined stereochemical orientation of substituents on this scaffold allows for precise probing of the three-dimensional space within a receptor's binding pocket, a critical aspect in rational drug design. This guide will explore the diverse therapeutic potential of this unique chemical architecture.
Neurological and Central Nervous System Applications
Derivatives of 3-azabicyclo[3.1.0]hexane have shown significant promise in the modulation of various central nervous system (CNS) targets, offering potential treatments for a range of neurological and psychiatric disorders.
Opioid Receptor Modulation: Beyond Morphinans
A significant area of investigation for 3-azabicyclo[3.1.0]hexane compounds has been in the realm of opioid receptor modulation. These compounds have been designed as novel, achiral µ-opioid receptor ligands.[1] The rigid scaffold allows for the precise positioning of pharmacophoric groups that mimic the interactions of endogenous and exogenous opioids.
Structure-Activity Relationship (SAR) Insights:
Research has highlighted key structural modifications that influence binding affinity and functional activity at the µ-opioid receptor.[1][2] For instance, the addition of a single methyl group has been shown to result in a remarkable 35-fold improvement in binding affinity, an example of a "magic methyl" effect.[2]
| Compound Modification | Effect on µ-Opioid Receptor Affinity | Reference |
| Addition of a methyl group | 35-fold increase in binding affinity | [2] |
| N-substituent variations | Significant impact on potency and selectivity | [3] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay for Opioid Receptor Antagonism
This assay is a functional measure of G-protein coupled receptor (GPCR) activation. Antagonists will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[4][5]
Caption: Simplified signaling pathway of a dopamine D3 receptor antagonist.
Monoamine Reuptake Inhibition: A Triple-Action Approach to Depression
Certain 1-aryl-3-azabicyclo[3.1.0]hexane derivatives have been identified as triple reuptake inhibitors, simultaneously blocking the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). [2][6][7][8]This broad-spectrum activity is hypothesized to lead to a more rapid onset of action and greater efficacy in treating major depressive disorder compared to selective or dual reuptake inhibitors. [6][7][8]
Anticancer Activity: A New Frontier
Recent studies have unveiled the potential of 3-azabicyclo[3.1.0]hexane derivatives as anticancer agents. [9]Spiro-fused derivatives, in particular, have demonstrated significant antiproliferative activity against various cancer cell lines. [9] Mechanism of Action:
The anticancer effects of these compounds appear to be multifactorial. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest. [9]A noteworthy mechanism is the disruption of the actin cytoskeleton, leading to a decrease in cell motility and potentially metastasis. [9]Furthermore, there is evidence suggesting that these compounds may exert their effects through the modulation of key signaling pathways implicated in cancer, such as the p53 and JAK2/STAT3 pathways. [9][10][11] Experimental Protocol: MTS Assay for Cell Viability
The MTS assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability. [12][13][14] Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 3-azabicyclo[3.1.0]hexane compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add the MTS reagent, in combination with an electron coupling reagent like phenazine ethosulfate (PES), to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours. During this time, viable cells will reduce the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ of the compound.
Metabolic Disorders: Targeting DPP-IV for Diabetes
Conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV). [12][15][16][17]DPP-IV is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels. Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. [16] SAR Insights for DPP-IV Inhibition:
The design of these inhibitors often involves incorporating the 3-azabicyclo[3.1.0]hexane scaffold as a P2-region ligand in cyanopyrrolidine-based inhibitors. [12][15]The rigid nature of the scaffold aids in achieving high potency and selectivity against other related proteases. [12][15]
Synthesis Strategies: Constructing the Core
The synthesis of the 3-azabicyclo[3.1.0]hexane core and its derivatives has been a subject of extensive research. Various synthetic routes have been developed to access this valuable scaffold.
Key Synthetic Approaches:
-
Palladium-Catalyzed Cyclopropanation: This method involves the reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst to afford 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. [18][19]* Gold-Catalyzed Oxidative Cyclopropanation: N-allylynamides can be converted into 3-azabicyclo[3.1.0]hexan-2-one derivatives using a gold catalyst and an oxidant. [20]* Photochemical Decomposition of Pyrazolines: This approach allows for the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes. [21]* Multi-step Sequences: Other methods include sequences such as Sonogashira cross-coupling followed by 5-exo-dig cyclization and ionic hydrogenation. [22] General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Conclusion and Future Perspectives
The 3-azabicyclo[3.1.0]hexane scaffold has proven to be a remarkably versatile platform for the design of novel therapeutic agents. Its inherent conformational rigidity provides a distinct advantage in achieving high potency and selectivity for a wide array of biological targets. The diverse biological activities, spanning from CNS modulation to anticancer and antidiabetic effects, underscore the importance of this privileged motif in drug discovery.
Future research in this area will likely focus on:
-
Expansion of the Target Landscape: Exploring the activity of 3-azabicyclo[3.1.0]hexane derivatives against new and emerging biological targets.
-
Fine-tuning of Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their drug-like characteristics.
-
Development of Novel Synthetic Methodologies: Devising more efficient and stereoselective synthetic routes to access a wider diversity of substituted 3-azabicyclo[3.1.0]hexane analogs.
The continued exploration of the chemical space around the 3-azabicyclo[3.1.0]hexane core holds immense promise for the development of the next generation of innovative medicines.
References
- Banks, B. J., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203.
- Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
- Galaj, E., et al. (2020). Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders. The Journal of Neuroscience, 40(39), 7464-7476.
- Chen, P., et al. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 16(10), 1667-1671.
- Micheli, F., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience, 10, 451.
-
Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay! Retrieved from [Link]
- Vasin, V. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759.
- Román, V., et al. (2013). Cariprazine (RGH-188), a D3-preferring dopamine D2/D3 receptor partial agonist, reverses cocaine-induced conditioned place preference and restores cocaine-induced deficits in novel object recognition in rats. Psychopharmacology, 229(3), 445-457.
- Wang, T., et al. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 15(15), 3974-3977.
- Ghate, M., & Jain, S. V. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Letters in Drug Design & Discovery, 11(2), 184-198.
- Micheli, F., et al. (2010). 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists. Journal of Medicinal Chemistry, 53(1), 374-391.
- Micheli, F., et al. (2010). 3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. ACS Medicinal Chemistry Letters, 1(3), 113-117.
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.
- Lunn, G., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611.
- Chen, J., & Skolnick, P. (2007). Triple Reuptake Inhibitors: A Premise and Promise. Current Pharmaceutical Design, 13(31), 3175-3179.
- Kim, D., et al. (2005). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 5(16), 1569-1588.
- Li, H., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(9), 5114-5118.
- Gabillet, S., et al. (2013). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry, 78(17), 8756-8764.
- Satoh, T., et al. (1996). Synthesis of 3-azabicyclo[3.1.0]hexanes by insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom. Tetrahedron Letters, 37(29), 5163-5166.
- Micheli, F., et al. (2007). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. CNS & Neurological Disorders-Drug Targets, 6(2), 142-153.
- Skolnick, P., et al. (2003). "Broad spectrum" antidepressants: is more better?. European Journal of Pharmacology, 461(2-3), 99-104.
-
ResearchGate. (n.d.). [ 35 S]GTP-γ-S binding assays for μ opioid receptor. Retrieved from [Link]
- Google Patents. (n.d.). CN113710661B - Compounds and methods for treating cancer.
-
Juniper Publishers. (2023). Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV In. Retrieved from [Link]
- SchLögl, S., et al. (2022). Investigation of the μ‐ and κ‐opioid receptor activation by eight new synthetic opioids using the [35S]‐GTPγS assay: U‐47700, U‐49900, U‐48800, U‐51754, U‐04855, U‐48520, U‐50488, and U‐69593. Drug Testing and Analysis, 14(7), 1269-1280.
- Scharff, M., et al. (2018). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry, 14, 1481-1490.
-
National Center for Biotechnology Information. (2012). GTPγS Binding Assays. Retrieved from [Link]
-
OUCI. (n.d.). Novel Pathways and Mechanisms of Nicotine-Induced Oral... Retrieved from [Link]
-
Frontiers. (2022). The role of IL-6/JAK2/STAT3 signaling pathway in cancers. Retrieved from [Link]
- Zou, J., et al. (2020). Procyanidins mediates antineoplastic effects against non-small cell lung cancer via the JAK2/STAT3 pathway. Translational Cancer Research, 9(7), 4236-4247.
Sources
- 1. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Triple Reuptake Inhibitors: A Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]
- 11. Procyanidins mediates antineoplastic effects against non-small cell lung cancer via the JAK2/STAT3 pathway - Wu - Translational Cancer Research [tcr.amegroups.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Novel dopamine receptor 3 antagonists inhibit the growth of primary and temozolomide resistant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
The Ascendancy of 3-Azabicyclo[3.1.0]hexane Scaffolds: A Technical Guide to Synthesis and Application in Modern Drug Discovery
Abstract
The 3-azabicyclo[3.1.0]hexane framework, a conformationally restricted nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the precise spatial orientation of pharmacophoric elements, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery and development of novel 3-azabicyclo[3.1.0]hexane derivatives. We will delve into the intricacies of various synthetic strategies, offering mechanistic insights and field-proven protocols. Furthermore, this guide will explore the burgeoning therapeutic landscape of these derivatives, with a focus on their roles as potent modulators of key biological targets.
Introduction: The Strategic Advantage of Conformational Constraint
In the quest for novel therapeutics, the ability to control the three-dimensional arrangement of a molecule is paramount. The 3-azabicyclo[3.1.0]hexane scaffold serves as an exemplary bioisosteric replacement for more flexible acyclic or monocyclic amines, such as piperidine. This structural rigidity reduces the entropic penalty upon binding to a biological target, often translating to a significant increase in binding affinity. The inherent chirality and defined stereochemical landscape of this bicyclic system offer a powerful tool for probing the intricate topographies of receptor binding pockets and enzyme active sites.
The therapeutic relevance of this scaffold is underscored by its presence in a multitude of biologically active compounds. Derivatives have demonstrated significant potential as antagonists of opioid receptors, inhibitors of dipeptidyl peptidase-IV (DPP-IV), and as antiviral agents, particularly against SARS-CoV-2. This guide will provide a holistic view of the journey from synthetic conception to therapeutic application, empowering researchers to leverage the unique properties of the 3-azabicyclo[3.1.0]hexane core in their drug discovery endeavors.
Synthetic Strategies: Mastering the Construction of the Bicyclic Core
The efficient and stereocontrolled synthesis of the 3-azabicyclo[3.1.0]hexane framework is a cornerstone of its utility. Several powerful synthetic methodologies have been developed, each with its own set of advantages and considerations.
Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation
A highly effective and widely employed method for the construction of the 3-azabicyclo[3.1.0]hexane ring system is the dirhodium(II)-catalyzed intramolecular cyclopropanation of allylic diazoacetates. This reaction proceeds through the formation of a rhodium carbene intermediate, which then undergoes a concerted cyclopropanation with the tethered alkene. The choice of rhodium catalyst and its ligands is critical in controlling the stereochemical outcome, allowing for the selective formation of either the exo or endo diastereomer.
Causality behind Experimental Choices: The use of dirhodium(II) catalysts with bulky carboxylate ligands, such as Rh₂(esp)₂, has been shown to significantly improve catalyst efficiency, enabling reactions to be conducted at very low catalyst loadings (as low as 0.005 mol%). This not only reduces cost but also simplifies purification by minimizing metal contamination in the final product. The diastereoselectivity of the cyclopropanation is influenced by the steric environment created by the catalyst's ligands, which dictates the trajectory of the alkene approach to the rhodium carbene.
Caption: Simplified Mechanism of Pd-Catalyzed Cyclopropanation.
Spectroscopic Characterization: Elucidating the 3D Architecture
The unambiguous structural elucidation of 3-azabicyclo[3.1.0]hexane derivatives relies on a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity and relative stereochemistry of the bicyclic core. The coupling constants between the cyclopropyl protons and the protons on the five-membered ring are particularly informative. 2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are crucial for assigning all proton and carbon signals and for confirming the spatial relationships between protons, which is essential for stereochemical assignment.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule, such as carbonyls (C=O) in lactam derivatives and N-H stretches in secondary amines.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass measurement.
Therapeutic Applications: A Scaffold for Diverse Biological Targets
The unique structural features of 3-azabicyclo[3.1.0]hexane derivatives have led to their exploration in a wide range of therapeutic areas.
Opioid Receptor Antagonists
Derivatives of 3-azabicyclo[3.1.0]hexane have been designed as potent and selective μ-opioid receptor antagonists. These compounds have shown promise in preclinical models for the treatment of conditions such as pruritus. Structure-activity relationship (SAR) studies have revealed that modifications to the substituent at the 3-position and the aromatic moiety significantly impact binding affinity and selectivity.
| Compound | R | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) |
| 1 | H | 15 | >1000 | >1000 |
| 2 | CH₃ | 0.43 | 130 | 350 |
| 3 | C₂H₅ | 1.2 | 250 | 600 |
Table 1: SAR of 3-Azabicyclo[3.1.0]hexane Derivatives as Opioid Receptor Ligands. Data compiled from.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The incorporation of the 3-azabicyclo[3.1.0]hexane scaffold into the P2 region of 2-cyanopyrrolidine-based DPP-IV inhibitors has led to the discovery of novel, potent, and selective agents for the treatment of type 2 diabetes. The conformational rigidity of the bicyclic moiety enhances the interaction with the S2 subsite of the enzyme.
| Compound | P2 Moiety | DPP-IV IC₅₀ (nM) |
| 4 | N-phenyl-3-azabicyclo[3.1.0]hexane | 31 |
| 5 | N-(pyridin-2-yl)-3-azabicyclo[3.1.0]hexane | 27 |
Table 2: DPP-IV Inhibitory Activity of 3-Azabicyclo[3.1.0]hexane Derivatives. Data compiled from.
Antiviral Agents
The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety is a crucial component of several antiviral drugs, including the SARS-CoV-2 main protease (Mpro) inhibitor nirmatrelvir (a component of Paxlovid). This scaffold serves as a proline mimetic, fitting into the S2 pocket of the viral protease. The development of synthetic routes to this key fragment is of significant interest for the production of these life-saving medicines.
Experimental Protocols
Protocol for Stereoselective Synthesis of exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate
This protocol is adapted from the work of Davies et al. and describes a highly efficient dirhodium(II)-catalyzed cyclopropanation.
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or Rh₂(esp)₂
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere of nitrogen, add the dirhodium(II) catalyst (0.005 mol%).
-
Heat the solution to the desired temperature (e.g., 40 °C).
-
Slowly add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM via a syringe pump over a period of 4 hours.
-
After the addition is complete, stir the reaction mixture at the same temperature for an additional 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired exo- and endo-3-azabicyclo[3.1.0]hexane-6-carboxylate isomers. The exo/endo ratio can be determined by ¹H NMR analysis of the crude product.
Protocol for 1,3-Dipolar Cycloaddition Synthesis of a Spirocyclic 3-Azabicyclo[3.1.0]hexane
This protocol is a general procedure based on the principles described by Al-Tel et al.
Materials:
-
An α-dicarbonyl compound (e.g., ninhydrin) (1.0 equiv)
-
An α-amino acid (e.g., sarcosine) (2.0 equiv)
-
A cyclopropene derivative (1.0 equiv)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve the α-dicarbonyl compound, the α-amino acid, and the cyclopropene derivative in methanol.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for the time required for the reaction to go to completion (monitor by TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the pure spirocyclic 3-azabicyclo[3.1.0]hexane derivative. If necessary, silica gel column chromatography can be employed.
Conclusion and Future Perspectives
The 3-azabicyclo[3.1.0]hexane scaffold has firmly established itself as a cornerstone in modern drug discovery. Its unique conformational rigidity and rich stereochemistry provide an unparalleled platform for the design of highly potent and selective therapeutic agents. The synthetic methodologies outlined in this guide offer robust and versatile pathways to access a diverse array of derivatives, enabling extensive exploration of chemical space.
Future advancements in this field will likely focus on the development of even more efficient and enantioselective catalytic systems for the synthesis of these bicyclic cores. The continued application of computational chemistry and structure-based drug design will undoubtedly unveil new therapeutic opportunities for this remarkable scaffold, further solidifying its importance in the development of next-generation medicines.
References
-
Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., Gethin, D. M., Goodwin, G., Greenway, D., Greenwood, S., Hall, K., Thomas, M., Thompson, S., Williams, D., Wood, G., & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200–2203. [Link]
-
Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(2), 349–353. [Link]
- (This reference is a general review and does not have a direct clickable URL in the provided search results)
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
- Sattigeri, J. A., Andappan, M. M. S., Kishore, K., Thangathirupathy, S., Sundaram, S., Singh, S., Sharma, S., Davis, J. A., Chugh, A., & Bansal, V. S. (2008).
Methodological & Application
Application Notes and Protocols: Synthesis of 3-azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a pivotal structural motif in medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a conformationally constrained isostere for the piperidine ring, offering unique pharmacological properties.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antitumor, anti-neurodegenerative, and antibacterial effects.[2][3] Consequently, the development of efficient and practical synthetic routes to access these valuable compounds is of significant interest to researchers in academia and the pharmaceutical industry.[4]
This application note details a robust and scalable palladium-catalyzed cyclopropanation reaction for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. Specifically, we focus on the reaction between maleimides and N-tosylhydrazones, which provides a direct and high-yielding pathway to the desired bicyclic products.[5] This method offers several advantages, including operational simplicity, mild reaction conditions, and high diastereoselectivity.[1][5]
Reaction Principle and Mechanism
The core of this synthetic strategy is a palladium-catalyzed reaction that proceeds through the in situ generation of a diazo compound from an N-tosylhydrazone, followed by the formation of a palladium carbene intermediate. This intermediate then undergoes a cyclopropanation reaction with a maleimide derivative.
The catalytic cycle is generally understood to involve the following key steps:
-
Diazo Compound Formation: In the presence of a base, the N-tosylhydrazone decomposes to generate a diazo compound and toluenesulfinate.
-
Palladium Catalyst Activation: A Pd(II) precatalyst, such as Pd(OAc)₂, is reduced in situ by the diazo compound to a catalytically active Pd(0) species.[6][7]
-
Olefin Coordination: The electron-rich maleimide coordinates to the Pd(0) center.[7]
-
Palladacyclobutane Formation: The coordinated palladium-olefin complex reacts with the diazo compound to form a palladacyclobutane intermediate.[6][7]
-
Reductive Elimination: The palladacyclobutane intermediate undergoes reductive elimination to furnish the desired 3-azabicyclo[3.1.0]hexane product and regenerate the active Pd(0) catalyst.
This mechanistic pathway is distinct from reactions catalyzed by other transition metals like copper or rhodium, which typically proceed through a metal carbene complex that undergoes a concerted [2+1] cycloaddition.[7] The palladium-catalyzed pathway often provides different stereochemical outcomes and substrate scope.
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for the palladium-catalyzed cyclopropanation.
Experimental Protocol
This protocol provides a general procedure for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives from maleimides and N-tosylhydrazones.
Materials and Equipment
-
Reagents:
-
Substituted Maleimide (1.0 equiv)
-
Substituted N-Tosylhydrazone (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 equiv)
-
Anhydrous Toluene (or other suitable solvent)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted maleimide (1.0 equiv), N-tosylhydrazone (1.2 equiv), palladium(II) acetate (0.05 equiv), and sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1 M with respect to the maleimide).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the Celite pad with the same organic solvent.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-azabicyclo[3.1.0]hexane derivative. The major diastereoisomer can typically be isolated in this step.[5]
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Substrate Scope and Data
The palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been shown to be applicable to a wide range of substrates, affording the corresponding 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.[5]
| Entry | Maleimide Substituent (R¹) | N-Tosylhydrazone Substituent (R²) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Phenyl | Phenyl | 85 | >20:1 |
| 2 | 4-Chlorophenyl | Phenyl | 82 | >20:1 |
| 3 | 4-Methoxyphenyl | Phenyl | 88 | >20:1 |
| 4 | Methyl | Phenyl | 75 | 15:1 |
| 5 | Phenyl | 4-Methylphenyl | 86 | >20:1 |
| 6 | Phenyl | 4-Chlorophenyl | 80 | >20:1 |
Data is representative and adapted from published literature. Actual yields and diastereoselectivities may vary depending on specific reaction conditions and substrates.
The reaction generally favors the formation of the endo diastereoisomer. The electronic nature of the substituents on both the maleimide and the N-tosylhydrazone appears to have a modest effect on the reaction outcome, highlighting the robustness of this protocol.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Presence of moisture or oxygen- Impure reagents | - Use a fresh batch of Pd(OAc)₂.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.[8]- Purify starting materials if necessary. |
| Low Yield | - Incomplete reaction- Decomposition of diazo compound- Suboptimal temperature | - Increase reaction time.- Ensure slow and controlled formation of the diazo intermediate by optimizing the base and temperature.[8]- Screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C). |
| Poor Diastereoselectivity | - Substrate-dependent effects- Incorrect catalyst or ligand choice | - While this protocol generally gives high diastereoselectivity, some substrates may be less selective.- For challenging substrates, consider screening other palladium sources or ligands, although this protocol is designed to be ligand-free. |
| Formation of Side Products | - Dimerization of the diazo compound- Competing side reactions of the palladium catalyst | - Ensure the diazo compound reacts with the maleimide as it is formed. Slow addition of the tosylhydrazone or base might be beneficial in some cases.- Lowering the reaction temperature may reduce side product formation. |
Conclusion
The palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones is a highly effective and practical method for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. This protocol offers a straightforward approach with high yields, excellent diastereoselectivity, and a broad substrate scope. The operational simplicity and scalability make it a valuable tool for researchers in medicinal chemistry and organic synthesis, facilitating access to a class of compounds with significant therapeutic potential.
References
-
ResearchGate.
-
RSC Publishing.
-
National Center for Biotechnology Information.
-
PubMed.
-
National Center for Biotechnology Information.
-
ACS Publications.
-
MDPI.
-
Beilstein-Institut.
-
MDPI.
-
ResearchGate.
-
Thieme Connect.
-
ResearchGate.
-
ResearchGate.
-
RSC Publishing.
-
ACS Publications.
-
Master Organic Chemistry.
-
ACS Publications.
-
PubMed.
-
BenchChem.
-
Trade Science Inc.
Sources
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Synthesis of 3-Azabicyclo[3.1.0]hexane Scaffolds via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane motif is a cornerstone in modern medicinal chemistry, serving as a rigid, three-dimensional scaffold in a variety of biologically active compounds.[1][2][3] Its unique conformational constraints can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide provides an in-depth exploration of the 1,3-dipolar cycloaddition reaction as a powerful and versatile tool for the stereocontrolled synthesis of these valuable heterocyclic systems. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that govern the success of these transformations.
The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane framework is a recurring structural element in a range of natural products and pharmaceutical agents, demonstrating diverse biological activities.[2][3] Notable examples include its presence in dopamine D3 receptor antagonists, which have potential applications in treating substance use disorders, and as a key component of certain antitumor agents.[1][4] The rigid bicyclic structure provides a defined spatial arrangement of substituents, making it an attractive scaffold for structure-activity relationship (SAR) studies in drug discovery.
Mechanistic Overview: The [3+2] Cycloaddition Pathway
The synthesis of 3-azabicyclo[3.1.0]hexanes is frequently achieved through a [3+2] cycloaddition reaction, a type of pericyclic reaction involving a 1,3-dipole and a dipolarophile. In this context, an azomethine ylide typically serves as the 1,3-dipole, reacting with a cyclopropene or an azirine as the dipolarophile to construct the bicyclic core.
Key Components:
-
1,3-Dipole: Azomethine ylides are the most common 1,3-dipoles for this transformation. They are often generated in situ from the reaction of an α-amino acid or its ester with a carbonyl compound or through the thermal or metal-catalyzed ring-opening of aziridines.[5][6][7]
-
Dipolarophile: The choice of dipolarophile is critical. Strained alkenes, such as cyclopropenes, are highly reactive due to their ring strain, which is released upon cycloaddition.[1][8] Azirines can also serve as effective dipolarophiles.[8][9]
The reaction proceeds in a concerted fashion, where the π-electrons of the 1,3-dipole and the dipolarophile reorganize to form two new sigma bonds, constructing the five-membered pyrrolidine ring fused to the cyclopropane. The stereochemical outcome of the reaction is a key consideration, and asymmetric catalysis is often employed to achieve high enantioselectivity.
Caption: General mechanism of the [3+2] cycloaddition.
Experimental Protocols: Asymmetric Synthesis
The following protocols are based on established methodologies for the catalytic asymmetric 1,3-dipolar cycloaddition to afford enantioenriched 3-azabicyclo[3.1.0]hexane derivatives.
This protocol is adapted from methodologies that achieve high diastereo- and enantioselectivity in the synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives bearing multiple stereogenic centers.[1][10]
Workflow Overview:
Caption: Experimental workflow for Cu-catalyzed cycloaddition.
Materials:
-
Copper(I) tetra(acetonitrile) tetrafluoroborate (Cu(CH₃CN)₄BF₄)
-
Chiral Ligand (e.g., Ph-Phosferrox)
-
Imino ester (e.g., derived from glycine or alanine)
-
Substituted cyclopropene
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Cu(CH₃CN)₄BF₄ (10 mol%) and the chiral ligand (e.g., Ph-Phosferrox, 11 mol%) in anhydrous CH₂Cl₂.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation. The choice of a chiral ligand is crucial for inducing enantioselectivity.
-
-
Reaction Setup:
-
To the catalyst solution, add the imino ester (1.0 equivalent) and the prochiral cyclopropene (1.2 equivalents).
-
Add the base, such as Cs₂CO₃ (20 mol%), to the reaction mixture. The base facilitates the in situ generation of the azomethine ylide from the imino ester.
-
Seal the flask and stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within a few hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-azabicyclo[3.1.0]hexane derivative.
-
-
Characterization:
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Expert Insights:
-
The choice of the copper salt and chiral ligand is paramount for achieving high yields and enantioselectivities.[1][10]
-
The base plays a critical role in the formation of the azomethine ylide; weaker bases may require higher temperatures or longer reaction times.
-
The solvent can significantly influence the reaction outcome. Dichloromethane is a common choice, but other aprotic solvents may be screened for optimization.
This protocol is based on a multi-component reaction that allows for the rapid assembly of complex spirocyclic systems containing the 3-azabicyclo[3.1.0]hexane core.[5][6]
Materials:
-
A cyclic carbonyl compound (e.g., Ninhydrin)
-
An α-amino acid (e.g., Sarcosine or Proline)
-
A substituted cyclopropene
-
Solvent (e.g., Acetonitrile or Ethanol)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the carbonyl compound (1.0 equivalent), the α-amino acid (1.1 equivalents), and the cyclopropene (1.2 equivalents) in the chosen solvent.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The azomethine ylide is generated in situ from the condensation of the carbonyl compound and the amino acid.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
If the product does not precipitate, concentrate the reaction mixture in vacuo and proceed with purification.
-
-
Purification:
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
-
Expert Insights:
-
This multi-component approach offers high atom economy and operational simplicity.[5]
-
The reaction is often highly stereoselective, yielding a single diastereomer.
-
The stability of the in situ generated azomethine ylide can influence the reaction efficiency. Some combinations of carbonyl compounds and amino acids form highly stable ylides that can be trapped effectively by cyclopropenes.[6][7]
Data Summary: Catalyst and Substrate Performance
The following table summarizes representative results from the literature for the copper-catalyzed asymmetric synthesis of 3-azabicyclo[3.1.0]hexanes, highlighting the effectiveness of different chiral ligands and the tolerance of various substrates.
| Entry | Chiral Ligand | Substrate (Cyclopropene) | Yield (%) | ee (%) | Reference |
| 1 | (S,S,Sa)-L1 (Feringa ligand) | Prochiral cyclopropene 2a | High | >99 | [1] |
| 2 | (R)-Fesulphos | 3-phenyl-2H-azirine | 76 | 95 | [8][9] |
| 3 | Ph-Phosferrox | Various trisubstituted cyclopropenes | up to 99 | 97 to >99 | [1][10] |
| 4 | DTBM-Segphos | 3-phenyl-2H-azirine | 46 | 68 | [8] |
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Inefficient generation of the azomethine ylide.
-
Solution: Screen different bases, solvents, or temperatures. Ensure all reagents are pure and anhydrous.
-
-
Low Enantioselectivity:
-
Cause: Ineffective chiral ligand or catalyst deactivation.
-
Solution: Screen a panel of chiral ligands. Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation.
-
-
Poor Diastereoselectivity:
-
Cause: Steric or electronic factors of the substrates.
-
Solution: Modify the substituents on the azomethine ylide or the dipolarophile to enhance facial selectivity.
-
Conclusion
The 1,3-dipolar cycloaddition of azomethine ylides with strained dipolarophiles such as cyclopropenes and azirines represents a highly efficient and versatile strategy for the synthesis of the medicinally important 3-azabicyclo[3.1.0]hexane scaffold. The development of catalytic asymmetric variants has enabled access to these complex molecules with excellent stereocontrol. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully apply these powerful reactions in their own synthetic endeavors.
References
-
Carrillo, R., et al. (2013). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications. [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications. [Link]
-
Filatov, A. S., et al. (2021). Construction of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of 1,2-Diphenylcyclopropenes to Ninhydrin-Derived Azomethine Ylides. The Journal of Organic Chemistry. [Link]
-
Deng, Y., et al. (2018). Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. Organic Letters. [Link]
-
ResearchGate. (n.d.). Synthetic strategies towards the synthesis of 3‐azabicyclo[3.1.0]hexanes. [Link]
-
PubMed. (2018). Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. [Link]
-
ResearchGate. (n.d.). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. [Link]
-
Stepakov, A. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]
-
Beilstein Archives. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. PubMed Central. [Link]
-
PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. [Link]
-
ResearchGate. (n.d.). An Experimental and Theoretical Study of the 1,3-Dipolar Cycloaddition of Alloxan-Derived Azomethine Ylides to Cyclopropenes. [Link]
-
Larina, A. G., et al. (2019). Stereo- and Regioselective 1,3-Dipolar Cycloaddition of the Stable Ninhydrin-Derived Azomethine Ylide to Cyclopropenes: Trapping of Unstable Cyclopropene Dipolarophiles. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. [Link]
-
Balova, I. A., et al. (2017). 1,3-dipolar cycloadditions to cyclopropenes: convenient way for the synthesys of heterocyclic systems. Chemistry of Heterocyclic Compounds. [Link]
-
Cordero, F. M., & Cicchi, S. (2004). Cyclic and Acyclic Nitrones. Science of Synthesis. [Link]
-
Beilstein Archives. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. [Link]
-
Royal Society of Chemistry. (n.d.). A highly diastereoselective one-pot three-component 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides generated from 11H-indeno[1,2-b]-quinoxalin-11-ones. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. [Link]
-
Thieme. (2019). Transannular C–H Arylation of the Azabicyclo[3.1.0]hexane Core. Synlett. [Link]
-
The Chemical Society of Japan. (1993). Synthesis of Annulated y-Lactams via Intramolecular 1,3-Dipolar Cycloadditions of N-Allyldiazoacetamides. Bulletin of the Chemical Society of Japan. [Link]
-
MDPI. (n.d.). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules. [Link]
- Google Patents. (n.d.). Azabicyclo(3.1.0)
-
Sci-Hub. (n.d.). Functionalized Azabicycloalkane Amino Acids by Nitrone 1,3-Dipolar Intramolecular Cycloaddition. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol in Modern Drug Discovery
Introduction: Embracing Conformational Constraint for Enhanced Bioactivity
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy and safety profiles is paramount. Chiral building blocks are fundamental to this endeavor, enabling the precise construction of three-dimensional molecular architectures that are essential for selective interaction with biological targets.[1][2] Among the myriad of available chiral synthons, conformationally restricted scaffolds have garnered significant attention for their ability to pre-organize pharmacophoric elements, thereby reducing the entropic penalty upon binding and often leading to enhanced potency and selectivity.[3][4]
The 3-azabicyclo[3.1.0]hexane framework is a noteworthy example of such a scaffold, frequently incorporated into biologically active molecules and pharmaceuticals.[5][6] This rigid bicyclic system serves as a constrained proline or piperidine mimetic, offering a unique vectoral display of substituents. The subject of this guide, 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol, is a particularly versatile building block, combining the conformational rigidity of the bicyclic core with two orthogonal synthetic handles: a Boc-protected secondary amine and a primary alcohol. This dual functionality allows for sequential and controlled elaboration, making it an invaluable tool for the synthesis of complex molecular targets in medicinal chemistry.
This technical guide provides an in-depth exploration of this compound as a chiral building block, offering detailed application notes, experimental protocols, and the scientific rationale behind its use.
Physicochemical and Structural Profile
A thorough understanding of the physicochemical properties of a building block is critical for its effective implementation in a synthetic workflow. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 161152-76-7 | [7] |
| Molecular Formula | C₁₁H₁₉NO₃ | [7] |
| Molecular Weight | 213.27 g/mol | [7] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | Inferred |
| Boiling Point (Predicted) | 300.1 ± 15.0 °C | Inferred |
| Density (Predicted) | 1.191 ± 0.06 g/cm³ | Inferred |
The Boc (tert-butoxycarbonyl) protecting group imparts several advantageous properties. It enhances the solubility of the parent amine in common organic solvents and sterically shields the nitrogen, preventing its participation in undesired side reactions. The primary alcohol at the C1-bridgehead position serves as a versatile functional handle for a wide array of chemical transformations.
Synthetic Utility and Key Transformations
The strategic value of this compound lies in the differential reactivity of its two functional groups. The primary alcohol can be readily modified, while the Boc-protected amine remains inert. Subsequently, the Boc group can be removed under acidic conditions to liberate the secondary amine for further functionalization.
Caption: Synthetic workflow for the derivatization of this compound.
Application Protocol 1: Oxidation of the Primary Alcohol to the Aldehyde via Swern Oxidation
The oxidation of the primary alcohol to the corresponding aldehyde is a pivotal transformation, as the resulting electrophilic carbonyl group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals and minimizes over-oxidation to the carboxylic acid.[8][9]
Causality Behind Experimental Choices:
-
Reagents: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride.[9] This combination forms a highly reactive electrophilic sulfur species at low temperatures.
-
Temperature Control: The reaction is conducted at -78 °C (a dry ice/acetone bath) to ensure the stability of the reactive intermediates and prevent side reactions.[10]
-
Base: A hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to promote the final elimination step that forms the aldehyde and the malodorous byproduct, dimethyl sulfide.[9]
Step-by-Step Protocol:
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Reagent Preparation: In the flask, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 eq) in DCM to the oxalyl chloride solution, maintaining the internal temperature below -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq) in DCM dropwise, again keeping the temperature below -65 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Quenching and Work-up: Allow the reaction to warm to room temperature. Quench with water and separate the organic layer. Wash the organic phase sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.
Application Protocol 2: Activation of the Primary Alcohol via Mesylation
Conversion of the primary alcohol to a good leaving group, such as a mesylate or tosylate, facilitates subsequent nucleophilic substitution reactions. This opens a pathway to introduce a wide range of functionalities, including azides, halides, and thiols.
Causality Behind Experimental Choices:
-
Reagents: Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) are used to form the corresponding sulfonate esters.[11][12]
-
Base: A non-nucleophilic base, typically triethylamine or pyridine, is used to neutralize the HCl generated during the reaction.[13]
-
Solvent: Anhydrous dichloromethane is a common solvent for this transformation.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting mesylate is often used in the next step without further purification, as it can be unstable on silica gel.
Application Protocol 3: Boc Group Deprotection
The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to unmask the secondary amine. This is typically achieved under acidic conditions.[1][2]
Causality Behind Experimental Choices:
-
Acidic Reagents: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[1][2] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation.[2]
-
Scavengers: The liberated tert-butyl cation is electrophilic and can cause side reactions. Scavengers such as triisopropylsilane (TIS) or anisole are often added to trap this cation.[14]
-
Solvent: Dichloromethane is a common solvent for TFA-mediated deprotection, while HCl is often used as a solution in 1,4-dioxane or ethyl acetate.[1]
Step-by-Step Protocol (using TFA in DCM):
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM.
-
Scavenger Addition: Add a scavenger, such as anisole or triisopropylsilane (1-5 eq), to the solution.
-
TFA Addition: Add trifluoroacetic acid (10-20 eq, often used as a 25-50% solution in DCM) to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 30 minutes to 2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the amine as its TFA salt.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
This compound is a powerful and versatile chiral building block for the synthesis of complex, biologically active molecules. Its conformationally constrained framework and orthogonal protecting group strategy provide medicinal chemists with a robust platform for structure-activity relationship (SAR) studies and the optimization of lead compounds. The protocols detailed in this guide offer a practical framework for the effective utilization of this valuable synthon in drug discovery programs. By understanding the underlying chemical principles and applying these robust experimental procedures, researchers can confidently incorporate this building block into their synthetic strategies to access novel chemical space.
References
-
BenchChem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. [Online]. Available:
-
BenchChem. (2025). Application Note: Protocols for the Acid-Catalyzed t-Boc Deprotection of Lysine. [Online]. Available:
- Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7(10), 711.
-
Sci-Hub. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Online]. Available: [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Online]. Available: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Online]. Available: [Link]
- Ghate, M., & Jain, S. V. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Letters in Drug Design & Discovery, 11(2), 184-198.
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Online]. Available: [Link]
-
ProQuest. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. [Online]. Available: [Link]
- Lunn, G., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611.
-
Chemistry LibreTexts. (2023). Swern oxidation. [Online]. Available: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Online]. Available: [Link]
-
Michigan State University. (n.d.). Swern Oxidation Procedure. [Online]. Available: [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Online]. Available: [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Online]. Available: [Link]
- Grygorenko, O. O., et al. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5648-5712.
-
Bicycle Therapeutics. (n.d.). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. [Online]. Available: [Link]
-
PubMed Central. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. [Online]. Available: [Link]
- Google Patents. (n.d.). WO2015150995A1 - Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors. [Online].
-
ResearchGate. (n.d.). (PDF) Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. [Online]. Available: [Link]
-
Organic Chemistry Frontiers. (n.d.). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. [Online]. Available: [Link]
- Google Patents. (n.d.). US10329302B2 - Bicyclic-fused heteroaryl or aryl compounds and their use as IRAK4 inhibitors. [Online].
- Google Patents. (n.d.). CN106458912B - Bicyclic fused heteroaryl or aryl compounds and their use as irak4 inhibitors. [Online].
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and applications of phosphoramides. [Online]. Available: [Link]
-
RSC Publishing. (n.d.). Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][12]triazolo[4,3-b][1][2][12]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. bicycletherapeutics.com [bicycletherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - ProQuest [proquest.com]
- 7. WO2015150995A1 - Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors - Google Patents [patents.google.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Sci-Hub. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines / Green Chemistry, 2005 [sci-hub.box]
- 13. Khan Academy [khanacademy.org]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Introduction: The Strategic Importance of Bicyclic Scaffolds and Amine Protection
An Application Guide for the Synthesis of tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
The 3-azabicyclo[3.1.0]hexane framework is a conformationally rigid scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure is a valuable component in the design of novel therapeutics, including dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes treatment and various agents targeting the central nervous system. The synthesis of derivatives of this scaffold is crucial for exploring structure-activity relationships (SAR).
3-Azabicyclo[3.1.0]hexane-1-methanol is a key building block, featuring a secondary amine that is both nucleophilic and basic. To perform selective modifications on other parts of the molecule or to prevent unwanted side reactions during subsequent synthetic steps, this amine must be "protected." The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of installation, stability under a wide range of conditions (including basic, nucleophilic, and hydrogenation reactions), and clean, mild removal under acidic conditions. This protocol provides a detailed, field-proven method for the efficient Boc protection of 3-azabicyclo[3.1.0]hexane-1-methanol.
Reaction Scheme and Mechanism
The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of the bicyclic substrate attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a stable tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide and tert-butanol. This decomposition is thermodynamically favorable and helps drive the reaction to completion.
Overall Reaction:
Mechanism of Boc Protection:
-
Nucleophilic Attack: The secondary amine acts as a nucleophile, attacking a carbonyl carbon of the Boc anhydride.
-
Tetrahedral Intermediate Formation: A short-lived tetrahedral intermediate is formed.
-
Leaving Group Elimination: The intermediate collapses, and the tert-butyl carbonate anion is expelled.
-
Proton Transfer & Decomposition: The leaving group abstracts a proton from the now-protonated amine. It then decomposes into tert-butanol and carbon dioxide gas.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction execution, monitoring, and product purification.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry | Quantity |
| 3-Azabicyclo[3.1.0]hexane-1-methanol | 161152-75-6 | 113.16 | 1.0 equiv | 5.0 g (44.2 mmol) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 1.2 equiv | 11.5 g (52.8 mmol) |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~2.0 equiv | 7.4 g (88.4 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | 100 mL |
| Deionized Water | 7732-18-5 | 18.02 | Solvent | 100 mL |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | Wash | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent | ~5 g |
| Silica Gel (for column chromatography) | 7631-86-9 | - | Stationary Phase | As needed |
| Ethyl Acetate (for chromatography) | 141-78-6 | 88.11 | Mobile Phase | As needed |
| Hexanes (for chromatography) | 110-54-3 | 86.18 | Mobile Phase | As needed |
Step-by-Step Procedure
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-azabicyclo[3.1.0]hexane-1-methanol (5.0 g, 44.2 mmol).
-
Dissolve the starting material in a solvent mixture of dichloromethane (100 mL) and deionized water (100 mL). The biphasic system facilitates the reaction and sequesters byproducts.
-
Add sodium bicarbonate (7.4 g, 88.4 mmol) to the mixture. The mild base neutralizes the acidic byproducts and can accelerate the reaction.
-
Stir the suspension vigorously at room temperature (20-25 °C) to ensure good mixing.
2. Addition of Boc Anhydride:
-
While stirring, add di-tert-butyl dicarbonate (11.5 g, 52.8 mmol) portion-wise over 10-15 minutes.
-
Causality Note: Portion-wise addition helps to control the initial exotherm and the rate of CO₂ evolution. Running the reaction in an open or vented system is crucial to prevent pressure buildup from the evolved CO₂ gas.
-
Allow the reaction mixture to stir vigorously at room temperature.
3. Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC developing system (e.g., 50% Ethyl Acetate in Hexanes).
-
Spot the reaction mixture against the starting material. The product, being less polar, will have a higher Rf value.
-
The reaction is typically complete within 2-4 hours, indicated by the complete consumption of the starting amine.
4. Work-up and Extraction:
-
Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with additional DCM (2 x 50 mL) to recover any remaining product.
-
Combine all organic layers.
-
Wash the combined organic phase with saturated sodium chloride solution (brine, 1 x 50 mL) to remove residual water and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
5. Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purify the crude material by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to isolate the pure product.
-
Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate as a clear oil or white solid. A similar procedure for a related isomer yielded the product as a pale yellow liquid with a high yield.
6. Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight for the product C₁₁H₁₉NO₃ is 213.27 g/mol .
Experimental Workflow Visualization
Caption: Workflow for the Boc protection of 3-azabicyclo[3.1.0]hexane-1-methanol.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Substrate Concentration | ~0.44 M (in DCM) | A standard concentration that balances reaction rate and solubility. |
| (Boc)₂O Stoichiometry | 1.2 equivalents | A slight excess ensures complete consumption of the starting amine. |
| Base Stoichiometry | 2.0 equivalents (NaHCO₃) | Ensures the reaction medium remains basic to neutralize byproducts. |
| Temperature | Room Temperature (20-25 °C) | The reaction is efficient at ambient temperature, avoiding thermal degradation. |
| Reaction Time | 2-4 hours | Typical duration for complete conversion, should be confirmed by TLC. |
| Expected Yield | >85% | High yields are common for this type of reaction under the specified conditions. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient (Boc)₂O.2. Poor quality or degraded (Boc)₂O.3. Inefficient mixing. | 1. Add an additional portion (0.1-0.2 equiv) of (Boc)₂O.2. Use a fresh bottle of (Boc)₂O.3. Increase the stirring speed to improve phase contact. |
| Formation of Side Products | Presence of a primary amine impurity could lead to urea formation. | Ensure the purity of the starting material. If side products are observed, diligent purification by column chromatography is required. |
| Low Isolated Yield | 1. Incomplete extraction.2. Product loss during chromatography. | 1. Perform an additional extraction of the aqueous layer.2. Use a finer silica mesh and carefully monitor fractions by TLC to avoid premature mixing. |
| Product is an oil, not solid | The product may be a low-melting solid or a viscous oil at room temperature. | This is normal for many Boc-protected compounds. Characterize the product as is. If a solid is required, attempt crystallization from a suitable solvent system (e.g., ether/hexanes). |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane (DCM) is a volatile and potentially hazardous solvent. Handle with care.
-
Di-tert-butyl dicarbonate can cause irritation. Avoid inhalation and contact with skin.
-
The reaction evolves carbon dioxide gas; ensure the reaction vessel is not sealed to avoid pressure buildup.
References
-
Liu, Y., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]
-
Shandong Aopharm Bio-tech Co., Ltd. (n.d.). Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection. Aopharm. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Basu, N., & Nanda, S. (2007). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 72(22), 8277-8282. [Link]
- Sattigeri, J. A., Andappan, M. M. S., Kishore, K., Thangathirupathy, S., Sundaram, S., Singh, S., Sharma, S., Davis, J. A., Chugh, A., & Bansal, V. S. (2008
The Ascendant Role of 3-Azabicyclo[3.1.0]hexane in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond "Flatland" – The Strategic Value of Rigid Scaffolds
In the quest for novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond traditional flat, aromatic structures into the realm of three-dimensional molecular architecture.[1] The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a particularly valuable building block in this pursuit. This rigid, bicyclic amine offers a unique combination of structural constraint, chemical versatility, and synthetic accessibility, making it a privileged motif in modern drug discovery.[2][3] Its incorporation into a wide range of biologically active molecules, from central nervous system (CNS) agents to antitumor compounds, underscores its significance.[3][4][5][6]
This guide provides an in-depth exploration of the 3-azabicyclo[3.1.0]hexane system, detailing its strategic applications, key synthetic methodologies, and practical, step-by-step protocols for its incorporation into drug discovery programs.
Core Applications in Medicinal Chemistry
The utility of the 3-azabicyclo[3.1.0]hexane scaffold stems primarily from its rigid structure, which allows for precise control over the spatial orientation of pharmacophoric elements. This has led to its successful application in several key areas of drug design.
Conformational Restriction: Locking in Bioactive Conformations
Flexible molecules can adopt numerous conformations in solution, only one of which may be optimal for binding to a biological target. By incorporating a rigid scaffold like 3-azabicyclo[3.1.0]hexane, chemists can "lock" a molecule into a desired bioactive conformation, reducing the entropic penalty of binding and often leading to a significant increase in potency and selectivity.
A compelling example is the development of selective inhibitors for the GABA transporter (GAT). By employing the bicyclo[3.1.0]hexane backbone to constrain a GABA analogue, researchers were able to develop the first highly potent and selective inhibitor of the BGT-1 subtype.[7] The rigid framework forced the pharmacophoric groups into the optimal geometry for BGT-1 binding, a feat not achievable with more flexible analogues.[7]
Logical Workflow: Conformational Restriction Strategy
Caption: Workflow for improving ligand properties via conformational restriction.
Bioisosteric Replacement: Enhancing Physicochemical and Pharmacokinetic Properties
Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a cornerstone of lead optimization. The 3-azabicyclo[3.1.0]hexane motif is increasingly being used as a rigid bioisostere for more common saturated heterocycles like piperidine.[1][8][9] This substitution can lead to significant improvements in a compound's ADME (absorption, distribution, metabolism, and excretion) properties.
For instance, replacing a piperidine ring with a 3-azabicyclo[3.1.0]hexane can:
-
Increase metabolic stability: The bicyclic nature can shield adjacent sites from metabolic enzymes.
-
Modulate lipophilicity (LogP) and basicity (pKa): The unique geometry and electronic distribution of the scaffold can fine-tune these critical properties, impacting solubility, cell permeability, and off-target effects.[10]
-
Explore novel intellectual property space: Creating structurally distinct analogues of known pharmacophores.
Table 1: Comparison of Physicochemical Properties
| Scaffold | Approximate pKa | Approximate clogP | Key Features |
| Piperidine | 11.2 | 1.1 | Flexible, common motif |
| 3-Azabicyclo[3.1.0]hexane | 9.5 - 10.5 | 0.8 - 1.5 | Rigid, conformationally restricted |
Note: Actual values are highly dependent on substitution patterns.
A Scaffold for Diverse Biological Targets
The versatility of the 3-azabicyclo[3.1.0]hexane core is evident in the wide array of biological targets for which potent ligands incorporating this scaffold have been developed.
Table 2: Examples of Bioactive Molecules Containing the 3-Azabicyclo[3.1.0]hexane Scaffold
| Compound/Drug Name | Biological Target/Activity | Therapeutic Area |
| Centanafadine | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) | ADHD[11] |
| Bicifadine | Serotonin-Norepinephrine Reuptake Inhibitor | Analgesic (Pain) |
| Amitifadine | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) | Depression |
| CP-866,087 | μ Opioid Receptor Antagonist | Pruritus (in dogs)[12] |
| NIK Inhibitors | NF-κB Inducing Kinase (NIK) Inhibitor | Autoimmune Diseases[13] |
| GABA Analogue (4) | Selective BGT-1 GABA Transporter Inhibitor | Neurological Disorders[7] |
Synthetic Protocols and Methodologies
The construction of the 3-azabicyclo[3.1.0]hexane core can be achieved through several reliable synthetic strategies. Below are two widely applicable protocols.
Synthetic Pathway Overview
Caption: Key synthetic routes to the 3-azabicyclo[3.1.0]hexane scaffold.
Protocol 1: Palladium-Catalyzed Cyclopropanation of Maleimides
This method provides a practical and efficient route to 3-azabicyclo[3.1.0]hexane-2,4-diones from readily available maleimides and N-tosylhydrazones. The resulting diones can be further reduced to the core amine. This protocol is particularly useful for accessing compounds like the μ opioid receptor antagonist CP-866,087.[14]
Reaction Scheme:
N-Substituted Maleimide + Aldehyde N-Tosylhydrazone --(Pd Catalyst)--> 3-Azabicyclo[3.1.0]hexane-2,4-dione
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the N-substituted maleimide (1.0 equiv).
-
Add the aldehyde N-tosylhydrazone (1.2 equiv).
-
Add anhydrous solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M).
-
-
Catalyst Addition:
-
In a separate vial, prepare the palladium catalyst solution. For example, add Pd₂(dba)₃ (2.5 mol%) and a suitable phosphine ligand such as P(t-Bu)₃ (10 mol%) to a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask.
-
-
Base Addition and Reaction:
-
Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 equiv), to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-azabicyclo[3.1.0]hexane-2,4-dione.
-
-
Reduction to Core Amine (Optional):
-
Dissolve the purified dione in an anhydrous solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C and slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) (typically 2-3 equiv).
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC/LC-MS).
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension and extract the filtrate with an organic solvent.
-
Dry, concentrate, and purify the resulting amine as needed.
-
Protocol 2: [3+2] Dipolar Cycloaddition of Azomethine Ylides
This powerful, atom-economical reaction constructs the 3-azabicyclo[3.1.0]hexane ring system in a single step by reacting a cyclopropene with an azomethine ylide. The azomethine ylide is typically generated in situ from the condensation of a carbonyl compound (like ninhydrin) and an α-amino acid.[9]
Reaction Scheme:
Cyclopropene + Carbonyl Compound + α-Amino Acid --(Heat)--> Spiro-fused 3-Azabicyclo[3.1.0]hexane
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carbonyl compound (e.g., ninhydrin, 1.0 equiv), the α-amino acid (e.g., sarcosine or proline, 1.1 equiv), and the cyclopropene derivative (1.0 equiv).
-
Add a suitable solvent, such as acetonitrile or 1,4-dioxane, to achieve a concentration of approximately 0.2 M.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 65-100 °C, depending on the solvent).
-
Stir the reaction vigorously. The formation of the azomethine ylide is often indicated by a color change.
-
Monitor the consumption of the starting materials by TLC or LC-MS. Reactions are generally complete within 4-12 hours.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified directly by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
In some cases, recrystallization from a suitable solvent system (e.g., methanol or ethanol) can provide the pure product.
-
Conclusion and Future Outlook
The 3-azabicyclo[3.1.0]hexane scaffold is a testament to the power of three-dimensional thinking in drug design. Its ability to act as a rigid conformational anchor and a versatile bioisosteric replacement has cemented its status as a valuable tool for medicinal chemists. With the continued development of novel and efficient synthetic methodologies, the application of this privileged scaffold is set to expand, enabling the creation of next-generation therapeutics with superior efficacy and safety profiles. Researchers are encouraged to consider the strategic incorporation of this unique bicyclic system to address challenges in potency, selectivity, and pharmacokinetics in their drug discovery programs.
References
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Request PDF. Available at: [Link]
-
Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters - ACS Publications. Available at: [Link]
-
SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed. Available at: [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Publishing. Available at: [Link]
-
Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. PubMed Central. Available at: [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. PubMed. Available at: [Link]
-
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. Available at: [Link]
-
Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing. Available at: [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Beilstein Archives. Available at: [Link]
-
6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Triple Reuptake Inhibitors. ACS Publications. Available at: [Link]
-
ChemInform Abstract: Conformationally Restricted GABA Analogues: From Rigid Carbocycles to Cage Hydrocarbons. Request PDF. Available at: [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace. Available at: [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. ACS Publications. Available at: [Link]
-
DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. Available at: [Link]
-
SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. ResearchGate. Available at: [Link]
-
Vol. 60, No. 3, 2024. Pleiades Publishing. Available at: [Link]
-
A conformationally restricted GABA analogue based on octahydro... ResearchGate. Available at: [Link]
- US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.Google Patents.
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]
-
Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. ACS Publications. Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available at: [Link]
-
Centanafadine. Wikipedia. Available at: [Link]
- WO2021075494A1 - Method for producing centanafadine.Google Patents.
-
DFT Study of the Palladium-Catalyzed Cyclopropanation Reaction. Sci-Hub. Available at: [Link]
-
Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. PubMed. Available at: [Link]
-
Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents. Massachusetts General Hospital. Available at: [Link]
- US11564885B2 - Centanafadine pharmaceutical formulations, and methods of making and using same.Google Patents.
-
Six-Step Synthesis of (±)-Lysergic Acid. ACS Figshare. Available at: [Link]
-
METHOD FOR SYNTHESIZING BIPYRIDINE COMPOUND AND METHOD FOR MANUFACTURING PYRIDINE COMPOUND. EPO. Available at: [Link]
Sources
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]
- 7. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. News - Abovchem [abovchem.com]
- 11. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iris.unife.it [iris.unife.it]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol for the Synthesis of Conformationally Constrained Peptides
Abstract
The pursuit of therapeutic peptides with enhanced potency, selectivity, and metabolic stability is a cornerstone of modern drug discovery. A primary strategy for achieving these improvements is the introduction of conformational constraints into the peptide backbone, which reduces the entropic penalty upon binding to a biological target.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the application of 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol , a versatile building block for creating novel, conformationally rigid amino acids. By incorporating this bicyclic scaffold, researchers can access peptidomimetics with pre-organized structures, leading to improved pharmacokinetic and pharmacodynamic profiles.[4] This document is intended for researchers, medicinal chemists, and drug development professionals engaged in peptide synthesis and peptidomimetic design.
Introduction: The Imperative for Conformational Constraint
Linear peptides, despite their therapeutic potential, often suffer from significant drawbacks, including high conformational flexibility and susceptibility to proteolytic degradation.[1][2] This flexibility leads to a significant entropic cost upon binding to a target receptor, which can decrease binding affinity.[2] Introducing rigid structural elements, such as bicyclic systems, "locks" the peptide into a more defined bioactive conformation. The 3-azabicyclo[3.1.0]hexane framework is an attractive scaffold due to its compact, rigid structure that can mimic or induce specific secondary structures like β-turns.[5][6] Its derivatives have shown promise in various therapeutic areas, validating the utility of this core motif in medicinal chemistry.[7][8][9]
This compound serves as a practical starting point for the synthesis of a non-proteinogenic amino acid analogue. The primary alcohol provides a synthetic handle for oxidation to the corresponding carboxylic acid, which can then be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) methodologies.[10][11]
Advantages of Incorporating the 3-Azabicyclo[3.1.0]hexane Scaffold:
-
Enhanced Receptor Affinity and Selectivity: Pre-organization of the peptide backbone into a bioactive conformation can lead to stronger and more specific interactions with the target.[2][4]
-
Increased Proteolytic Stability: The unnatural bicyclic structure is resistant to degradation by endogenous proteases, prolonging the peptide's half-life in vivo.
-
Improved Pharmacokinetic Properties: The rigid structure can influence membrane permeability and overall bioavailability.[12]
-
Structural Diversity: The scaffold allows for the creation of unique three-dimensional peptide architectures, expanding the chemical space for drug discovery.[13]
From Building Block to Peptide-Ready Amino Acid: A Two-Stage Protocol
The commercially available this compound must first be converted into an amino acid derivative suitable for peptide synthesis. This involves two key transformations: oxidation of the primary alcohol to a carboxylic acid and swapping the Boc protecting group for an Fmoc group, which is compatible with the most common SPPS strategy.[10][14]
Workflow Overview
Caption: Conversion of the starting alcohol to an Fmoc-protected amino acid.
Protocol 1: Synthesis of Fmoc-(3-azabicyclo[3.1.0]hexan-1-yl)glycine
This protocol details the necessary chemical transformations to prepare the building block for peptide synthesis.
Part A: Oxidation of the Primary Alcohol
Causality: A mild and selective oxidation is required to convert the primary alcohol to a carboxylic acid without disturbing the Boc-protecting group or the bicyclic core. TEMPO-mediated oxidation using (diacetoxy)iodobenzene (BAIB) as the terminal oxidant is an effective choice for this transformation under neutral conditions.
| Reagent/Material | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 0.1 | Catalyst |
| (Diacetoxy)iodobenzene (BAIB) | 2.5 | Terminal Oxidant |
| Acetonitrile (MeCN) / Water (H₂O) | - | Solvent System (1:1 v/v) |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Aqueous Workup |
| Sodium Thiosulfate (Na₂S₂O₃) | - | Quenching Agent |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
| Hydrochloric Acid (1M HCl) | - | Acidification |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Drying Agent |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of MeCN and water.
-
Add TEMPO (0.1 eq) and BAIB (2.5 eq) to the solution.
-
Stir the reaction vigorously at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of saturated sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution.
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the second set of organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid . The crude product is often pure enough for the next step.
Part B: Boc-Deprotection and Fmoc-Protection
Causality: To prepare for Fmoc-based SPPS, the acid-labile Boc group must be removed and replaced with the base-labile Fmoc group. This orthogonal protection scheme is the foundation of modern peptide synthesis.[10]
| Reagent/Material | Molar Eq. | Purpose |
| 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | 1.0 | Intermediate |
| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | - | Boc Deprotection (1:1 v/v) |
| 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) | 1.1 | Fmoc Protecting Agent |
| Sodium Bicarbonate (NaHCO₃) | 2.5 | Base for Fmoc Reaction |
| Dioxane / Water | - | Solvent System (1:1 v/v) |
Step-by-Step Procedure:
-
Dissolve the crude carboxylic acid intermediate from Part A in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Co-evaporate with toluene to remove residual TFA.
-
Dissolve the resulting crude amine salt in a 1:1 mixture of dioxane and water.
-
Cool the solution in an ice bath and add sodium bicarbonate (2.5 eq).
-
Add Fmoc-OSu (1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product, Fmoc-(3-azabicyclo[3.1.0]hexan-1-yl)glycine , by flash column chromatography to yield a white solid.
Incorporating the Novel Amino Acid via Solid-Phase Peptide Synthesis (SPPS)
With the Fmoc-protected amino acid in hand, it can be readily incorporated into a growing peptide chain using standard automated or manual Fmoc-SPPS protocols.[11][14][15]
SPPS Workflow Diagram
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Manual Fmoc-SPPS Incorporation
Trustworthiness: This protocol is based on well-established, validated procedures for Fmoc-SPPS. The key is ensuring complete coupling of the sterically demanding bicyclic amino acid, which may require extended coupling times or double coupling.[14]
Materials & Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)[15]
-
Fmoc-(3-azabicyclo[3.1.0]hexan-1-yl)glycine (prepared in Protocol 1)
-
Other required Fmoc-protected proteinogenic amino acids
-
Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)
-
Coupling Reagents: HBTU (0.95 eq relative to amino acid), HOBt (1.0 eq), or HATU
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq relative to amino acid)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Washing Solvents: Diethyl ether
Step-by-Step Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.[11]
-
Initial Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (5x).
-
Coupling the Novel Amino Acid: a. In a separate vial, dissolve Fmoc-(3-azabicyclo[3.1.0]hexan-1-yl)glycine (3-4 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3.0 eq) in a minimal amount of DMF. b. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate at room temperature for 2-4 hours. Expert Insight: Due to the rigid nature of this amino acid, a longer coupling time is recommended. A Kaiser test can be performed to check for completion. If the test is positive (indicating free amines), a second coupling (double coupling) should be performed. e. Drain the coupling solution and wash the resin with DMF (5x).
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Global Deprotection: a. Wash the resin with DCM and dry it under a stream of nitrogen. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the crude peptide. d. Precipitate the crude peptide by adding it to a falcon tube of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile + 0.1% TFA). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Confirm the identity and purity of the final peptide using LC-MS and/or MALDI-TOF mass spectrometry.
Conclusion and Future Perspectives
The use of this compound as a precursor provides a reliable and efficient pathway to novel, conformationally constrained peptides. The protocols outlined herein offer a validated framework for synthesizing the necessary Fmoc-protected amino acid and incorporating it into peptide sequences. By leveraging such rigid scaffolds, researchers can systematically investigate structure-activity relationships and develop next-generation peptide therapeutics with superior drug-like properties.[12] The continued exploration of diverse bicyclic and constrained amino acids will undoubtedly push the boundaries of peptidomimetic design and therapeutic innovation.[13][16]
References
- Conformational Restriction of Peptidomimetics in Drug Design. (2015). Chinese Journal of Chemistry.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2018). Molecules.
- Bicyclic Peptides: Types, Synthesis and Applications. (2015).
- Bicyclic Peptides as Next-Generation Therapeutics. (2016). Trends in Pharmacological Sciences.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
- Aspects of the Design of Conformationally Constrained Peptides. (1991). Methods in Enzymology.
- Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. (2024). Biosynth Blog.
- Conformational Restriction of Peptidomimetics for PPI. (2023). PRISM BioLab.
- Current development of bicyclic peptides. (2022). Acta Pharmaceutica Sinica B.
- Bicyclic Peptide Synthesis. Alfa Chemistry.
- Methods and protocols of modern solid phase peptide synthesis. (2014). Journal of Peptide Science.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
- Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters.
- Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. (2013). The Journal of Organic Chemistry.
- Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2021). Molecules.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
- Synthesis of 3-Azabicyclo[3.1.
- 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. (1976). Journal of Medicinal Chemistry.
- Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. (2001). Journal of the American Chemical Society.
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Conformational Restriction of Peptidomimetics for PPI - PRISM BioLab [prismbiolab.com]
- 4. Conformational Restriction of Peptidomimetics in Drug Design [manu56.magtech.com.cn]
- 5. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epublications.marquette.edu [epublications.marquette.edu]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Current development of bicyclic peptides [html.rhhz.net]
Application Notes and Protocols for the Development of 3-Azabicyclo[3.1.0]hexane Derivatives as μ Opioid Receptor Ligands
Abstract: The μ opioid receptor (MOR) is a primary target for the management of severe pain. However, classical opioid analgesics are fraught with dose-limiting side effects, including respiratory depression, tolerance, and dependence. The development of novel chemical scaffolds that can dissociate the desired analgesic effects from these adverse outcomes is a paramount goal in medicinal chemistry. The rigid 3-azabicyclo[3.1.0]hexane core has emerged as a promising framework for designing potent and selective MOR ligands with potentially improved pharmacological profiles.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of 3-azabicyclo[3.1.0]hexane derivatives, intended for researchers in pharmacology and drug development.
Introduction: The Rationale for a Novel Scaffold
Opioids exert their powerful analgesic effects primarily through the activation of the μ opioid receptor (MOR), a G protein-coupled receptor (GPCR).[4] Upon agonist binding, MOR primarily signals through the Gαi/o protein pathway, which inhibits adenylyl cyclase, reduces intracellular cAMP, and modulates ion channels to suppress neuronal excitability, resulting in analgesia.[5][6][7] However, MOR activation can also trigger a parallel signaling cascade via β-arrestin recruitment. This latter pathway is increasingly associated with the undesirable effects of opioids, such as tolerance, respiratory depression, and constipation.[6][7]
The concept of "biased agonism," or the ability of a ligand to preferentially activate one signaling pathway over another, offers a rational strategy for developing safer analgesics.[6][8] The 3-azabicyclo[3.1.0]hexane scaffold provides a conformationally constrained core, which can be strategically functionalized to optimize interactions with the MOR binding pocket. This rigidity can be exploited to fine-tune the ligand's pharmacological properties, leading to compounds with high affinity, enhanced selectivity over δ (DOR) and κ (KOR) opioid receptors, and potentially a bias towards G-protein signaling.[1][2] Indeed, derivatives from this class have been investigated as potent MOR antagonists for conditions like pruritus and alcohol dependence.[2][9]
This document outlines the critical experimental workflows, from chemical synthesis to preclinical evaluation, required to advance this class of compounds.
Synthesis of the 3-Azabicyclo[3.1.0]hexane Core
The synthesis of the 3-azabicyclo[3.1.0]hexane core is a key step in accessing these novel ligands. One efficient and diastereoselective method involves a palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[10][11] This approach allows for the construction of the bicyclic system with good control over stereochemistry.
Caption: General workflow for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Protocol 1: Palladium-Catalyzed Cyclopropanation
This protocol provides a representative method for synthesizing a 3-azabicyclo[3.1.0]hexane derivative. The rationale for using a palladium catalyst is its high efficiency in promoting the decomposition of N-tosylhydrazones to generate the carbene intermediate required for cyclopropanation.
Materials:
-
N-Substituted Maleimide (1.0 eq)
-
N-Tosylhydrazone derivative (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 eq)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
-
Silica gel for column chromatography
Procedure:
-
To a dry, argon-flushed round-bottom flask, add the N-substituted maleimide, N-tosylhydrazone, Pd(OAc)₂, PPh₃, and Na₂CO₃.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir under argon for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired 3-azabicyclo[3.1.0]hexane product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Pharmacological Characterization
Once synthesized, the compounds must be evaluated in vitro to determine their affinity for and functional activity at the opioid receptors. This screening cascade is crucial for identifying potent and selective lead candidates.
Caption: MOR signaling diverges into G-protein-mediated analgesia and β-arrestin-mediated adverse effects.
In Vivo Evaluation of Lead Compounds
Promising candidates from in vitro screening must be tested in animal models to confirm their analgesic efficacy and assess their side-effect profile. [12]Rodent models are standard for the initial assessment of pain relief. [13][14]
Caption: Workflow for assessing the in vivo efficacy and safety of lead candidates.
Protocol 4: Hot Plate Test for Analgesia
The hot plate test is a classic model for evaluating centrally-mediated analgesia. [15][16]The latency for an animal to show a pain response (e.g., licking a paw, jumping) when placed on a heated surface is measured. Analgesics increase this response latency.
Materials:
-
Hot plate apparatus with adjustable, stable temperature control (typically 55 ± 0.5 °C).
-
Test animals (e.g., male C57BL/6 mice, 20-25g).
-
Test compound formulated in an appropriate vehicle (e.g., saline, DMSO/saline).
-
Positive control (e.g., Morphine).
-
Vehicle control.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the time (in seconds) it takes for the mouse to lick its hind paw or jump. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, after which the mouse is immediately removed.
-
Dosing: Administer the test compound, vehicle, or morphine via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Latency: At set time points after dosing (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency again.
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Determine the dose-response relationship and calculate the ED₅₀ (the dose that produces 50% of the maximum effect).
-
Conclusion and Future Directions
The 3-azabicyclo[3.1.0]hexane scaffold represents a valuable starting point for the discovery of novel MOR ligands. The protocols outlined in this guide provide a systematic framework for the synthesis, and pharmacological evaluation of these compounds. By integrating chemical synthesis with a robust cascade of in vitro and in vivo assays, researchers can efficiently identify lead candidates with high affinity, selectivity, and desired functional activity.
The ultimate goal is to leverage the unique structural features of this scaffold to develop biased agonists that preferentially activate G-protein signaling, thereby achieving potent analgesia with a significantly reduced burden of side effects. Future work should focus on establishing detailed structure-activity relationships (SAR) to guide the design of next-generation compounds and expand assessments to more complex models of chronic and neuropathic pain, as well as thorough profiling of adverse effects.
References
- Butcher, J. W., & Wentland, M. P. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203.
- Pan, B., et al. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Pharmacology and Toxicology.
- Corder, G., et al. (2024). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers in Molecular Neuroscience.
- Kuhad, A., & Chopra, K. (2023). in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review).
- Johnson, T. A., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611.
- Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.
- Slideshare. (n.d.). Screening models(IN-VIVO)
- Wikipedia. (n.d.). Mu-opioid receptor.
- Maji, R., et al. (2020). Exploring the activation pathway and Gi-coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26235-26245.
- BenchChem. (n.d.). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay.
- Patsnap Synapse. (2024). What in vivo models are used for pain studies?
- Traynor, J. R., & Neubig, R. R. (2010). In vitro and in vivo assessment of mu opioid receptor constitutive activity. Methods in Enzymology, 484, 465-485.
- Wang, Z., et al. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 16(31), 5693-5697.
- Le, T., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience.
- Paronis, C. A., & Woods, J. H. (2011). In vitro opioid receptor assays. Current Protocols in Pharmacology, Chapter 4, Unit4.8.
- Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Webinar.
- Al-Haddad, M., et al. (2024). Pharmacogenomics and Opioid Efficacy in Sickle Cell Disease. Medicina, 60(1), 132.
- ResearchGate. (n.d.). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones.
- ScienceDirect. (n.d.). SAR and biological evaluation of 3-azabicyclo[3.1.
- Johnson, T. A., et al. (2011). Discovery of CP-866,087, a mu opioid receptor antagonist for the treatment of alcohol abuse and dependence.
Sources
- 1. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 13. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In-Vivo Models for Management of Pain [scirp.org]
- 16. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
Application Notes and Protocols: Conformationally Constrained Lysine Analogues from 3-Azabicyclo[3.1.0]hexane
Introduction: Engineering Peptide Conformation for Enhanced Biological Activity
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations, including poor metabolic stability and conformational flexibility. The latter results in a significant entropic penalty upon binding to a biological target, thereby reducing affinity. To overcome these challenges, the strategic introduction of conformational constraints into amino acid side chains has emerged as a powerful approach in peptidomimetic design.[1] This guide focuses on a novel class of conformationally constrained lysine analogues built upon the rigid 3-azabicyclo[3.1.0]hexane scaffold.
The 3-azabicyclo[3.1.0]hexane framework imparts a fixed geometry upon the lysine side chain, effectively locking its χ1 dihedral angle. This pre-organization can mimic specific secondary structures, such as the poly-L-proline type II (PPII) helix, which is crucial for mediating numerous signal transduction pathways.[2] By constraining the lysine side chain, we can design peptide-based probes and inhibitors with enhanced binding affinity, selectivity, and proteolytic resistance. This document provides a comprehensive overview of the synthesis, incorporation into peptides, and biochemical evaluation of these valuable molecular tools for researchers in medicinal chemistry and drug development.
Rationale and Design Principles
The design of these lysine analogues is rooted in the principle of conformational restriction to enhance biological activity. The 3-azabicyclo[3.1.0]hexane system is particularly advantageous as it provides a rigid scaffold that can be synthesized stereoselectively. One such analogue, for instance, is designed to mimic a gauche(-) χ1 angle, a conformation often observed in bioactive peptides.[2]
The primary application for these analogues lies in their ability to probe and modulate protein-peptide interactions. For example, their incorporation into peptide substrates can provide critical insights into the active-site occupancy requirements of enzymes like cGMP-dependent protein kinase (PKG).[2] The rigid nature of the scaffold allows for a more precise mapping of the binding pocket, guiding the design of more potent and selective inhibitors.
Synthesis of Fmoc-Protected 3-Azabicyclo[3.1.0]hexane-Based Lysine Analogue
The synthesis of the Fmoc-protected, conformationally constrained lysine analogue suitable for solid-phase peptide synthesis (SPPS) is a multi-step process. The following protocol is based on the synthetic route developed by Madalengoitia and coworkers, starting from a known tricycle derived from pyroglutamic acid.[2][3]
Synthetic Workflow Diagram
Caption: Synthetic pathway for the Fmoc-protected 3-azabicyclo[3.1.0]hexane-based lysine analogue.
Detailed Synthetic Protocol
Materials and Reagents:
-
Known tricycle (synthesized from pyroglutamic acid)
-
Super-Hydride® (Lithium triethylborohydride, 1.0 M in THF)
-
Diphenylphosphoryl azide (DPPA)
-
Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh3)
-
Hydrogen (H2) gas
-
Platinum(IV) oxide (PtO2)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Palladium on carbon (10% Pd-C)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Dry solvents (THF, Dichloromethane, Methanol, Ethanol)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Selective Reduction of the Ester:
-
Dissolve the known tricycle (1.0 eq) in dry THF under an argon atmosphere and cool to -78 °C.
-
Slowly add Super-Hydride® (6.0 eq) and stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of water, followed by warming to room temperature.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol intermediate by flash chromatography on silica gel.
-
-
Introduction of the Nitrile Group (Mitsunobu Reaction):
-
Dissolve the alcohol intermediate (1.0 eq) and triphenylphosphine (1.5 eq) in dry THF under an argon atmosphere and cool to 0 °C.
-
Slowly add DIAD (1.5 eq), followed by DPPA (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture and purify the nitrile intermediate by flash chromatography.
-
-
Reduction of the Nitrile and Boc Protection:
-
Dissolve the nitrile intermediate (1.0 eq) in ethanol.
-
Add PtO2 (catalytic amount) and Boc2O (1.5 eq).
-
Subject the mixture to a hydrogen atmosphere (balloon pressure) and stir vigorously for 24 hours.
-
Filter the reaction mixture through Celite® and concentrate the filtrate.
-
Purify the resulting Boc-protected amine intermediate by flash chromatography.
-
-
Hydrogenolysis and Fmoc Protection:
-
Dissolve the Boc-protected amine intermediate (1.0 eq) in methanol.
-
Add 10% Pd-C (catalytic amount) and subject the mixture to a hydrogen atmosphere for 4 hours.
-
Filter through Celite® and concentrate the filtrate to obtain the free amino acid.
-
Dissolve the crude amino acid in a mixture of acetone and water.
-
Add sodium bicarbonate (2.0 eq) followed by Fmoc-OSu (1.1 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final Fmoc-protected lysine analogue by flash chromatography.
-
| Step | Key Reagents | Typical Yield |
| Selective Reduction | LiEt3BH | 84% |
| Mitsunobu Reaction | DPPA, DIAD, PPh3 | ~60% |
| Nitrile Reduction & Boc Protection | H2, PtO2, Boc2O | 78% |
| Hydrogenolysis & Fmoc Protection | H2, Pd-C; Fmoc-OSu | ~70% (over 2 steps) |
| Table 1: Summary of synthetic yields for key steps.[2] |
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected lysine analogue is readily incorporated into peptide sequences using standard Fmoc/tBu solid-phase peptide synthesis protocols. Due to the bicyclic nature of the amino acid, steric hindrance might slightly reduce coupling efficiency. Therefore, extended coupling times or the use of a more potent coupling agent may be beneficial.
SPPS Workflow Diagram
Caption: Standard Fmoc-SPPS cycle for incorporating the constrained lysine analogue.
Detailed SPPS Protocol
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including the constrained lysine analogue)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
RP-HPLC system for purification
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. For the constrained lysine analogue, extending the coupling time to 4 hours is recommended.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with dichloromethane and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Application: Probing Protein-Kinase Interactions
Peptides incorporating these constrained lysine analogues can serve as powerful tools to investigate protein-kinase interactions. The fixed conformation of the lysine side chain can enhance binding to the kinase active site, potentially leading to the development of potent and selective inhibitors.[4] A fluorescence polarization (FP) assay is a robust, high-throughput method to quantify the binding affinity of these modified peptides to their target kinase.[5][6]
Fluorescence Polarization Assay Workflow
Caption: Workflow for a fluorescence polarization binding assay.
Protocol: Fluorescence Polarization Binding Assay
Materials and Reagents:
-
Purified target kinase
-
Fluorescently labeled peptide containing the constrained lysine analogue (e.g., FITC-labeled)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% Triton X-100)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader capable of measuring polarization
Procedure:
-
Peptide Preparation: Synthesize and purify the peptide containing the constrained lysine analogue. Label the N-terminus with a fluorophore like fluorescein isothiocyanate (FITC) and purify the labeled peptide by RP-HPLC.
-
Assay Setup:
-
Prepare a serial dilution of the target kinase in the assay buffer.
-
In a 384-well plate, add a constant concentration of the fluorescently labeled peptide to each well (e.g., 10 nM final concentration).
-
Add the serially diluted kinase to the wells. Include wells with only the labeled peptide (for minimum polarization) and buffer alone (for background).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence polarization values (in mP) against the logarithm of the kinase concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the equilibrium dissociation constant (Kd).
-
Characterization and Quality Control
Rigorous characterization of the synthesized analogues and the final peptides is crucial.
-
NMR Spectroscopy: 1H and 13C NMR are essential to confirm the structure and stereochemistry of the synthesized lysine analogue. For peptides, 2D NMR techniques like COSY and NOESY can be used to determine the conformation of the peptide backbone and the constrained side chain.[7][8]
-
Mass Spectrometry: Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final Fmoc-protected analogue and the purified peptides containing it.[9][10]
-
Purity Analysis: RP-HPLC is the standard method for assessing the purity of the final peptide product.
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold provides a robust platform for the design and synthesis of conformationally constrained lysine analogues. These unique building blocks are invaluable tools for medicinal chemists and chemical biologists seeking to develop potent and selective peptide-based therapeutics and probes. The protocols outlined in this guide provide a framework for the successful synthesis, incorporation, and evaluation of these modified peptides, paving the way for new discoveries in the modulation of protein-protein interactions and signal transduction pathways.
References
- Mo, Y., et al. (2015). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1278, 55-69.
- Vila-Perelló, M., & Muir, T. W. (2010). Peptidomimetics, a synthetic tool of drug discovery.
- Rozenski, J., et al. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987.
- Smith, A. B., et al. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1-15.
- Walk, T. B., et al. (1999). Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry. Biopolymers, 49(4), 329-340.
- Raines, R. T. (2004). Protein–Protein Interactions. In Protein-Protein Interactions (pp. 93-99). Humana Press.
- Guillén, G. O. S., et al. (2018). Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. Methods in Molecular Biology, 1821, 233-247.
- Ganorkar, R., et al. (2006). Synthesis of Conformationally Constrained Lysine Analogues. The Journal of Organic Chemistry, 71(13), 5004-5007.
- Ganorkar, R., et al. (2006). Supporting Information for Synthesis of Conformationally Constrained Lysine Analogues. The Journal of Organic Chemistry, 71(13), 5004-5007.
- Sigma-Aldrich. Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Sigma-Aldrich Website.
- Patent US8691849B2. 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors.
- Creative Proteomics. NMR-Based Peptide Structure Analysis.
- Shipman, M., et al. (2013). Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin.
- Suryaprakash, N. (2011). NMR of peptides. Journal of the Indian Institute of Science, 91(2), 209-225.
- Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins. In Peptide Analysis Protocols (pp. 131-153). Humana Press.
- H-NMR HiFSA Sequencing. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. Analytical Chemistry, 91(6), 3858-3865.
- Kennedy, E. J. (2017). Targeting kinase signaling pathways with constrained peptide scaffolds. Pharmacology & Therapeutics, 173, 131-140.
Sources
- 1. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting kinase signaling pathways with constrained peptide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to Solid-Phase Peptide Synthesis (SPPS)
Strategies, Protocols, and Field-Proven Insights for Fmoc and Boc Chemistries
Introduction: The Bedrock of Peptide Science
Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, transformed the landscape of peptide chemistry and earned him the Nobel Prize in 1984.[1][2] The core principle of SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, or resin.[2][3] This approach elegantly simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1][4] This methodology has become the cornerstone of peptide research and drug development, enabling the routine synthesis of complex peptides for a vast array of therapeutic and research applications.[4][]
This guide provides a comprehensive overview of the two dominant SPPS strategies: the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) approaches. We will delve into the core chemical principles, provide detailed, field-tested protocols, and explain the causality behind critical experimental choices to empower researchers in achieving successful peptide synthesis.
Fundamental Principles of SPPS
Successful peptide synthesis relies on the strategic use of protecting groups and a solid support. The process is cyclical, involving the repeated steps of deprotection, coupling, and washing.[6]
-
Solid Support (Resin): The synthesis begins with an inert, insoluble polymer bead, typically polystyrene, which is functionalized with a linker.[3][4] The resin must swell in organic solvents to allow reagents access to the growing peptide chain but remain inert to the reaction conditions.[1][3]
-
Linker: This chemical handle connects the first amino acid to the resin.[3][7] The choice of linker is critical as it dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and the conditions required for the final cleavage step.[1][7]
-
Protecting Groups & Orthogonality: To ensure the correct peptide sequence is formed, reactive functional groups on the amino acids must be temporarily masked.[6][8]
-
Temporary (α-Amino) Protecting Groups: These groups (Fmoc or Boc) protect the N-terminus of the incoming amino acid. They are removed at the beginning of each cycle to allow the next amino acid to be coupled.[8][9]
-
Permanent (Side-Chain) Protecting Groups: These mask reactive side chains and are designed to remain intact throughout the synthesis. They are only removed during the final cleavage from the resin.[8]
-
The power of SPPS lies in the concept of orthogonality , where different classes of protecting groups can be selectively removed under specific conditions without affecting the others.[6][8] The choice between the Fmoc and Boc strategies is fundamentally a choice between two different orthogonal protection schemes.[9]
Choosing Your Strategy: Fmoc vs. Boc Chemistry
The decision to use Fmoc or Boc chemistry is the most critical strategic choice in planning a peptide synthesis, influencing workflow, reagent selection, and potential side reactions.[9] The Fmoc/tBu strategy is now the most commonly used methodology.[10]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| α-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Deprotection Condition | Mild Base (e.g., 20% Piperidine in DMF)[11] | Moderate Acid (e.g., 50% TFA in DCM)[6][12] |
| Side-Chain Protection | Acid-labile (e.g., t-Butyl, Trityl)[6] | Strongly Acid-labile (e.g., Benzyl)[6] |
| Final Cleavage | Strong Acid (e.g., 95% TFA with scavengers)[3] | Very Strong Acid (e.g., anhydrous HF, TFMSA)[3][12] |
| Orthogonality | Fully Orthogonal[6] | Graduated Acid Lability (Not truly orthogonal)[6] |
| Key Advantages | Milder conditions, easier automation, good for acid-sensitive residues (e.g., Trp, Met).[][][14] | Robust, classic method, lower cost for some reagents.[] |
| Key Disadvantages | Potential for diketopiperazine formation at dipeptide stage; base-catalyzed side reactions.[15] | Harsh final cleavage (HF), repetitive acid treatment can degrade resin/peptide.[2][14] |
The SPPS Workflow: A Visual Guide
Both Fmoc and Boc strategies follow the same fundamental cycle of deprotection, activation/coupling, and washing. This iterative process is repeated until the desired peptide sequence is assembled.
Caption: The general cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).
Key Steps and Protocols in Detail
Resin Selection and Swelling
The synthesis begins by swelling the resin in a suitable solvent, typically dichloromethane (DCM) or dimethylformamide (DMF) for polystyrene-based resins.[1][12] Swelling is crucial for ensuring that the reactive sites within the polymer beads are accessible to reagents.[7] The choice of resin dictates the C-terminal end of the peptide.[3]
-
Wang or 2-Chlorotrityl (2-CTC) Resins: Used in Fmoc chemistry to produce a peptide with a C-terminal carboxylic acid.[1]
-
Rink Amide or PAL Resins: Used in Fmoc chemistry to produce a peptide with a C-terminal amide.[1]
-
Merrifield Resin: The classic resin for Boc chemistry, yielding a peptide acid after HF cleavage.[12][16]
-
MBHA or BHA Resins: Used in Boc chemistry to produce peptide amides.[12]
The SPPS Cycle: Protocols
The following protocols are based on a standard manual synthesis. Reagent equivalents and reaction times may be optimized for automated synthesizers or for specific "difficult" sequences.
-
Resin Swelling: Place the resin in a reaction vessel. Add DCM (~5 mL) and agitate for 30-60 minutes. Drain the solvent.[17]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is DMF (x5), DCM (x3), DMF (x3).[18]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), a coupling agent like HBTU (3 eq.), and HOBt (3 eq.) in DMF.[15]
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (6 eq.), to the amino acid solution to initiate activation.[12]
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (x3) and DCM (x3) to remove excess reagents.[12]
-
Monitoring (Optional but Recommended): Perform a Kaiser test (see Section 6) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a recoupling step may be necessary.[15]
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
-
Resin Swelling: Place Merrifield or MBHA resin in a reaction vessel. Add DCM (~5 mL) and agitate for 30-60 minutes. Drain the solvent.[12]
-
Boc Deprotection:
-
Washing: Wash the resin with DCM (x3) and isopropanol (IPA) (x2) to remove acid, followed by DCM (x3).[16]
-
Neutralization:
-
Amino Acid Activation and Coupling:
-
Washing: Drain the coupling solution and wash with DMF (x3) and DCM (x3).[12]
-
Repeat: Return to Step 2 for the next amino acid.
The Role of Coupling Reagents
Coupling reagents activate the C-terminal carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide.[19]
-
Carbodiimides (e.g., DCC, DIC): Classic activators, often used with additives like HOBt to improve efficiency and reduce racemization.[19][20]
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These are highly efficient reagents that form active esters.[20] HBTU directly activates the carboxyl group, leading to rapid peptide bond formation and reduced side reactions.[20][21] HATU is even more effective, especially for complex couplings.[20]
Caption: Simplified mechanism of HBTU-mediated peptide coupling.
Final Cleavage and Deprotection
The final step releases the completed peptide from the resin and removes the side-chain protecting groups.[12] This is achieved with a strong acid "cocktail" containing scavengers . Scavengers are nucleophilic reagents that trap the highly reactive carbocations generated from the protecting groups, preventing them from causing unwanted side reactions with sensitive amino acid residues like Trp, Met, or Cys.[12][22][23]
CAUTION: Cleavage must be performed in a well-ventilated fume hood. TFA and HF are highly corrosive.[24][25]
-
Wash the final peptide-resin with DCM and dry it under vacuum.[12]
-
Prepare a fresh cleavage cocktail. The composition depends on the peptide sequence (see table below). For a 0.1 mmol synthesis, 5-10 mL is typically sufficient.[24]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[24]
-
Filter the solution, collecting the filtrate which contains the peptide, into a centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet several times with cold ether to remove scavengers.[12]
-
Dry the peptide pellet under vacuum. The crude peptide is now ready for purification, typically by RP-HPLC.[12]
| Reagent Cocktail | Composition (v/v/v) | Target Residues & Comments |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues like Arg, Cys, Trp, Met.[22] |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | Suitable for most peptides, especially those with Arg.[22] |
| TFA / TIPS / H₂O | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A standard cocktail for peptides without highly sensitive residues (Trp, Cys, Met). TIPS is an excellent carbocation scavenger.[23][25] |
| TFA / EDT / TIPS | TFA / Ethanedithiol / TIPS (95:2.5:2.5) | Specifically for peptides containing Cysteine (Cys). EDT helps prevent re-attachment of the trityl group and reduces disulfide formation. |
Quality Control: The Kaiser Test
Ensuring complete coupling at every step is vital for synthesizing a high-purity final product. The Kaiser (ninhydrin) test is a highly sensitive qualitative test used to detect the presence of free primary amines on the resin.[15][26]
-
Principle: Ninhydrin reacts with primary amines to produce an intense blue color.[26]
-
Indication:
-
Limitation: The Kaiser test is not reliable for N-terminal proline (a secondary amine), which gives a weak reddish-brown color.[26][28] Alternative tests like the Chloranil test should be used in this case.[15]
-
Collect a small sample of resin beads (10-15) from the reaction vessel after the coupling and washing steps.
-
Place the beads in a small test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in Butanol, Phenol in Butanol).[26][27]
-
Observe the color of the beads and the solution. An intense blue color indicates a positive result.[15]
Common Challenges and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from bulky amino acids; Peptide aggregation on the resin. | Recouple using fresh reagents, potentially for a longer duration or at a slightly elevated temperature. Consider using a stronger coupling agent like HATU. If aggregation is suspected, switch to a "swelling" solvent like NMP or use chaotropic salts. |
| Aspartimide Formation | Base-catalyzed cyclization of Asp-containing sequences (especially Asp-Gly, Asp-Ser) during Fmoc deprotection.[15] | Use side-chain protecting groups designed to minimize this (e.g., Fmoc-Asp(OMpe)-OH). Add 0.1 M HOBt to the piperidine deprotection solution.[15] |
| Diketopiperazine (DKP) Formation | Base-catalyzed intramolecular cyclization and cleavage of the dipeptide from the resin, common after coupling the second amino acid.[15] | Use a 2-chlorotrityl resin, which is more sterically hindered. Couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-Pro-Gly-OH). |
| Racemization | Over-activation of the amino acid, especially with Cys and His. Strong base can cause epimerization. | Avoid pre-activation for extended periods. Use additives like HOBt or Oxyma. For sensitive residues like Cys, use DIPCDI/HOBt activation, which proceeds under more neutral conditions. |
| Low Yield After Cleavage | Incomplete cleavage; Re-attachment of cleaved peptide to resin; Adsorption of peptide to glassware. | Extend cleavage time. Ensure the cleavage cocktail contains appropriate scavengers for your sequence.[24] Use silanized glassware for hydrophobic peptides. |
Conclusion
Solid-phase peptide synthesis, through its two primary strategies of Fmoc and Boc chemistry, provides a powerful and versatile platform for creating complex peptides. The Fmoc/tBu approach has largely become the standard due to its milder conditions and orthogonal nature, which is particularly advantageous for synthesizing modified or sensitive peptides.[][14] However, the classic Boc/Bzl strategy remains a robust and valuable tool in the peptide chemist's arsenal.
Success in SPPS is not merely about following a protocol; it is about understanding the underlying chemistry. By carefully selecting the synthesis strategy, resin, protecting groups, and coupling reagents, and by implementing in-process quality controls, researchers can effectively troubleshoot challenges and achieve the synthesis of high-purity peptides for transformative applications in science and medicine.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Fields, G. B. (2005). Guide for resin and linker selection in solid-phase peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.7. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). Technical Support Information Bulletin 1188. Retrieved from [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Retrieved from [Link]
-
CDN Peptides. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Wikipedia. (n.d.). HBTU. Retrieved from [Link]
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]
-
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Vaněk, V., et al. (2015). New tri-orthogonal scaffolds for the solid-phase synthesis of peptides. European Journal of Organic Chemistry, 17, 3689-3701. Retrieved from [Link]
-
Wang, W., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5, 1847-1857. Retrieved from [Link]
-
Peptide Workshop. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Retrieved from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 471-482. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. csbio.com [csbio.com]
- 3. chempep.com [chempep.com]
- 4. books.rsc.org [books.rsc.org]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
- 16. chempep.com [chempep.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. bachem.com [bachem.com]
- 20. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 21. HBTU - Wikipedia [en.wikipedia.org]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. peptide.com [peptide.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
Asymmetric Synthesis of 3-Azabicyclo[3.1.0]hexane Carboxylic Acid: Strategies and Methodologies for Drug Discovery
An Application Note and Protocol Guide
Abstract: The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained proline analogue that has garnered significant attention in medicinal chemistry due to its ability to impart unique structural and pharmacological properties to bioactive molecules. Its rigid structure allows for precise control over the spatial orientation of substituents, making it a valuable building block for designing potent and selective ligands for various biological targets. This application note provides a detailed overview of robust and scalable methods for the asymmetric synthesis of 3-azabicyclo[3.1.0]hexane carboxylic acid, a key intermediate for drug development. We will delve into three distinct and effective strategies: rhodium-catalyzed intramolecular cyclopropanation, diastereoselective Simmons-Smith cyclopropanation, and a chemoenzymatic approach, offering detailed protocols, mechanistic insights, and comparative data to guide researchers in this field.
Introduction: The Significance of Constrained Proline Analogues in Medicinal Chemistry
The incorporation of conformational constraints into drug candidates is a powerful strategy for enhancing potency, selectivity, and metabolic stability. The 3-azabicyclo[3.1.0]hexane ring system serves as a rigid scaffold that mimics the pyrrolidine ring of proline but with a fixed geometry. This structural feature has been exploited in the design of a wide range of therapeutic agents, including inhibitors of the hepatitis C virus (HCV) NS3 protease and dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. The synthesis of enantiomerically pure 3-azabicyclo[3.1.0]hexane carboxylic acid is therefore of paramount importance for the advancement of these and other drug discovery programs.
Rhodium-Catalyzed Intramolecular Cyclopropanation: A Powerful and Versatile Approach
The transition metal-catalyzed intramolecular cyclopropanation of allylic diazoacetamides is a highly effective method for the asymmetric synthesis of the 3-azabicyclo[3.1.0]hexane core. Dirhodium(II) catalysts bearing chiral carboxylate or carboxamidate ligands have proven to be particularly adept at controlling the stereochemical outcome of this transformation.
Mechanistic Insights
The catalytic cycle is initiated by the reaction of the dirhodium(II) catalyst with the diazo compound to form a rhodium carbene intermediate after the extrusion of dinitrogen. This electrophilic carbene then undergoes an intramolecular cyclopropanation with the pendant alkene. The chiral ligands on the rhodium catalyst create a chiral environment that directs the approach of the alkene to the carbene, thereby controlling the stereochemistry of the newly formed cyclopropane ring.
Caption: Catalytic cycle for rhodium-catalyzed intramolecular cyclopropanation.
Experimental Protocol: Asymmetric Synthesis via Rhodium Catalysis
This protocol is adapted from the work of Moody and co-workers.
Step 1: Synthesis of the Allylic Diazoacetamide Precursor
-
To a solution of N-Boc-3-pyrroline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of diazoacetyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the allylic diazoacetamide.
Step 2: Rhodium-Catalyzed Intramolecular Cyclopropanation
-
To a solution of the allylic diazoacetamide (1.0 eq) in anhydrous DCM (0.05 M), add the chiral dirhodium(II) catalyst, such as Rh₂(S-DOSP)₄ (0.5 mol%).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to yield the desired 3-azabicyclo[3.1.0]hexane derivative.
Data Summary
| Catalyst | Yield (%) | ee (%) | Reference |
| Rh₂(S-DOSP)₄ | 85-95 | >98 | |
| Rh₂(S-PTAD)₄ | 80-90 | 90-95 |
Diastereoselective Simmons-Smith Cyclopropanation: A Classic Method with a Chiral Auxiliary
The Simmons-Smith reaction is a well-established method for the synthesis of cyclopropanes. By employing a chiral auxiliary attached to the pyrrolidine nitrogen, this reaction can be rendered highly diastereoselective, providing access to enantiomerically enriched 3-azabicyclo[3.1.0]hexane derivatives.
Mechanistic Considerations
The active species in the Simmons-Smith reaction is the zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. The chiral auxiliary, often a derivative of a chiral alcohol or amine, directs the facial selectivity of the cyclopropanation by sterically blocking one face of the double bond, forcing the carbenoid to attack from the less hindered face.
Caption: Workflow for diastereoselective Simmons-Smith cyclopropanation.
Experimental Protocol: Chiral Auxiliary-Directed Simmons-Smith Reaction
This protocol is based on the work of Charette and co-workers.
Step 1: Attachment of the Chiral Auxiliary
-
To a solution of a suitable chiral auxiliary, such as (R)-2-phenylglycinol, in anhydrous toluene (0.3 M), add N-Boc-3-pyrroline-1-carbonyl chloride (1.1 eq) and N,N-diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography to afford the chiral auxiliary-appended pyrroline.
Step 2: Diastereoselective Simmons-Smith Cyclopropanation
-
To a solution of the chiral substrate (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add a solution of diethylzinc (2.0 eq, 1.0 M in hexanes) followed by the dropwise addition of diiodomethane (2.2 eq).
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with DCM (3 x 30 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the diastereomerically enriched product.
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved under various conditions, such as hydrolysis or hydrogenolysis, to yield the desired 3-azabicyclo[3.1.0]hexane carboxylic acid derivative.
Data Summary
| Chiral Auxiliary | Yield (%) | Diastereomeric Ratio | Reference |
| (R)-2-phenylglycinol | 75-85 | >95:5 | |
| Oppolzer's sultam | 70-80 | >90:10 |
Chemoenzymatic Synthesis: Leveraging Biocatalysis for High Enantioselectivity
Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of chiral molecules. A chemoenzymatic approach often involves the use of an enzyme to resolve a racemic mixture or to desymmetrize a meso compound, providing access to enantiomerically pure products.
Strategy: Enzymatic Desymmetrization
In this strategy, a meso-diester precursor is selectively hydrolyzed by a lipase to afford a monoester in high enantiomeric excess. The remaining ester functionality can then be further manipulated to yield the target carboxylic acid.
Caption: Chemoenzymatic synthesis via enzymatic desymmetrization.
Experimental Protocol: Lipase-Mediated Desymmetrization
This protocol is a representative example of this approach.
Step 1: Synthesis of the Meso-Diester Precursor
-
The meso-diester precursor can be synthesized from commercially available starting materials in a few steps, for example, via a Diels-Alder reaction followed by functional group manipulations.
Step 2: Enzymatic Hydrolysis
-
To a suspension of the meso-diester (1.0 eq) in a phosphate buffer (pH 7.0, 0.1 M) containing a small amount of a co-solvent such as THF, add a lipase, for example, from porcine pancreas (PPL).
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC.
-
Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a dilute NaOH solution.
-
Upon reaching approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Acidify the filtrate to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting monoester by flash column chromatography.
Data Summary
| Enzyme | Substrate | Yield (%) | ee (%) | Reference |
| Porcine Pancreas Lipase (PPL) | 3-azabicyclo[3.1.0]hexane-2,4-dicarboxylic acid dimethyl ester | 40-50 (of monoester) | >99 |
Conclusion
The asymmetric synthesis of 3-azabicyclo[3.1.0]hexane carboxylic acid is a well-developed field with several robust and scalable methods available to researchers. The choice of a particular synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific stereoisomer required. The rhodium-catalyzed intramolecular cyclopropanation offers high efficiency and enantioselectivity, while the diastereoselective Simmons-Smith reaction provides a reliable alternative using a chiral auxiliary. For those interested in green chemistry and high enantiopurity, the chemoenzymatic approach is an attractive option. The protocols and data presented in this application note should serve as a valuable resource for scientists and professionals in drug development who are interested in utilizing this important scaffold in their research.
References
-
Moody, C. J., & O'Connell, M. J. (2000). Asymmetric synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid esters by rhodium-catalysed decomposition of diazo compounds. Journal of the Chemical Society, Perkin Transactions 1, (21), 3765-3771. [Link]
-
Doyle, M. P., et al. (1996). Highly Enantioselective Intramolecular Cyclopropanation of N-Allylic-N-methyldiazoacetamides Catalyzed by Chiral Dirhodium(II) Carboxamidates. Journal of the American Chemical Society, 118(37), 8837-8846. [Link]
-
Charette, A. B., & Juteau, H. (1994). Acyclic Stereocontrol in the Cyclopropanation of Allylic Ethers: A New and Highly Diastereoselective Synthesis of 2,3-Disubstituted Cyclopropanemethanols. Journal of the American Chemical Society, 116(6), 2651-2652. [Link]
-
Oppolzer, W. (1990). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 62(7), 1241-1250. [Link]
-
Gotor, V., & Gotor-Fernández, V. (2006). Biocatalytic approaches to the synthesis of enantiopure cyclic amino acids. Chemical Society Reviews, 35(9), 767-777. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol
Welcome to the technical support center for the synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. The 3-azabicyclo[3.1.0]hexane scaffold is a privileged motif in medicinal chemistry, often serving as a conformationally restricted proline analogue in various drug candidates.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.
Overview of the Synthetic Strategy
The most common and reliable pathway to this compound involves a two-stage process. First, a cyclopropanation reaction is performed on an N-Boc protected 2,5-dihydropyrrole derivative bearing a carboxylate or ester group at the desired position. This is followed by the reduction of this carboxylate group to the primary alcohol.
Start [label="N-Boc-2,5-dihydropyrrole\n-1-carboxylate"]; Cyclo [label="[2+1] Cyclopropanation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inter [label="3-Boc-3-azabicyclo[3.1.0]hexane\n-1-carboxylic Acid/Ester"]; Reduct [label="Reduction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="3-Boc-3-azabicyclo[3.1.0]hexane\n-1-methanol", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Cyclo; Cyclo -> Inter; Inter -> Reduct; Reduct -> End; }
General Synthetic WorkflowThe critical step is the diastereoselective formation of the cyclopropane ring. The two most prevalent methods for this transformation, the Simmons-Smith and Corey-Chaykovsky reactions, will be the primary focus of this guide.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the key cyclopropanation step?
A1: The two most widely employed methods are the Simmons-Smith reaction and the Corey-Chaykovsky reaction.
-
Simmons-Smith Reaction: This method uses an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple (Zn(Cu)).[4] It is known for its reliability, tolerance of various functional groups, and stereospecificity with respect to the alkene geometry.[5]
-
Corey-Chaykovsky Reaction: This reaction involves a sulfur ylide, such as dimethylsulfoxonium methylide, which acts as the methylene-transfer agent.[6] It is particularly effective for cyclopropanating electron-deficient alkenes (Michael acceptors).[3][7]
Q2: Why is stereocontrol so important in this synthesis, and how is it achieved?
A2: The relative stereochemistry of the newly formed cyclopropane ring (exo vs. endo) is critical as it dictates the three-dimensional structure of the final molecule, which in turn affects its biological activity. In many synthetic routes starting from a planar dihydropyrrole, the cyclopropanation reagent can approach from either face. However, stereoselectivity can often be directed. For instance, in Simmons-Smith reactions, existing functional groups like hydroxyls proximal to the alkene can coordinate to the zinc carbenoid, directing the cyclopropanation to the syn face.[5][8] For certain substrates, the choice of catalyst in metal-catalyzed cyclopropanations can also strongly influence the diastereomeric ratio.[9]
Q3: My starting material is N-Boc-2,5-dihydropyrrole. How do I introduce the C1-substituent?
A3: You need to start with a dihydropyrrole that already contains the C1-substituent precursor. A common starting material is a derivative of cis-2,5-dihydropyrrole-1-carboxylic acid. The synthesis often begins from a suitable precursor that allows for the stereospecific construction of this substituted pyrroline ring before the key cyclopropanation step.
Q4: What are the main differences in workup procedures between the Simmons-Smith and Corey-Chaykovsky reactions?
A4: The workups are distinctly different due to the reagents used.
-
Simmons-Smith: The workup involves quenching the reaction and then removing insoluble zinc salts. This is typically achieved by filtration after quenching, often with aqueous ammonium chloride or basic solutions.
-
Corey-Chaykovsky: The main byproducts are sulfur-containing compounds (e.g., DMSO from dimethylsulfoxonium methylide). The workup usually involves an aqueous extraction to remove these water-soluble byproducts.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: Low Yield in the Cyclopropanation Step
Q: My Simmons-Smith reaction is sluggish or failing completely. What are the likely causes?
A: This is a common issue and usually points to the quality of the reagents or reaction setup.
| Potential Cause | Explanation & Recommended Solution |
| Inactive Zn(Cu) Couple | The zinc surface must be activated to react with CH₂I₂. If your zinc dust is old or oxidized, it will be unreactive. Solution: Activate the zinc dust immediately before use. A common method is to wash it sequentially with HCl, water, acetone, and ether, or to treat it with copper sulfate in hot water. |
| "Wet" Reagents/Solvent | The organozinc carbenoid is sensitive to moisture. Any water in your solvent (e.g., DCM, ether) or on your glassware will quench the reagent. Solution: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and assemble the apparatus under an inert atmosphere (Nitrogen or Argon). |
| Impure Diiodomethane | Diiodomethane can decompose over time, often indicated by a brown color from iodine formation. This can inhibit the reaction. Solution: Purify the diiodomethane before use by passing it through a short plug of activated basic alumina or by distillation under reduced pressure. Store it over copper wire in the dark. |
| Incorrect Reaction Temperature | While often run at room temperature or with gentle reflux, the optimal temperature can be substrate-dependent. Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 35-40°C in DCM). Conversely, if side reactions are an issue, cooling to 0°C may be beneficial. |
Q: I'm attempting a Corey-Chaykovsky reaction, but the yield is poor and I recover mostly starting material. What's wrong?
A: This typically indicates a problem with the formation or stability of the sulfur ylide.
| Potential Cause | Explanation & Recommended Solution |
| Incomplete Ylide Formation | The ylide is formed by deprotonating the parent sulfonium salt (e.g., trimethylsulfoxonium iodide) with a strong base. The base must be strong enough and soluble in the reaction solvent. Solution: Sodium hydride (NaH) is a common choice. Ensure your NaH is fresh (not a gray, inactive powder). Use a polar aprotic solvent like DMSO or DMF to facilitate both deprotonation and the subsequent reaction. |
| Ylide Instability | Sulfur ylides can be unstable, especially at higher temperatures. Solution: Prepare the ylide at a controlled temperature (e.g., room temperature) and then add your alkene substrate, potentially cooling the reaction if necessary. Do not overheat the reaction mixture unless specified by a validated procedure. |
| Incorrect Stoichiometry | Insufficient ylide will lead to incomplete conversion. Solution: Use a slight excess of the sulfonium salt and base relative to your alkene substrate (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. |
Start [label="Low Yield in\nCyclopropanation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Method [label="Which Method?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
SS_Issue [label="Simmons-Smith Issue", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CC_Issue [label="Corey-Chaykovsky Issue", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
SS_Cause1 [label="Inactive Zinc?", shape=ellipse]; SS_Cause2 [label="Wet Reagents?", shape=ellipse]; SS_Cause3 [label="Impure CH₂I₂?", shape=ellipse];
CC_Cause1 [label="Poor Ylide Formation?", shape=ellipse]; CC_Cause2 [label="Ylide Unstable?", shape=ellipse];
Start -> Method; Method -> SS_Issue [label="Simmons-Smith"]; Method -> CC_Issue [label="Corey-Chaykovsky"];
SS_Issue -> {SS_Cause1, SS_Cause2, SS_Cause3}; CC_Issue -> {CC_Cause1, CC_Cause2}; }
Troubleshooting Decision TreeProblem Area 2: Low Yield in the Reduction Step
Q: I'm trying to reduce the C1-carboxylic acid to the alcohol, but the reaction is not working well.
A: The choice of reducing agent and reaction conditions are paramount for this step.
| Potential Cause | Explanation & Recommended Solution |
| Incorrect Reducing Agent | Carboxylic acids are difficult to reduce. Mild reagents like sodium borohydride (NaBH₄) are generally ineffective. Solution: Use a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or a Borane complex (e.g., BH₃·THF) . These are standard reagents for this transformation. |
| Boc-Group Cleavage | The Boc protecting group is acid-labile. A harsh acidic workup after the reduction can cleave the Boc group, leading to a complex mixture and low yield of the desired product. Solution: Use a careful quenching procedure. For LiAlH₄ reductions, a Fieser workup (sequential addition of water, then 15% NaOH (aq), then more water) is highly effective at producing a granular, filterable aluminum salt precipitate while keeping the solution basic and protecting the Boc group. |
| Incomplete Reaction | The reduction can be slow if the substrate has poor solubility or if insufficient reducing agent is used. Solution: Ensure the substrate is fully dissolved in an appropriate anhydrous solvent (e.g., THF, Ether). Use a sufficient excess of the reducing agent (typically 2-3 equivalents for LiAlH₄). Gentle heating (reflux in THF) may be required to drive the reaction to completion. Monitor the reaction by TLC. |
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of Methyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate
This protocol is a representative example. Stoichiometry and conditions should be optimized for your specific substrate.
Materials:
-
Zinc dust (<325 mesh)
-
Copper(I) Chloride (CuCl)
-
Methyl 3-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
-
Diiodomethane (CH₂I₂)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Activate Zinc: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (3.0 eq). Add anhydrous Et₂O, followed by Copper(I) Chloride (0.3 eq). Stir the mixture vigorously and heat to a gentle reflux for 30 minutes to form the Zn(Cu) couple.
-
Reaction Setup: Cool the flask to room temperature. Add a solution of the dihydropyrrole substrate (1.0 eq) in anhydrous Et₂O.
-
Carbenoid Formation & Reaction: Add diiodomethane (2.5 eq) dropwise via a syringe. An exothermic reaction may be observed. After the addition is complete, stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, gently heat to reflux until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to 0°C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Filtration: Stir the resulting mixture vigorously for 15 minutes, then filter the entire mixture through a pad of Celite® to remove the insoluble zinc salts. Wash the filter cake thoroughly with Et₂O or Ethyl Acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate.
Protocol 2: LiAlH₄ Reduction to this compound
Materials:
-
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate (from Protocol 1)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water, 15% aqueous Sodium Hydroxide (NaOH), Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve the bicyclic ester (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating may be required for some substrates.
-
Fieser Workup (Quench): Cool the reaction back to 0°C. Quench by the careful, sequential, dropwise addition of:
-
'X' mL of H₂O (where X = grams of LiAlH₄ used)
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of H₂O
-
-
Filtration and Extraction: A granular white precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes. Filter the slurry through Celite®, washing the filter cake extensively with Ethyl Acetate or THF.
-
Drying and Concentration: Combine the filtrates and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: If necessary, purify the product by silica gel column chromatography to obtain the final this compound.
References
- Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3- carboxylic Acid. (2015).
- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (2023). RSC Publishing.
- Asymmetric Cyclopropan
- A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. (2014).
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. (2013). The Journal of Organic Chemistry. [Link]
-
The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide. (2014). ResearchGate. [Link]
-
Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. [Link]
-
Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2024). Royal Society of Chemistry. [Link]
-
Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. (2010). Journal of the American Chemical Society. [Link]
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. (2013). ResearchGate. [Link]
-
Ph2SCCO: A New Versatile CCO‐Fragment Transfer Reagent. (2022). Angewandte Chemie International Edition. [Link]
-
Efficient Synthesis of Cyclopropane-Fused Heterocycles with Bromoethylsulfonium Salt. (2013). Chemistry – A European Journal. [Link]
-
Studies on Reactions of Cyclopropanated Pyrrole: Synthesis of Bis-β-homoproline, Tropane- and Pyrrolidinone-derivatives. (2019). University of Regensburg. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Cyclopropanation. (n.d.). Wikipedia. [Link]
-
Amine ring-opening cyclizations of cyclopropanes to form 2-pyrolines. (2021). ResearchGate. [Link]
-
This compound. (n.d.). Appretech Scientific Limited. [Link]
-
This compound. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
-
A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. (2013). Synlett. [Link]
-
This compound, min 97%, 500 mg. (n.d.). CP Lab Safety. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2020). Organic Letters. [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (2017). Organic & Biomolecular Chemistry. [Link]
-
A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. (2017). Tetrahedron. [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (2023). Chemistry – A European Journal. [Link]
-
SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. (2000). Organic Preparations and Procedures International. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). National Center for Biotechnology Information. [Link]
- Purification process for an azabicyclo[3.1.0]hexane compound. (2006).
- Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation. (1979).
- Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. (1979).
- A process for the preparation of 3-azabicyclo\3.1.0\hexane derivatives and modifications thereof. (1980).
-
Metal-mediated synthesis of pyrrolines. (2019). RSC Advances. [Link]
-
(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. (n.d.). PubChem. [Link]
-
3-azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester, hydrochloride (1:1), min 97%, 1 gram. (n.d.). CP Lab Safety. [Link]
Sources
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 7. Ph2SCCO: A New Versatile CCO‐Fragment Transfer Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Purification of 3-Azabicyclo[3.1.0]hexane Derivatives
An in-depth technical guide from our Senior Application Scientists.
Welcome to the technical support center for the purification of 3-azabicyclo[3.1.0]hexane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable, yet often challenging, chemical scaffold. The unique structural and chemical properties of these bicyclic amines—namely their rigid conformation, basicity, and potential for complex stereochemistry—present specific hurdles in chromatographic purification.
This document provides answers to frequently asked questions and detailed troubleshooting guides to help you resolve common issues encountered during flash chromatography and HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying 3-azabicyclo[3.1.0]hexane derivatives?
The primary challenges stem from two core features of the scaffold:
-
Basicity: The tertiary amine within the bicyclic system is a Lewis base. On standard silica gel, which has acidic silanol groups (Si-OH), this leads to strong, often irreversible, binding or ionic interactions. This results in significant peak tailing, poor resolution, and in some cases, complete retention of the compound on the column.
-
Stereochemistry: The fused cyclopropane-pyrrolidine ring system creates a rigid, three-dimensional structure with multiple stereocenters. Syntheses often produce mixtures of diastereomers (e.g., exo and endo isomers) which can be difficult to separate due to subtle differences in their physical properties[1]. Enantioselective purification may also be required for chiral applications[2].
Q2: Should I use normal-phase or reversed-phase chromatography for my initial purification?
The choice depends on the polarity of your specific derivative and the scale of the purification.
-
Normal-Phase Chromatography (NPC): This is the most common method for initial, large-scale purification (flash chromatography) following a synthesis, especially for moderately polar to nonpolar compounds[3][4]. It is often used to separate diastereomers and remove nonpolar impurities. However, the basicity of the amine is a major issue.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for analytical separations and final purity assessment[5]. It is also used for preparative purification of highly polar derivatives or when normal-phase fails to provide adequate separation. RP-HPLC is generally more robust and reproducible.
Table 1: Initial Chromatography Mode Selection Guide
| Polarity of Derivative | Recommended Primary Technique | Key Considerations |
| Low to Medium | Normal-Phase Flash Chromatography | Cost-effective for large scale. Requires mobile phase modifier (e.g., triethylamine) to prevent peak tailing. |
| High | Reversed-Phase HPLC (or HILIC) | Better for polar compounds. Requires acidic modifier (e.g., TFA, formic acid) to protonate the amine and ensure good peak shape. |
| Mixture of Diastereomers | Normal-Phase Flash Chromatography | Often provides better selectivity for steric differences between diastereomers[6]. |
Q3: What type of column should I choose for purifying these basic compounds?
-
For Normal-Phase Flash Chromatography:
-
Standard Silica Gel: Most common and cost-effective. However, it must be used with a basic modifier in the mobile phase.
-
Amine-Treated or "Base-Deactivated" Silica: These columns have been treated to cap the acidic silanol sites, reducing tailing for basic compounds. They are highly recommended if available.
-
Alumina (Neutral or Basic): A viable alternative to silica for very base-sensitive compounds, though selectivity will differ.
-
-
For Reversed-Phase HPLC:
-
End-Capped C18 or C8 Columns: These are the standard choice. "End-capping" is a process that minimizes the number of free silanol groups, leading to better peak shape for bases.
-
"High Purity" Silica Columns: Modern columns are based on silica with very low metal content, which also helps reduce peak tailing.
-
Hybrid Organic/Silica Columns: These columns offer a wider pH stability range (typically pH 1-12), allowing you to run at high pH where the basic amine is neutral, leading to excellent peak shape[7].
-
Troubleshooting Guide
This section addresses specific problems you may encounter during your purification workflows.
Problem 1: Severe Peak Tailing or No Elution in Normal-Phase Chromatography
Q: I'm running a flash column on silica gel with a hexane/ethyl acetate gradient, but my 3-azabicyclo[3.1.0]hexane derivative is either streaking badly down the TLC plate or not eluting from the column at all. What is happening?
A: This is the most common issue and is caused by the strong interaction between the basic nitrogen of your compound and the acidic silanol groups on the silica surface. This interaction leads to non-ideal chromatographic behavior.
The lone pair of electrons on the nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the surface Si-OH groups, preventing the compound from moving smoothly with the mobile phase.
Caption: Interaction causing peak tailing.
-
Add a Basic Modifier to the Mobile Phase: This is the most effective and widely used solution. The modifier acts as a competitive base, saturating the acidic sites on the silica and allowing your compound to elute properly.
-
Triethylamine (TEA): Add 0.1% to 1% (v/v) TEA to your entire mobile phase system (both the nonpolar and polar solvents). Start with 0.5%.
-
Ammonia: For more volatile amines, using a 7N solution of ammonia in methanol as your polar modifier (e.g., a gradient of heptane to 10% of a 7N NH3/MeOH solution) can be very effective.
-
-
Pre-treat the Silica Gel: If you are packing your own columns, you can create a slurry of the silica gel in your nonpolar solvent containing 1-2% TEA, then pack the column as usual. This ensures the stationary phase is fully neutralized before the sample is loaded[8].
-
Use a Deactivated Stationary Phase: Switch to an amine-functionalized or other base-deactivated silica column designed specifically for purifying basic compounds.
-
TLC Analysis: Prepare two TLC chambers. In one, use your standard eluent (e.g., 70:30 Hexane:EtOAc). In the other, use the same eluent but add 0.5% TEA.
-
Spot and Run: Spot your crude reaction mixture on two separate TLC plates and run one in each chamber.
-
Observe: The plate from the TEA-containing chamber should show a well-defined, less-tailed spot with a higher Rf value compared to the smeared spot on the standard plate.
-
Column Chromatography: Prepare your bulk mobile phase with the same percentage of TEA that gave the best result on TLC. Run your flash column.
Problem 2: Poor Separation of Diastereomers
Q: My compound is a mixture of exo and endo diastereomers. They co-elute in my standard ethyl acetate/hexane system. How can I improve the resolution?
A: Separating diastereomers requires optimizing selectivity (alpha), which is influenced by the mobile phase, stationary phase, and temperature. The rigid structure of 3-azabicyclo[3.1.0]hexanes means that diastereomers can have very different dipole moments and steric presentations, which can be exploited.
Caption: Workflow for improving diastereomer separation.
-
Change Mobile Phase Selectivity: Ethyl acetate is a hydrogen-bond acceptor. Hexane is nonpolar. Try a solvent system with different properties.
-
Dichloromethane/Methanol (DCM/MeOH): A more polar system that can offer different selectivity.
-
Hexane/Methyl tert-butyl ether (MTBE): MTBE is another hydrogen-bond acceptor but has different steric bulk than ethyl acetate.
-
Hexane/Acetone: Acetone has a strong dipole moment.
-
-
Employ a Shallow Gradient: Once you find a solvent system that shows some separation, run a very shallow gradient around the elution point of your isomers. For example, if they elute around 30% B, try a gradient from 20% to 40% B over 10-15 column volumes.
-
Switch to a Different Stationary Phase: If mobile phase screening fails, the interaction with the stationary phase needs to be changed.
-
Cyano (CN) or Diol-bonded Silica: These offer different electronic interactions compared to bare silica and are less acidic.
-
-
Move to HPLC: If flash chromatography is unsuccessful, the higher efficiency of HPLC is required. A normal-phase HPLC column (e.g., a bare silica, Diol, or CN column) with a hexane/isopropanol or hexane/ethanol mobile phase often provides the necessary resolution.
Problem 3: Compound Degrades on the Column
Q: My yield after flash chromatography is very low, and I see new, more polar spots on the TLC of my collected fractions. Is my compound decomposing on silica?
A: Yes, this is possible, especially for derivatives with sensitive functional groups (e.g., certain protecting groups like Boc, or strained ring systems). The acidic nature of silica gel can catalyze decomposition.
-
Run a Stability Test (2D TLC): As described by the University of Rochester, you can check for on-plate decomposition[9].
-
Spot your compound in one corner of a square TLC plate.
-
Run the plate in one solvent system.
-
Dry the plate, rotate it 90 degrees, and run it again in the same solvent system.
-
Stable compounds will appear on the diagonal. Any spots appearing off-diagonal are decomposition products formed during the first elution[9].
-
-
Neutralize the System: Use the strategies from Problem 1 (add TEA or use a deactivated column) to create a less harsh environment.
-
Minimize Contact Time: Do not let the compound sit on the column for extended periods. Load the column and run the purification immediately. Use a faster flow rate if possible, even at the cost of some resolution.
-
Switch to a Neutral Stationary Phase: Purify the compound on a column packed with neutral alumina. You will need to re-develop your mobile phase system on an alumina TLC plate first.
-
Use Reversed-Phase Chromatography: If the compound is stable to acidic mobile phases (e.g., water/acetonitrile with 0.1% TFA), preparative RP-HPLC is an excellent alternative[10].
Advanced Protocols
Protocol 1: Scaling an Analytical Method to Preparative Reversed-Phase HPLC
This protocol is for when you have successfully developed an analytical method for your 3-azabicyclo[3.1.0]hexane derivative and need to purify a larger quantity.
Objective: Purify 100 mg of a target compound with >95% purity.
-
Analytical Method Confirmation:
-
System: Analytical HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% Acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Action: Inject a small amount of your crude material. Confirm the retention time of your target peak and its resolution from impurities.
-
-
Loading Study:
-
Action: Prepare a concentrated solution of your crude material in the initial mobile phase composition (e.g., 90:10 A:B). Make a series of injections with increasing volume (e.g., 10 µL, 20 µL, 50 µL, 100 µL) onto the analytical column.
-
Analysis: Identify the maximum injection volume where the target peak does not significantly broaden or co-elute with adjacent impurities. This determines the loading capacity of the stationary phase[10].
-
-
Geometric Scaling Calculation:
-
Objective: Scale the method from the 4.6 mm ID analytical column to a 21.2 mm ID preparative column.
-
Scaling Factor (SF): SF = (d_prep / d_analyt)² = (21.2 / 4.6)² ≈ 21.2
-
Scale Flow Rate: New Flow Rate = Analytical Flow Rate * SF = 1.0 mL/min * 21.2 = 21.2 mL/min .
-
Scale Injection Volume: New Injection Volume = Max Analytical Volume * SF. (e.g., 50 µL * 21.2 ≈ 1060 µL or ~1 mL per injection).
-
-
Preparative Run:
-
System: Preparative HPLC with a C18 column of the same chemistry and particle size (e.g., 21.2 x 150 mm, 5 µm).
-
Action: Equilibrate the preparative column with the scaled flow rate. Dissolve your 100 mg of crude material in a minimal amount of solvent (e.g., 2-3 mL) and perform the required number of injections based on your scaled injection volume.
-
Fraction Collection: Collect fractions based on the UV detector signal, starting just before the target peak elutes and ending just after.
-
Analysis: Analyze the collected fractions by analytical HPLC to confirm purity before combining the pure fractions.
-
References
-
Hu, W., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2023). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Request PDF. [Link]
-
University of Wisconsin-La Crosse. (2018). Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. Journal of Undergraduate Research. [Link]
-
Gillaizeau, I., et al. (2016). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry. [Link]
-
Agilent Technologies. (2022). Scaling Small Molecule Purification Methods for HPLC. Agilent Application Note. [Link]
-
Restek. (N.D.). Troubleshooting Guide. Restek Chromatography Products. [Link]
-
Pusch, S., et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis. [Link]
-
ResearchGate. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Publication. [Link]
-
MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules. [Link]
-
Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
-
Beilstein Journals. (2017). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]
-
SciSpace. (2019). Field-Based Affinity Optimization of a Novel Azabicyclohexane Scaffold HIV-1 Entry Inhibitor. Journal. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Article. [Link]
-
ResearchGate. (2022). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives 104 by iridium-catalyzed transfer hydrogenation. Publication. [Link]
-
University of Rochester. (N.D.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
-
LCGC International. (2023). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. Article. [Link]
-
PubMed. (2018). Reverse-phase HPLC analysis and purification of small molecules. National Library of Medicine. [Link]
-
Semantic Scholar. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC. [Link]
-
Phenomenex. (N.D.). Troubleshooting Guide. Phenomenex Inc. [Link]
-
National Institutes of Health. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. PMC. [Link]
- Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
-
Agilent Technologies. (N.D.). Tips and Tricks of HPLC System Troubleshooting. Presentation. [Link]
-
Beilstein Archives. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Preprint. [Link]
-
Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. libjournals.unca.edu [libjournals.unca.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Azabicyclo[3.1.0]hexane Synthesis
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.0]hexane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic scaffold. The 3-azabicyclo[3.1.0]hexane motif is a conformationally constrained isostere for the piperidine ring, making it a crucial component in a wide array of biologically active compounds and pharmaceutical candidates.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve high yields and purity.
I. Understanding the Synthetic Landscape: An Overview
The construction of the 3-azabicyclo[3.1.0]hexane core can be approached through several synthetic strategies, each with its own set of advantages and challenges. The most prevalent methods include:
-
Dirhodium(II)-Catalyzed Cyclopropanation: This is a powerful and widely used method involving the reaction of an alkene, such as N-Boc-2,5-dihydropyrrole, with a diazo compound, typically ethyl diazoacetate (EDA).[3] This method offers the potential for high diastereoselectivity and can be performed with very low catalyst loadings.[3]
-
Photochemical Decomposition of Pyrazolines: This approach involves the [3+2] cycloaddition of a diazo compound with a maleimide to form a pyrazoline intermediate, which then undergoes photochemically induced nitrogen extrusion to yield the desired bicyclic product.[1][4] This method is noted for its operational simplicity and mild reaction conditions.[1][4]
-
Palladium-Catalyzed Cyclopropanation: This method utilizes N-tosylhydrazones as a carbene source to react with maleimides, providing good yields and high diastereoselectivity for the resulting 3-azabicyclo[3.1.0]hexane derivatives.[5]
-
1,3-Dipolar Cycloaddition: This strategy involves the reaction of azomethine ylides with cyclopropenes and offers a route to highly substituted and spiro-fused 3-azabicyclo[3.1.0]hexane systems.[6][7]
This guide will primarily focus on troubleshooting and optimizing the dirhodium(II)-catalyzed and photochemical methods due to their prevalence and the common issues encountered.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
A. Low or No Product Yield
Q1: My dirhodium(II)-catalyzed cyclopropanation reaction is giving a very low yield or no product at all. What are the likely causes and how can I fix this?
A1: Low yield in a dirhodium(II)-catalyzed cyclopropanation is a common issue that can often be traced back to several key factors. Here is a systematic approach to troubleshooting:
-
Causality 1: Inactive Catalyst. Dirhodium(II) catalysts can be sensitive to air and moisture, leading to deactivation.
-
Solution:
-
Ensure you are using a fresh batch of the rhodium catalyst.
-
If the catalyst has been stored for a prolonged period, consider testing its activity with a known, reliable reaction.
-
Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Causality 2: Suboptimal Reaction Temperature. The reaction temperature is a critical parameter for achieving high turnover numbers.
-
Causality 3: Poor Quality or Inappropriate Reagents. The purity of your starting materials, especially the diazo compound, is crucial.
-
Solution:
-
Ensure your alkene (e.g., N-Boc-2,5-dihydropyrrole) is pure.
-
If you are preparing ethyl diazoacetate (EDA) in-house, ensure it is free of impurities. Commercial sources of EDA are also available.
-
Be mindful of the solvent used with your EDA. For instance, commercially available EDA in toluene can lead to a competing reaction where the carbene reacts with the toluene solvent.[3]
-
-
-
Causality 4: Inefficient Carbene Transfer. The slow addition of the diazo compound is often necessary to maintain a low concentration of the carbene precursor and minimize side reactions like carbene dimerization.
-
Solution:
-
Instead of adding the diazo compound all at once, use a syringe pump for slow addition over several hours.
-
-
Q2: My photochemical reaction is not proceeding to completion, resulting in a low yield of the desired 3-azabicyclo[3.1.0]hexane. What should I check?
A2: Photochemical reactions have their own unique set of parameters to consider for optimization.
-
Causality 1: Insufficient Light Source Power or Inappropriate Wavelength. The energy input is a direct driver of the reaction.
-
Solution:
-
Increasing the lamp power can significantly improve the reaction yield and reduce the reaction time. For example, increasing from a lower power to a 1000 W high-pressure mercury lamp has been shown to be effective.[4]
-
Ensure your reaction vessel is made of a material transparent to the lamp's wavelength (e.g., quartz).
-
-
-
Causality 2: Suboptimal Reaction Time. Photochemical reactions often require extended irradiation times.
-
Solution:
-
Optimize the reaction time by monitoring the reaction progress using techniques like TLC or NMR. Reaction times of 28 hours have been found to be optimal in some cases.[4]
-
-
-
Causality 3: Incorrect Solvent. The choice of solvent can influence the reaction's efficiency.
-
Solution:
-
Screen different solvents. For the photochemical decomposition of pyrazolines, acetonitrile has been shown to be an effective solvent.[4]
-
-
B. Poor Diastereoselectivity
Q3: I am obtaining a mixture of exo and endo diastereomers in my dirhodium(II)-catalyzed cyclopropanation. How can I improve the diastereoselectivity?
A3: Controlling the diastereoselectivity is a key challenge in the synthesis of 3-azabicyclo[3.1.0]hexanes.
-
Causality 1: Choice of Catalyst. The ligand environment of the dirhodium(II) catalyst plays a significant role in dictating the stereochemical outcome.
-
Solution:
-
The choice of the dirhodium(II) catalyst is crucial. While standard catalysts like dirhodium(II) acetate may give mixtures of diastereomers, more sterically demanding or chiral catalysts can favor the formation of one diastereomer over the other.[3]
-
For example, bridged tetracarboxylate catalysts like Rh₂(esp)₂ have been shown to be effective.[3]
-
-
-
Causality 2: Post-Cyclopropanation Isomerization. It is possible to selectively isomerize or hydrolyze the initial mixture of diastereomers to obtain a single desired isomer.
-
Solution:
-
Telescoped reaction sequences can be employed where the crude cyclopropanation product is subjected to specific hydrolysis conditions to selectively yield either the exo or endo product without the need for chromatographic separation.[3]
-
-
C. Product Purification Challenges
Q4: I am having difficulty purifying my 3-azabicyclo[3.1.0]hexane product. What are some effective purification strategies?
A4: Purification can be challenging due to the presence of starting materials, byproducts, and inorganic salts.
-
Challenge 1: Removal of Inorganic Salts. Reactions involving bases or other inorganic reagents can leave salts that need to be removed.
-
Solution:
-
A simple filtration or decantation step after the reaction can remove most of the inorganic salts.[8]
-
An aqueous workup followed by extraction with an organic solvent is a standard and effective method.
-
-
-
Challenge 2: Separation of Diastereomers. When a mixture of diastereomers is formed, their separation can be difficult.
-
Challenge 3: Removal of Unreacted Starting Materials and Byproducts.
III. Frequently Asked Questions (FAQs)
Q1: What are some common side reactions to be aware of in the dirhodium(II)-catalyzed cyclopropanation?
A1: The most common side reaction is the dimerization of the carbene intermediate, which is more prevalent at higher concentrations of the diazo compound. Slow addition of the diazo compound helps to minimize this. Another potential side reaction is the reaction of the carbene with the solvent, especially if the solvent has C-H bonds that are susceptible to insertion or if it is an aromatic solvent like toluene that can undergo cyclopropanation.[3]
Q2: Can I run the dirhodium(II)-catalyzed cyclopropanation on a gram scale?
A2: Yes, these reactions are scalable. In fact, it has been observed that isolated yields can significantly improve when the reaction is performed on a larger (gram) scale.[3]
Q3: Is it possible to synthesize 3-azabicyclo[3.1.0]hexane without using chromatography for purification?
A3: Yes, telescoped reaction conditions have been developed that allow for the synthesis of either the exo or endo isomers on a gram scale without the need for distillation or chromatographic purification.[3] This involves a sequence of cyclopropanation followed by selective hydrolysis.
Q4: What is the proposed mechanism for the photochemical formation of 3-azabicyclo[3.1.0]hexane from pyrazolines?
A4: The proposed mechanism involves the initial [3+2] cycloaddition of a diazo compound and a maleimide to form a pyrazoline intermediate. Subsequent photochemical denitrogenation of the pyrazoline occurs through the stepwise cleavage of the two C-N bonds to form a 1,3-biradical. This biradical then recombines to form the cyclopropane ring of the 3-azabicyclo[3.1.0]hexane product.[1]
IV. Detailed Experimental Protocols
Protocol 1: Dirhodium(II)-Catalyzed Synthesis of N-Boc-exo/endo-3-azabicyclo[3.1.0]hexane-6-carboxylate
This protocol is adapted from the literature and optimized for high yield.[3]
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Syringe pump
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the dirhodium(II) catalyst (0.005 mol%).
-
Add the anhydrous solvent, followed by N-Boc-2,5-dihydropyrrole (1.0 equivalent).
-
Heat the reaction mixture to 90°C.
-
Using a syringe pump, add a solution of ethyl diazoacetate (1.1 equivalents) in the anhydrous solvent over a period of 6 hours.
-
After the addition is complete, continue to stir the reaction at 90°C and monitor its progress by TLC or ¹H NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by Kugelrohr distillation or carried forward for selective hydrolysis to obtain the desired diastereomer.
Protocol 2: Photochemical Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
This protocol is a general procedure based on the photochemical decomposition of pyrazolines.[1][4]
Materials:
-
Maleimide derivative (e.g., 1-benzyl-1H-pyrrole-2,5-dione)
-
Diazo compound precursor (e.g., 1-methyl-2,2-difluoroethanamine)
-
tert-Butyl nitrite (t-BuONO)
-
Acetic acid (AcOH)
-
Chloroform (CHCl₃)
-
Acetonitrile (MeCN)
-
High-pressure mercury lamp (e.g., 1000 W)
-
Quartz reaction vessel
Procedure:
-
In a round-bottom flask, dissolve the diazo compound precursor in chloroform.
-
Add tert-butyl nitrite and acetic acid to the solution and stir for 10 minutes.
-
Add the maleimide derivative to the reaction mixture and stir at 45°C.
-
After the reaction to form the pyrazoline is complete (monitor by TLC), remove the chloroform under reduced pressure.
-
Dissolve the residue in acetonitrile and transfer it to a quartz reaction vessel.
-
Irradiate the solution with a high-pressure mercury lamp for an optimized duration (e.g., 28 hours).
-
After the reaction is complete, concentrate the solution and purify the product by silica gel chromatography to separate the diastereomers.
V. Data Presentation and Visualization
Table 1: Optimization of Reaction Conditions for Dirhodium(II)-Catalyzed Cyclopropanation
| Entry | Catalyst (mol%) | Temperature (°C) | Solvent | Yield (%) | exo:endo Ratio | Reference |
| 1 | Rh₂(OAc)₄ (1) | Room Temp | CH₂Cl₂ | Low | Mixture | [3] |
| 2 | Rh₂(esp)₂ (0.005) | 70 | CH₂Cl₂ | Low | Mixture | [3] |
| 3 | Rh₂(esp)₂ (0.005) | 90 | CH₂Cl₂ | 76 | Mixture | [3] |
| 4 | Rh₂(esp)₂ (0.005) | 90 | CH₂Cl₂ | 90 (gram scale) | Mixture | [3] |
Table 2: Optimization of Photochemical Synthesis
| Entry | Solvent | Lamp Power (W) | Time (h) | Yield (%) | Reference |
| 1 | CH₂Cl₂ | 500 | 24 | Moderate | [1] |
| 2 | MeCN | 500 | 24 | 56 | [1] |
| 3 | MeCN | 1000 | 24 | 80 | [1] |
| 4 | MeCN | 1000 | 28 | 82 | [1] |
VI. Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Low Yield in Dirhodium(II)-Catalyzed Cyclopropanation
Caption: Troubleshooting decision tree for low product yield.
Diagram 2: General Synthetic Pathways to 3-Azabicyclo[3.1.0]hexane
Caption: Overview of major synthetic routes.
VII. References
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 2018. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 2024. [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace, 2018. [Link]
-
Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile. Google Patents, 1980.
-
A process for the preparation of 3-azabicyclo[3.1.0]hexane derivatives and modifications thereof. Google Patents, 1980.
-
Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile. Google Patents, 1980.
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed, 2023. [Link]
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate, 2022. [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Publishing, 2018. [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing, 2017. [Link]
-
Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. Digital Commons @ University of Puget Sound, 2017. [Link]
-
6 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. [Link]
-
Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. PubMed, 1992. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 2022. [Link]
-
Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Science, 2017. [Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI, 2021. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals, 2022. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. PMC, 2022. [Link]
Sources
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 7. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4225499A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile - Google Patents [patents.google.com]
Stability of Boc-protected 3-azabicyclo[3.1.0]hexane-1-methanol in acidic conditions
Welcome to the technical support center for Boc-protected 3-azabicyclo[3.1.0]hexane-1-methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable building block in their synthetic campaigns. The unique strained bicyclic structure of the 3-azabicyclo[3.1.0]hexane core offers novel three-dimensional diversity but can also present challenges, particularly concerning the stability of the Boc-protecting group and the integrity of the ring system under acidic deprotection conditions.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential issues and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of 3-azabicyclo[3.1.0]hexane-1-methanol?
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] The deprotection is a straightforward carbamate hydrolysis that proceeds via protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2] The carbamic acid then rapidly decomposes to release the free amine and carbon dioxide gas.[2][3]
Standard conditions typically involve strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate organic solvent.[4]
Commonly Used Deprotection Systems:
| Reagent | Typical Concentration & Solvent | Temperature | Typical Reaction Time | Key Characteristics |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) in Dichloromethane (DCM)[5][6] | 0 °C to Room Temp. | 30 min - 4 hours[6] | Highly effective; volatile acid is easily removed. Resulting TFA salt can be oily. |
| Hydrogen Chloride (HCl) | 4M solution in 1,4-Dioxane[5][7] | Room Temp. | 1 - 4 hours[6] | Often yields a crystalline hydrochloride salt, aiding in purification.[7] |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric amounts in Acetonitrile/Methanol | Room Temp. | Variable | Milder option, may require longer reaction times or gentle heating. |
Q2: How does the 3-azabicyclo[3.1.0]hexane ring system influence the stability of the molecule during Boc deprotection?
The 3-azabicyclo[3.1.0]hexane scaffold is a strained bicyclic system. While this strained nature is often desirable for introducing conformational rigidity in drug candidates, it can also render the molecule susceptible to degradation under certain conditions.[8][9] While the core is generally stable under many synthetic transformations, strong acidic conditions required for Boc deprotection warrant careful consideration.[10]
The primary concern is not typically the stability of the Boc-protected starting material itself, but rather the stability of the deprotected product, the free secondary amine, in the acidic reaction medium. Secondary amines can be prone to side reactions, and in strained systems, acid-catalyzed rearrangements or ring-opening are potential, albeit less common, risks. One documented issue with a related N-Boc pyrrole derivative is decomposition via a retro-Mannich reaction upon neutralization after acidic deprotection.[11]
Q3: What are scavengers and why are they recommended during TFA-mediated Boc deprotection?
During the acidic cleavage of the Boc group, a stable tert-butyl cation is generated.[1][3] This electrophilic species can potentially alkylate electron-rich functional groups within your molecule or solvent. Scavengers are reagents added to the reaction mixture to "trap" this cation, preventing unwanted side reactions.[1]
Common Scavengers for TFA Deprotection:
| Scavenger | Target Functionality | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, effective for trapping carbocations. | 2.5 - 5% (v/v) |
| Water | Can act as a scavenger, often used in combination with TIS. | 2.5 - 5% (v/v) |
| Anisole / Thioanisole | Protects tryptophan and methionine residues in peptide synthesis. | 5% (v/v) |
For 3-azabicyclo[3.1.0]hexane-1-methanol, which lacks highly sensitive groups like indoles or thioethers, a simple scavenger cocktail like 95:5 TFA/TIS or 95:2.5:2.5 TFA/Water/TIS is generally sufficient.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the Boc deprotection of 3-azabicyclo[3.1.0]hexane-1-methanol.
Problem 1: Incomplete or Sluggish Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated product is a mixture of starting material and the desired amine.
Root Causes & Solutions:
-
Insufficient Acid Strength/Concentration: The most common cause.[12]
-
Solution: Ensure your acid is fresh and anhydrous. TFA, for instance, is hygroscopic. Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM) or switch to a stronger system like neat TFA or 4M HCl in dioxane.[5]
-
-
Low Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: If the reaction is sluggish at 0 °C, allow it to warm to room temperature and continue monitoring.[12] Gentle heating (e.g., to 40 °C) can be attempted, but must be done with caution due to the potential for side reactions with the strained ring system.
-
-
Inadequate Reaction Time: Deprotection may be slower than anticipated.
-
Solution: Extend the reaction time and monitor carefully by TLC or LC-MS until all starting material is consumed.
-
-
Poor Substrate Solubility: If the protected compound is not fully dissolved, the reaction will be slow and incomplete.[12]
-
Solution: Choose a solvent system in which the starting material is fully soluble. DCM is a common choice, but for more polar substrates, adding a co-solvent like methanol to an HCl/dioxane system might be necessary.[7]
-
Problem 2: Formation of Unknown Impurities or Product Degradation
Symptoms:
-
Multiple new spots appear on the TLC plate.
-
LC-MS analysis shows peaks with unexpected mass-to-charge ratios.
-
Low isolated yield of the desired product despite full consumption of the starting material.
Root Causes & Solutions:
-
Carbocation Side Reactions: The tert-butyl cation alkylates the hydroxymethyl group or the deprotected amine.
-
Solution: Add a scavenger like triisopropylsilane (TIS) to the reaction mixture before adding the acid.[1] This will quench the carbocation as it forms.
-
-
Degradation of the Bicyclic Core: The deprotected amine may be unstable in the strongly acidic conditions, potentially leading to ring-opening or rearrangement. This is a higher risk if the reaction is heated or run for an extended period.[11]
-
Solution 1 (Milder Conditions): Attempt the deprotection under the mildest conditions possible. Start with a lower concentration of acid at 0 °C and monitor closely. A switch from TFA to HCl in dioxane might be beneficial, as the resulting hydrochloride salt often precipitates, removing the product from the reactive solution.[7]
-
Solution 2 (Careful Work-up): The deprotected amine is most vulnerable after deprotection but before neutralization. Minimize the time the free amine spends in the acidic solution. Once the reaction is complete, immediately proceed to the work-up. Quenching the reaction by carefully adding it to a cold, vigorously stirred basic solution (e.g., sat. NaHCO₃ or dilute NaOH) can be more effective than slowly adding base to the reaction mixture.
-
Decision Workflow for Troubleshooting Degradation
Caption: Troubleshooting workflow for product degradation.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is a robust starting point for many substrates.[6][13]
-
Reaction Setup: Dissolve the Boc-protected 3-azabicyclo[3.1.0]hexane-1-methanol (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Scavenger: Add triisopropylsilane (TIS) (1.5 equiv., ~5% v/v of the final TFA solution).
-
Addition of Acid: Slowly add trifluoroacetic acid (TFA) (10-20 equiv., typically creating a 20-50% v/v solution of TFA in DCM) to the stirred solution at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress by TLC or LC-MS every 30 minutes. The deprotected amine product will be more polar (lower Rf on TLC) than the starting material.
-
Work-up (Concentration): Once the reaction is complete, concentrate the mixture in vacuo to remove the DCM and excess TFA. Co-evaporation with toluene (2-3 times) can help remove residual TFA.
-
Work-up (Isolation):
-
For TFA Salt: The resulting residue is the TFA salt of the amine. It can be triturated with cold diethyl ether to induce precipitation of a solid, which can then be collected by filtration.
-
For Free Amine: Dissolve the residue in a minimal amount of DCM and carefully add it to a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.
-
Deprotection Mechanism Diagram
Caption: Mechanism of acid-catalyzed Boc deprotection.[2][3]
Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane
This method is an excellent alternative to TFA and often provides a solid hydrochloride salt that is easy to handle.[5][7]
-
Reaction Setup: Dissolve the Boc-protected 3-azabicyclo[3.1.0]hexane-1-methanol (1.0 equiv.) in a minimal amount of an appropriate solvent like methanol or DCM (optional, only if solubility in dioxane is poor).
-
Addition of Acid: Add a commercial solution of 4M HCl in 1,4-dioxane (10-20 equiv.) at room temperature.
-
Precipitation & Reaction: Stir the mixture at room temperature. In many cases, the hydrochloride salt of the deprotected amine will begin to precipitate out of the solution.
-
Reaction Monitoring: Monitor the reaction by taking a small aliquot, quenching it with a basic solution (e.g., NaHCO₃), extracting with an organic solvent, and analyzing by TLC or LC-MS. The reaction is typically complete in 1-4 hours.
-
Work-up (Isolation):
-
If a precipitate forms: Add diethyl ether or hexanes to the reaction mixture to ensure complete precipitation. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms: Concentrate the reaction mixture in vacuo. The resulting residue is the hydrochloride salt. It can be triturated with diethyl ether to afford a solid.
-
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [URL: Available upon request]
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem. [URL: https://www.benchchem.com/application-notes/boc-deprotection-acidic-conditions]
- Boc Deprotection Mechanism | Organic Chemistry. YouTube. [URL: https://www.youtube.
- Amine Protection and Deprotection. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
- Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. BenchChem. [URL: https://www.benchchem.com/application-notes/troubleshooting-incomplete-boc-deprotection]
- A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. BenchChem. [URL: https://www.benchchem.
- Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-support/reference-materials/chemistry-reagents-and-building-blocks-center/amine-protection-deprotection.html]
- Experimental and theoretical investigations into the stability of cyclic aminals. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5087702/]
- Troubleshooting Boc Deprotection: A Technical Support Guide. BenchChem. [URL: https://www.benchchem.com/application-notes/troubleshooting-boc-deprotection]
- Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. BenchChem. [URL: https://www.benchchem.com/application-notes/n-boc-deprotection-sensitive-functional-groups]
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/s1y2z7/advice_on_nboc_deprotection_in_the_presence_of/]
- Can a Boc protecting group be removed with trifluoroacetic acid? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/59149/can-a-boc-protecting-group-be-removed-with-trifluoroacetic-acid]
- Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5833215/]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00732h]
- Boc De-protection. Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/rzu9l2/boc_deprotection/]
- Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. The National Conference On Undergraduate Research (NCUR) 2016. [URL: Available upon request]
- Protecting group - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Protecting_group]
- Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3020101/]
- Protecting Groups - Stability. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/stability.htm]
- Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/13.10%3A_Protecting_Groups_in_Organic_Synthesis]
- 3-boc-3-azabicyclo[3.1.0]hexane-1-methanol, min 97%, 500 mg. CP Lab Safety. [URL: https://www.cplabsafety.com/3-boc-3-azabicyclo-3-1-0-hexane-1-methanol-min-97-500-mg.html]
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.5b00274]
- Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11042571/]
- Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3333838/]
Sources
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 4. Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. scispace.com [scispace.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. libjournals.unca.edu [libjournals.unca.edu]
- 9. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 11. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of N-debenzylation in 3-Azabicyclo[3.1.0]hexane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a particularly challenging transformation: the N-debenzylation of 3-azabicyclo[3.1.0]hexane derivatives. The unique steric and electronic properties of this bicyclic system often lead to unexpected hurdles in what is typically a routine deprotection step. This resource synthesizes established protocols with field-proven insights to help you navigate these complexities.
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The benzyl group is a common and robust protecting group for the nitrogen atom within this framework during multi-step syntheses.[3] However, its removal can be far from straightforward.
Troubleshooting Guide: Common Issues and Solutions
The following table outlines common problems encountered during the N-debenzylation of 3-azabicyclo[3.1.0]hexane derivatives, their probable causes, and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Incomplete or Sluggish Reaction | - Catalyst Poisoning: The product, a secondary amine, can coordinate to the palladium catalyst, inhibiting its activity.[4][5]- Steric Hindrance: The rigid, bicyclic structure of the 3-azabicyclo[3.1.0]hexane core can sterically hinder the approach of the substrate to the catalyst surface.[6][7]- Insufficient Hydrogen Pressure: Atmospheric pressure may be inadequate for this challenging debenzylation.[8] | - Acid Additive: Introduce a stoichiometric amount of a mild acid (e.g., acetic acid, HCl in methanol) to protonate the product amine and prevent catalyst poisoning.[6][9]- Increase Catalyst Loading: A higher catalyst loading (e.g., 20 mol% Pd) may be necessary to overcome slow reaction rates.[8]- Elevated Pressure and Temperature: Employ higher hydrogen pressure (e.g., 50 psi) and temperature (e.g., 50-70°C).[3][9] |
| Side Product Formation (e.g., Ring Opening, Reduction of Other Functional Groups) | - Harsh Reaction Conditions: High pressure and temperature can lead to the reduction of other sensitive functional groups or decomposition of the starting material.[10][11]- Inappropriate Catalyst: The choice of catalyst can influence selectivity. | - Catalytic Transfer Hydrogenation (CTH): This milder method often provides better selectivity. Use ammonium formate or formic acid as the hydrogen donor with Pd/C.[12][13][14]- Catalyst Selection: Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer superior activity and selectivity for N-debenzylation.[3][15] |
| Difficulty in Product Isolation | - Formation of Amine Salts: If an acid additive is used, the product will be an amine salt, which may be highly soluble in polar solvents.- Emulsion Formation During Workup: The presence of the free amine can lead to emulsions during aqueous workup. | - Basification and Extraction: After filtering the catalyst, carefully basify the filtrate with a suitable base (e.g., NaHCO₃, K₂CO₃) and extract the free amine with an organic solvent.- Solvent Choice: Use a less polar solvent for extraction to minimize emulsion formation. |
Frequently Asked Questions (FAQs)
Q1: Why is the N-debenzylation of 3-azabicyclo[3.1.0]hexane derivatives so challenging?
The primary challenge stems from a combination of steric and electronic factors. The rigid, bicyclic structure of the 3-azabicyclo[3.1.0]hexane core presents significant steric bulk around the nitrogen atom, hindering its approach to the heterogeneous catalyst surface.[6][7] Additionally, the resulting secondary amine product can act as a ligand, coordinating to the palladium catalyst and effectively poisoning it, which slows down or halts the reaction.[4][5]
Q2: What are the most common and effective methods for this transformation?
The two most widely employed methods are standard catalytic hydrogenation and catalytic transfer hydrogenation (CTH).
-
Standard Catalytic Hydrogenation: This method typically uses palladium on carbon (Pd/C) with hydrogen gas.[3] For challenging substrates like 3-azabicyclo[3.1.0]hexane derivatives, elevated pressure and temperature are often necessary.[8] The use of Pearlman's catalyst (Pd(OH)₂/C) can also be beneficial.[3][15]
-
Catalytic Transfer Hydrogenation (CTH): CTH offers a milder and often more selective alternative.[12][13][14] This technique uses a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst. It avoids the need for high-pressure hydrogenation equipment.
Q3: How can I improve the rate and completeness of the reaction?
Several strategies can be employed:
-
Acidification: Adding a mild acid like acetic acid can protonate the newly formed secondary amine, preventing it from binding to and poisoning the palladium catalyst.[6][9]
-
Co-catalyst Systems: The combination of Pd/C with an acidic heterogeneous catalyst like niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate N-debenzylation.[4]
-
Solvent Choice: Protic solvents like methanol or ethanol are generally preferred. In some cases, trifluoroethanol (TFE) has been shown to be effective in preventing N-alkylation side reactions.[3]
Q4: Are there any alternative, non-hydrogenation based methods for N-debenzylation?
While catalytic hydrogenation is the most common approach, other methods exist, though they may have their own limitations:
-
Acid-catalyzed debenzylation: Strong acids like HBr or AlCl₃ can cleave the N-benzyl bond, but these harsh conditions may not be compatible with other functional groups in the molecule.[16]
-
Oxidative debenzylation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be used, but their application to this specific scaffold is less common and would require careful optimization.
-
Direct Amidation: A recently developed method allows for the direct conversion of tertiary N-benzylamines to amides using an acid chloride, which could be an alternative strategy if an amide is the desired product.[17]
Experimental Protocols
Protocol 1: Standard Hydrogenolysis using Palladium on Carbon and Hydrogen Gas
This protocol provides a general procedure for N-debenzylation using Pd/C and hydrogen gas.[3]
-
Reaction Setup: In a suitable pressure vessel, dissolve the N-benzyl-3-azabicyclo[3.1.0]hexane derivative (1.0 mmol) in methanol or ethanol (10-20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen (typically 50 psi, but may require optimization) and heat to 50-70°C.
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filtration: Dilute the reaction mixture with the reaction solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent. Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry completely. Quench the catalyst on the Celite pad with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol offers a milder alternative to high-pressure hydrogenation.[12][13][14]
-
Reaction Setup: To a stirred suspension of the N-benzyl-3-azabicyclo[3.1.0]hexane derivative (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL) under a nitrogen atmosphere, add anhydrous ammonium formate (15 mmol) in one portion.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite®. Wash the Celite® pad with chloroform (20 mL).
-
Isolation: Combine the organic filtrates and evaporate under reduced pressure to afford the desired deprotected amine.
Visualizing the Process
Catalytic Transfer Hydrogenation Workflow
Caption: Workflow for Catalytic Transfer Hydrogenation.
Mechanism of Palladium-Catalyzed N-Debenzylation
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 14. semanticscholar.org [semanticscholar.org]
- 15. asianpubs.org [asianpubs.org]
- 16. iris.unife.it [iris.unife.it]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Diastereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the diastereoselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives. This constrained bicyclic scaffold is a crucial pharmacophore in modern drug discovery, appearing in molecules targeting a range of conditions from neurological disorders to infectious diseases.[1][2][3] Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive isostere for piperidine and other saturated heterocycles.[1]
However, controlling the stereochemistry of the fused cyclopropane ring presents a significant synthetic challenge. Achieving high diastereoselectivity is paramount, as the specific spatial arrangement of substituents dictates biological activity. This guide provides in-depth, field-proven insights into the most common synthetic strategies, troubleshooting potential issues, and detailed protocols to empower your research.
Section 1: Core Synthetic Strategies & Mechanistic Rationale
The construction of the 3-azabicyclo[3.1.0]hexane core is primarily achieved through two powerful methodologies: metal-catalyzed cyclopropanation of pyrrole precursors and [3+2] cycloaddition reactions. The choice of strategy depends on the desired substitution pattern and available starting materials.
Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation
This is one of the most direct and widely utilized methods, involving the reaction of an N-protected 2,5-dihydropyrrole with a diazo compound, typically ethyl diazoacetate (EDA).[4][5] The key to diastereoselectivity lies in the choice of the dirhodium(II) catalyst, which dictates the facial selectivity of the carbene addition to the double bond.
The Causality Behind Catalyst Choice: The diastereoselectivity (exo vs. endo) is controlled by the steric and electronic environment created by the ligands on the dirhodium catalyst.
-
Rh₂(OAc)₄ (Rhodium(II) Acetate): This common catalyst often leads to mixtures of diastereomers or favors the endo product. The relatively small acetate ligands provide a less sterically demanding environment for the approaching carbene.
-
Rh₂(esp)₂ (Bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) dirhodium(II)): This catalyst, with its bulky "esp" ligands, creates a highly constrained chiral pocket. This steric hindrance effectively shields one face of the metal carbene intermediate, leading to highly selective formation of the exo cycloadduct.[5]
Caption: Workflow for selective synthesis of exo or endo isomers.
Asymmetric 1,3-Dipolar Cycloaddition
This elegant strategy involves the reaction of an azomethine ylide with a dipolarophile, such as a cyclopropene derivative.[6][7][8] This method is particularly powerful for constructing highly substituted 3-azabicyclo[3.1.0]hexanes with multiple contiguous stereocenters. Copper(I) complexes with chiral ligands, such as Ph-Phosferrox or Fesulphos, are highly effective catalysts for these transformations, often yielding a single isomer with excellent diastereo- and enantioselectivity (>99% ee).[6][7][9]
The Causality Behind Stereocontrol: The chiral ligand coordinates to the copper center, creating a defined three-dimensional space. The azomethine ylide precursor (e.g., a glycine iminoester) and the dipolarophile are brought together within this chiral environment. The ligand's structure dictates the facial approach of the two components, leading to a highly ordered transition state and, consequently, a single stereoisomeric product.
Section 2: Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of 3-azabicyclo[3.1.0]hexane derivatives in a practical question-and-answer format.
Q1: My rhodium-catalyzed cyclopropanation gives a low diastereomeric ratio (d.r.). How can I improve the selectivity for the exo isomer?
A1: Low diastereoselectivity is a common issue, especially when using catalysts like Rh₂(OAc)₄. To strongly favor the exo isomer, consider the following:
-
Catalyst Switch: The most impactful change is to switch to a bulkier catalyst. Rh₂(esp)₂ is specifically designed to enhance exo selectivity through steric repulsion.[5] This catalyst can improve d.r. from ~1:1 to >20:1 in favor of the exo product.
-
Temperature Optimization: While higher temperatures (e.g., 90 °C) can improve yield and catalyst turnover, they can sometimes erode selectivity. If the catalyst switch alone is insufficient, try running the reaction at a slightly lower temperature (e.g., 70 °C) and monitor for changes in d.r.[5]
-
Solvent: Toluene is generally a good solvent choice, but exploring other non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) may offer marginal improvements.
Q2: I have a mixture of exo and endo esters after cyclopropanation. Is separation possible, or is there a way to convert the mixture to a single isomer?
A2: Chromatographic separation of exo and endo diastereomers can be challenging and is often not practical on a large scale. A more efficient, "telescoped" approach that avoids chromatography has been developed.[4][5]
-
Chemical Resolution via Epimerization: You can epimerize the stereocenter alpha to the ester carbonyl. By treating the crude mixture of esters with a base like sodium tert-butoxide (NaOtBu), the endo ester can be converted to the thermodynamically more stable exo isomer. Subsequent hydrolysis with LiOH then yields the pure exo-acid.[5] This process leverages the thermodynamic preference for the less sterically hindered product.
Q3: My reaction yield is poor, and I see unreacted starting material. What are the likely causes?
A3: Poor yields can stem from several factors, particularly related to the reagents and catalyst activity.
-
Diazo Compound Quality: Ethyl diazoacetate (EDA) can degrade over time. Use freshly prepared or recently purchased EDA. For safety and consistency, consider in situ generation methods or using more stable diazo precursors like N-tosylhydrazones in palladium-catalyzed variations.[10][11]
-
Catalyst Loading & Activity: While very low catalyst loadings (0.005 mol%) are possible, they require highly pure reagents and optimal conditions.[4] If yields are low, try increasing the catalyst loading to a more conventional level (e.g., 0.1 - 1 mol%). Ensure the catalyst has not been deactivated by exposure to air or moisture.
-
Slow Addition: EDA should be added slowly (e.g., over 6-8 hours via syringe pump) to the heated reaction mixture. This maintains a low stationary concentration of the diazo compound, which minimizes side reactions like dimerization and improves overall efficiency.[5]
Q4: I am performing a 1,3-dipolar cycloaddition, but the reaction is slow or does not proceed. What should I check?
A4: The success of copper-catalyzed 1,3-dipolar cycloadditions relies on the effective generation of the azomethine ylide and the reactivity of the dipolarophile.
-
Base and Solvent: The choice of base is critical for deprotonating the iminoester to form the ylide. Bases like KOtBu or DBU are commonly used.[9] Ensure the base is anhydrous. The solvent (e.g., CH₂Cl₂) must also be anhydrous, as water can quench the ylide.
-
Ligand Integrity: The chiral ligand is the heart of the reaction's selectivity. Ensure it is pure and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or degradation, which can poison the catalyst.
-
Substrate Electronics: The electronic nature of both the ylide precursor and the dipolarophile matters. Highly electron-deficient dipolarophiles are generally more reactive. If your substrate is unreactive, you may need to reconsider its electronic properties or increase the reaction temperature, though this may affect stereoselectivity.[12]
Caption: A troubleshooting decision tree for common synthesis issues.
Section 3: Key Experimental Protocols
The following protocols are representative examples that provide a validated starting point for your experiments. Safety Note: Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Diastereoselective Synthesis of exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid[5]
This protocol is a telescoped procedure that generates the exo-acid without chromatographic purification.
Step 1: Cyclopropanation
-
To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, syringe pump, and nitrogen inlet, add Rh₂(esp)₂ (0.005 mol%).
-
Add N-Boc-2,5-dihydropyrrole (1.0 equiv) and anhydrous toluene.
-
Heat the mixture to 90 °C.
-
Slowly add a solution of ethyl diazoacetate (EDA, 1.1 equiv) in toluene via syringe pump over 8 hours.
-
After the addition is complete, stir the reaction at 90 °C for an additional 1 hour.
-
Cool the reaction to room temperature and concentrate under reduced pressure. The crude product is a mixture of exo and endo esters.
Step 2: Epimerization and Hydrolysis
-
Dissolve the crude ester mixture in anhydrous tetrahydrofuran (THF).
-
Add sodium tert-butoxide (NaOtBu, 1.5 equiv) and stir the mixture at room temperature for 12 hours to epimerize the endo ester to the exo form.
-
Add a solution of lithium hydroxide (LiOH, 3.0 equiv) in water.
-
Stir vigorously for 24 hours to hydrolyze the ester.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the title compound, typically as a white solid.
| Parameter | Condition for exo-selective synthesis | Condition for endo-selective synthesis |
| Catalyst | Rh₂(esp)₂ | Rh₂(OAc)₄ |
| Post-Reaction | Base-mediated epimerization (NaOtBu) followed by hydrolysis (LiOH) | Direct acid-catalyzed hydrolysis (e.g., H₂SO₄ in TFA) |
| Typical Outcome | High yield of pure exo-acid | Moderate yield of pure endo-acid |
| Reference | [5] | [4] |
Table 1. Optimized conditions for selective formation of exo and endo isomers.
References
-
Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. Available at: [Link]
-
Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Royal Society of Chemistry. Available at: [Link]
-
Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. PubMed. Available at: [Link]
-
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. Available at: [Link]
-
Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. KoreaScience. Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. Available at: [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. National Institutes of Health. Available at: [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. Available at: [Link]
-
Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing. Available at: [Link]
-
SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. HETEROCYCLES. Available at: [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Beilstein Archives. Available at: [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Stereochemical Control in 3-Azabicyclo[3.1.0]hexane Chemistry
Welcome to the technical support hub for managing stereochemistry in reactions involving the 3-azabicyclo[3.1.0]hexane scaffold. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and functionalizing this valuable, conformationally constrained proline analogue. The unique fused-ring system of the 3-azabicyclo[3.1.0]hexane core presents distinct stereochemical challenges and opportunities. This guide provides in-depth, field-proven insights to help you achieve your desired stereochemical outcomes with confidence.
Introduction: The "Why" of Stereocontrol in 3-Azabicyclo[3.1.0]hexane Systems
The 3-azabicyclo[3.1.0]hexane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity into peptide mimics and other biologically active molecules.[1][2][3] This rigidity, stemming from the fused cyclopropane and pyrrolidine rings, allows for precise orientation of substituents, which is critical for optimizing interactions with biological targets such as enzymes and receptors.[3][4] However, this same structural constraint is the primary source of synthetic challenges. The facial bias created by the bicyclic structure dictates the approach of reagents, making stereocontrol a paramount consideration in any synthetic design.
The pyrrolidine ring can adopt either a boat or a chair-like conformation, and the preferred conformation is heavily influenced by the nature and stereochemistry of substituents on the ring.[5][6] Understanding and predicting these conformational preferences are key to designing reactions that yield the desired diastereomer. This guide will delve into the practical aspects of controlling the multiple stereocenters inherent to this scaffold.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the synthesis and stereochemical analysis of 3-azabicyclo[3.1.0]hexane derivatives.
Q1: I am getting a mixture of exo and endo diastereomers in my cyclopropanation reaction. How can I improve the selectivity?
A1: Achieving high diastereoselectivity in cyclopropanation reactions to form the 3-azabicyclo[3.1.0]hexane core is highly dependent on the catalyst and reaction conditions. For instance, in dirhodium(II)-catalyzed cyclopropanations with ethyl diazoacetate, the choice of rhodium catalyst can significantly influence the exo/endo selectivity. By carefully selecting the catalyst and hydrolysis conditions, it is possible to selectively obtain either the exo or endo isomer with high diastereoselectivity.[7] It is recommended to screen a panel of catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) and solvents to optimize the reaction for your specific substrate.
Q2: How can I introduce substituents at the bridgehead carbons with stereocontrol?
A2: Introducing functionality at the C1 and C5 bridgehead positions is a significant challenge. One innovative approach is the direct bridgehead C(sp³)-H borylation using cooperative iridium/aluminum catalysis. This method allows for the introduction of a boronate ester under mild conditions with moderate to complete site selectivity. The use of a chiral ligand on the aluminum catalyst can even render the process enantioselective.
Q3: What is the most reliable method for constructing the 3-azabicyclo[3.1.0]hexane skeleton enantioselectively?
A3: Several powerful strategies exist for the enantioselective synthesis of this scaffold. One highly effective method is the copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with trisubstituted cyclopropenes. This approach can generate complex 3-azabicyclo[3.1.0]hexane derivatives with up to five contiguous stereocenters as a single isomer in excellent yields and high enantioselectivities (97->99% ee).[8] Another robust method involves a two-step protocol using a tailored CpxRh(III) catalyst for an initial enantioselective C-H functionalization, followed by a diastereoselective cyclization with a Cp*Ir(III) catalyst.[9]
Q4: My NMR spectra are complex. How can I definitively assign the stereochemistry of my product?
A4: The rigid nature of the 3-azabicyclo[3.1.0]hexane system often leads to complex NMR spectra with distinct coupling constants that are highly informative for stereochemical assignment. Key techniques include:
-
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE data can reveal through-space proximity of protons, which is invaluable for determining the relative stereochemistry of substituents. For example, observing an NOE between a bridgehead proton and a substituent on the cyclopropane ring can confirm their cis relationship.
-
Coupling Constants (J-values): The magnitude of proton-proton coupling constants can provide information about dihedral angles and thus the conformation of the five-membered ring.[5]
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray analysis provides unambiguous determination of the relative and absolute stereochemistry.[10][11]
Q5: How can I separate the enantiomers of my racemic 3-azabicyclo[3.1.0]hexane product?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the analytical and preparative separation of enantiomers.[12][13] Polysaccharide-based chiral stationary phases are particularly effective.[14] A systematic screening of different columns and mobile phase conditions is often necessary to achieve baseline separation.[14] Alternatively, diastereomeric salt formation with a chiral resolving agent, such as mandelic acid or tartaric acid derivatives, followed by crystallization can be an effective method for resolution on a larger scale.[12][15]
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in Palladium-Catalyzed Cyclopropanation of Maleimides
Problem: A palladium-catalyzed cyclopropanation of a substituted maleimide with an N-tosylhydrazone is yielding a low diastereomeric ratio of the desired 3-azabicyclo[3.1.0]hexane product.[16][17]
Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting workflow for improving diastereoselectivity.
Troubleshooting Steps & Explanations:
-
Analyze the Initial Conditions: The choice of solvent, temperature, and base are critical in controlling the stereochemical outcome of palladium-catalyzed reactions.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. A screen of aprotic solvents such as toluene, dioxane, and THF is recommended.
-
Temperature Optimization: Higher temperatures can sometimes lead to erosion of diastereoselectivity. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Base Selection: The nature of the base used to generate the diazo compound from the N-tosylhydrazone can impact the reaction. Compare inorganic bases (e.g., K₂CO₃) with non-nucleophilic organic bases (e.g., DBU).
-
Ligand Modification: If the above steps do not yield satisfactory results, consider that the ligand on the palladium catalyst may not be providing sufficient steric direction. If using a pre-catalyst, the addition of a phosphine ligand with different steric and electronic properties could be beneficial.
Guide 2: Inconsistent Results in Asymmetric 1,3-Dipolar Cycloaddition
Problem: A copper-catalyzed 1,3-dipolar cycloaddition between an azomethine ylide and a cyclopropene is giving variable enantiomeric excess (ee).[8][10][18]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture or Air Sensitivity | The chiral copper-ligand complex can be sensitive to moisture and oxygen, leading to catalyst deactivation or the formation of less selective catalytic species. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. |
| Purity of Starting Materials | Impurities in the azomethine ylide precursor or the cyclopropene can interfere with the catalyst or participate in side reactions, lowering the enantioselectivity. | Purify all starting materials immediately before use. The purity of the chiral ligand is especially critical. |
| Catalyst Loading and Formation | Inconsistent catalyst loading or incomplete formation of the active chiral complex can lead to a background reaction catalyzed by achiral copper species. | Accurately weigh the catalyst and ligand. Ensure adequate time for the pre-formation of the chiral catalyst complex before adding the reactants. |
| Reaction Concentration | Bimolecular reactions can be sensitive to concentration. At very low concentrations, the background, non-catalyzed reaction may become more significant. | Experiment with slightly higher reaction concentrations to favor the desired catalytic cycle. |
Key Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Palladium-Catalyzed Cyclopropanation
This protocol is adapted from methodologies for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives from maleimides.[16]
-
To an oven-dried flask under an inert atmosphere, add the N-substituted maleimide (1.0 equiv), N-tosylhydrazone (1.2 equiv), and a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).
-
Add anhydrous solvent (e.g., toluene, 0.1 M).
-
Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Protocol 2: Stereochemical Analysis by Chiral HPLC
Objective: To determine the enantiomeric excess (ee) of a chiral 3-azabicyclo[3.1.0]hexane derivative.
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Procedure:
-
Sample Preparation: Prepare a stock solution of the racemic compound and the enantiomerically enriched sample in a suitable solvent (e.g., hexane/isopropanol) at a concentration of approximately 1 mg/mL.
-
Column and Mobile Phase Selection: Begin with a standard polysaccharide-based chiral column (e.g., CHIRALPAK® series). A common starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v).[14]
-
Initial Run: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min. Inject the racemic sample and monitor the UV detection at a suitable wavelength.
-
Optimization: If separation is not achieved, systematically vary the ratio of the mobile phase components (e.g., increase or decrease the percentage of alcohol). If necessary, screen other columns and mobile phase systems.
-
Quantification: Once baseline separation is achieved with the racemic sample, inject the enantiomerically enriched sample under the same conditions. Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.
References
-
Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis. [Link]
-
Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. Organic Letters. [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry. [Link]
-
Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. The Journal of Organic Chemistry. [Link]
-
Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors. Chemical Communications. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
-
Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Archives. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. PMC. [Link]
-
Diastereoselective Construction of Azabicyclo[3.1.0]hexan-2-ones via a Base-Mediated Cascade Annulation of β-oxo-acrylamides with Vinylsulfonium Salts. ResearchGate. [Link]
-
Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis. [Link]
-
Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry. [Link]
-
Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. Organic Letters. [Link]
-
Pd-Catalyzed Asymmetric 5-exo-trig Cyclization/Cyclopropanation/Carbonylation of 1,6-Enynes for the Construction of Chiral 3-Azabicyclo[3.1.0]hexanes. Angewandte Chemie International Edition. [Link]
-
The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides. Scientific Reports. [Link]
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate. [Link]
-
Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. RSC Publishing. [Link]
-
Synthesis of all four diastereoisomers of 4-(carboxymethyl)proline, a conformationally constrained analogue of 2-aminoadipic acid. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]
-
Synthesis of Conformationally Constrained Lysine Analogues. ACS Publications. [Link]
-
Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. PMC. [Link]
-
Synthesis of Conformationally Constrained Lysine Analogues. ACS Figshare. [Link]
- Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. PMC. [Link]
-
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]
-
ChemInform Abstract: Studies on the Ring Opening Reactions of 3-Oxa-1-azabicyclo[3.1.0]hexan-2-ones. Synthesis of Aminomethyl Oxazolidinones and Aziridinyl Ureas. ResearchGate. [Link]
-
Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. Digital Commons @ University of Puget Sound. [Link]
- (+)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane, compositions and methods of use.
-
Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. PMC. [Link]
-
A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. MDPI. [Link]
-
Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling. PubMed. [Link]
-
Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. JoVE. [Link]
- Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
-
A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry. [Link]
- Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. Arkivoc. [Link]
-
Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 11. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. patents.justia.com [patents.justia.com]
- 14. ymc.co.jp [ymc.co.jp]
- 15. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]
- 16. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
Technical Support Center: A Troubleshooting Guide for 1,3-Dipolar Cycloaddition Reactions
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful class of reactions for the synthesis of five-membered heterocycles. Here, we address common challenges encountered in the lab, providing not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Q: I'm not getting any product, or the yield of my 1,3-dipolar cycloaddition is disappointingly low. What are the likely causes and how can I fix this?
A: Low or no yield is a frequent hurdle in organic synthesis. For 1,3-dipolar cycloadditions, the root cause often lies in one of several key areas: reactant stability, reaction conditions, or, if applicable, catalyst efficacy.
Causality-Driven Troubleshooting Steps:
-
Assess Reactant Integrity and Stability:
-
1,3-Dipole Stability: Many 1,3-dipoles, such as nitrile oxides and certain ylides, are transient species and are best generated in situ.[1] If you are not generating the dipole in the presence of the dipolarophile, it may be decomposing before it has a chance to react.
-
Protocol: Ensure your precursors for in situ generation are of high purity. For pre-formed but potentially unstable dipoles like some azides, verify their integrity via techniques like NMR or IR spectroscopy before use. Organic azides are generally stable but should be stored properly to avoid degradation.[2]
-
-
Dipolarophile Reactivity: The electronic nature of your dipolarophile is critical. Frontier Molecular Orbital (FMO) theory dictates that the reaction rate is dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3][4]
-
Normal Electron Demand: An electron-rich dipole (high HOMO) reacts fastest with an electron-poor dipolarophile (low LUMO).[4]
-
Inverse Electron Demand: An electron-poor dipole (low LUMO) reacts fastest with an electron-rich dipolarophile (high HOMO).[5]
-
Actionable Insight: If your reaction is sluggish, consider whether there's an electronic mismatch. You may need to modify your dipole or dipolarophile with appropriate electron-donating or electron-withdrawing groups to favor the interaction.[1]
-
-
-
Optimize Reaction Conditions:
-
Temperature: Thermal 1,3-dipolar cycloadditions often necessitate elevated temperatures to overcome the activation energy barrier.[1] If your reaction is proceeding slowly at room temperature, a careful and incremental increase in temperature could be beneficial. However, be mindful that excessive heat can lead to the decomposition of sensitive reactants or products.
-
Concentration: Reaction kinetics are influenced by reactant concentrations. For bimolecular reactions like these, increasing the concentration can lead to a higher reaction rate.
-
Solvent Choice: While some 1,3-dipolar cycloadditions are relatively insensitive to solvent polarity, this is not a universal rule.[6][7] In some cases, polar solvents can increase the reaction rate.[7] It is advisable to perform a solvent screen to identify the optimal medium for your specific reaction.[1] Fluorinated solvents like 2,2,2-trifluoroethanol have been shown to be particularly effective in some instances.[8]
Solvent Property Potential Impact on Reaction Recommended Action Polarity Can influence reaction rates; polar solvents may stabilize polar transition states.[7] Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF). Protic vs. Aprotic Protic solvents can hydrogen bond with reactants, potentially altering their reactivity. Test both protic and aprotic solvents if no literature precedent exists for your system. Coordinating Ability Coordinating solvents may interfere with metal catalysts, if used. For catalyzed reactions, consider non-coordinating solvents. -
-
Troubleshooting Catalyzed Reactions (e.g., CuAAC "Click Chemistry"):
-
Catalyst Activity: In the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the active catalyst is Cu(I).[9] This species is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[9]
-
Ligand Issues: Ligands are often employed in CuAAC to stabilize the Cu(I) catalyst and enhance the reaction rate.[9][11] An incorrect choice of ligand for your solvent system or an improper ligand-to-copper ratio can result in a failed reaction.
-
Inhibitors: Your reaction mixture may contain species that inhibit the catalyst. For instance, thiols are known to coordinate with and poison copper catalysts.[9] Ensure your starting materials and solvents are free from such contaminants.
-
Issue 2: Poor or Incorrect Regioselectivity
Q: My reaction produces a mixture of regioisomers, or the undesired regioisomer is the major product. How can I control the regioselectivity of my 1,3-dipolar cycloaddition?
A: Regioselectivity in 1,3-dipolar cycloadditions is a classic challenge governed by a combination of electronic and steric factors.[4][6] Understanding these influences is key to directing the reaction towards the desired outcome.
Key Principles of Regiocontrol:
-
Frontier Molecular Orbital (FMO) Theory: The regioselectivity can often be predicted by analyzing the orbital coefficients of the HOMO and LUMO of the dipole and dipolarophile. The atoms with the largest orbital coefficients will preferentially bond.[3]
-
Steric Hindrance: Bulky substituents on the dipole or dipolarophile can disfavor a particular orientation of approach, thereby influencing the regiochemical outcome.[12]
Strategies for Controlling Regioselectivity:
-
Catalyst-Controlled Regioselectivity: In many modern 1,3-dipolar cycloadditions, the choice of catalyst is the most powerful tool for controlling regioselectivity.
-
Azide-Alkyne Cycloadditions:
-
Other Dipoles: Lewis acid catalysts can also be employed to influence the regioselectivity of cycloadditions involving other dipoles, such as nitrones.[14]
-
-
Dipolarophile Modification: The electronic properties of the dipolarophile can be tuned to favor a specific regioisomer. The strategic placement of electron-withdrawing or electron-donating groups can alter the orbital coefficients and direct the cycloaddition.[15]
-
Solvent Effects: While generally a weaker influence than catalysts, the solvent can sometimes modulate regioselectivity. It is worth exploring different solvent environments if you are observing a mixture of products.
Workflow for Optimizing Regioselectivity:
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Issue 3: Presence of Side Products
Q: My reaction is messy, and I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
A: Side reactions can complicate purification and reduce the yield of your desired product. In the context of 1,3-dipolar cycloadditions, these often arise from the inherent reactivity of the starting materials or intermediates.
Common Side Reactions and Mitigation Strategies:
-
Alkyne Homocoupling (Glaser Coupling) in CuAAC:
-
Cause: This is a common side reaction in copper-catalyzed reactions of terminal alkynes, leading to the formation of a diacetylene byproduct. It is promoted by the presence of oxygen, which facilitates the oxidation of Cu(I) to Cu(II), a catalyst for this unwanted pathway.
-
Solution:
-
Degassing: Thoroughly degas your solvents and reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles) to remove dissolved oxygen.
-
Reducing Agent: Use a slight excess of a reducing agent like sodium ascorbate to maintain a reducing environment and keep the copper in the active Cu(I) state.[11]
-
-
-
Decomposition of the 1,3-Dipole:
-
Cause: As mentioned previously, many 1,3-dipoles are unstable. If generated too slowly or under suboptimal conditions, they may decompose or rearrange to form undesired byproducts.
-
Solution: Generate the 1,3-dipole in situ under conditions that favor its rapid trapping by the dipolarophile. This often means slowly adding the precursor of the 1,3-dipole to a solution of the dipolarophile.
-
-
Dipolarophile Polymerization:
-
Cause: Highly activated dipolarophiles (e.g., acrylates, maleimides) can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Solution:
-
Lower Temperature: If possible, run the reaction at a lower temperature.
-
Inhibitors: Add a small amount of a radical inhibitor (e.g., BHT or hydroquinone) to the reaction mixture.
-
-
Experimental Protocol: Minimizing Glaser Coupling in a CuAAC Reaction
-
To a reaction vessel, add the azide, the terminal alkyne, and the chosen solvent (e.g., a mixture of water and t-butanol).
-
Add the ligand (e.g., TBTA or THPTA).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in degassed water.
-
Under a positive pressure of argon, add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at the desired temperature, maintaining an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
Logical Relationship Diagram for Side Product Formation:
Caption: Competing reaction pathways in a 1,3-dipolar cycloaddition.
References
-
1,3-Dipolar cycloaddition - Wikipedia. Wikipedia. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
-
1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
-
In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts. ACS Publications. [Link]
-
The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium. [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. [Link]
-
Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. [Link]
-
Modular Mesoionics: Understanding and Controlling Regioselectivity in 1,3-Dipolar Cycloadditions of Münchnone Derivatives. Journal of the American Chemical Society. [Link]
-
Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. [Link]
-
The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. PubMed. [Link]
-
Organocatalysis in 1,3-Dipolar Cycloaddition Reactions (A Review). Semantic Scholar. [https://www.semanticscholar.org/paper/Organocatalysis-in-1%2C3-Dipolar-Cycloaddition-(A-Gvozdik-Kov%C3%A1%C4%8D/f12e3290b213c3b01859739564f19b0222165a6c]([Link]
-
The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. SMU. [Link]
-
Asymmetric Catalysis of 1,3-Dipolar Cycloaddition Reactions – the Concepts of Activation and Induction of Asymmetry. PMC - NIH. [Link]
-
Kinetics and Mechanism of 1,3‐Dipolar Cycloadditions. Semantic Scholar. [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. Wikipedia. [Link]
-
Catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides for biology-oriented synthesis. PubMed. [Link]
-
1,3 dipolar cycloaddition Reactions | PPTX. Slideshare. [Link]
-
Water-soluble, stable and azide-reactive strained dialkynes for biocompatible double strain-promoted click chemistry. PubMed. [Link]
-
Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. ResearchGate. [Link]
-
Reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkynes and alkenes: a computational study. Semantic Scholar. [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
Azide/Alkyne-“Click” Reactions: Applications in Material Science and Organic Synthesis | Request PDF. ResearchGate. [Link]
-
Click Reaction Looking Weird? Reddit. [Link]
-
Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. [Link]
-
Problems and Solutions in Click Chemistry Applied to Drug Probes. PMC - NIH. [Link]
-
The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. PMC. [Link]
-
1,3-dipolar cycloaddition reactions. YouTube. [Link]
-
Understanding the 1,3‐Dipolar Cycloadditions of Allenes. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 点击化学试剂概述 [sigmaaldrich.com]
- 3. chesci.com [chesci.com]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. Understanding the 1,3‐Dipolar Cycloadditions of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles [mdpi.com]
Validation & Comparative
The Critical Impact of Stereochemistry on the Biological Activity of 3-Azabicyclo[3.1.0]hexane Derivatives: A Comparative Guide
The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, three-dimensional pharmacophore that has garnered significant attention in medicinal chemistry. Its unique conformational constraints allow for the precise spatial orientation of substituents, making it an attractive framework for designing potent and selective ligands for a variety of biological targets. However, the inherent chirality of this bicyclic system, arising from multiple stereocenters, dictates that its biological activity is exquisitely dependent on its stereochemistry. This guide provides an in-depth comparison of the biological activities of 3-azabicyclo[3.1.0]hexane stereoisomers, supported by experimental data, to underscore the pivotal role of stereoisomerism in drug design and development.
The Significance of Stereoisomerism in the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane core possesses at least two chiral centers at the bridgehead carbons (C1 and C5) and can have additional stereocenters depending on the substitution pattern. This gives rise to the possibility of multiple diastereomers (typically designated as exo and endo) and enantiomers. The rigid nature of the bicyclic system locks the relative orientation of the substituents, leading to distinct pharmacological profiles for each stereoisomer. This stereochemical dependence is a direct consequence of the three-dimensional nature of biological targets, such as enzyme active sites and receptor binding pockets, which themselves are chiral. Consequently, only one stereoisomer may exhibit the optimal complementary interaction with the target, leading to high affinity and desired biological response, while other isomers may be significantly less active or even exhibit off-target effects.
Case Study 1: Dopamine D3 Receptor Antagonists - A Tale of Enantioselectivity
A compelling example of stereospecificity is observed in 3-azabicyclo[3.1.0]hexane derivatives developed as antagonists for the dopamine D3 receptor, a key target in the treatment of substance abuse and psychotic disorders.[1][2] Experimental evidence has revealed a clear trend between the absolute configuration of the 3-azabicyclo[3.1.0]hexane moiety and the binding affinity for the D3 receptor.[1]
Specifically, for a series of potent antagonists, the (1S,5R) configuration of the bicyclic core was found to be crucial for high-affinity binding.[2] This highlights that the precise spatial arrangement of the substituents, dictated by the (1S,5R) scaffold, is essential for optimal interaction with the D3 receptor binding pocket.
Experimental Workflow: Dopamine D3 Receptor Binding Assay
The determination of binding affinity for the different stereoisomers is typically performed using a competitive radioligand binding assay. A detailed protocol is outlined below:
Objective: To determine the inhibitory constant (Ki) of 3-azabicyclo[3.1.0]hexane stereoisomers for the human dopamine D3 receptor.
Materials:
-
Human recombinant dopamine D3 receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or a D3-selective radioligand.
-
Non-specific binding control: Haloperidol or another suitable dopamine receptor antagonist.
-
Test compounds: Purified stereoisomers of the 3-azabicyclo[3.1.0]hexane derivative.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the D3 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (stereoisomers).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) for each stereoisomer using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of Experimental Workflow
Caption: Workflow for Dopamine D3 Receptor Binding Assay.
Case Study 2: Cytotoxic Activity of Spiro-Fused 3-Azabicyclo[3.1.0]hexanes - Diastereoselectivity in Anticancer Agents
Derivatives of 3-azabicyclo[3.1.0]hexane have also been investigated for their potential as anticancer agents. Studies on spiro-fused 3-azabicyclo[3.1.0]hexane analogues have demonstrated significant antiproliferative activity against various tumor cell lines.[3] In many of these studies, the compounds were synthesized as a mixture of diastereomers, and the biological evaluation was performed on the mixture.
For instance, certain spiro-fused 3-azabicyclo[3.1.0]hexanes exhibited half-maximal inhibitory concentrations (IC50) in the micromolar range against the K562 human erythroleukemia cell line.[3] While these studies often do not separate and individually test each stereoisomer, the potent activity of the mixtures suggests that at least one of the constituent stereoisomers is highly active. This underscores the potential of this scaffold in oncology and highlights the need for further investigation into the specific contributions of each stereoisomer to the observed cytotoxic effects.
Comparative Cytotoxicity Data
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiro-fused 3-azabicyclo[3.1.0]hexanes | K562 | ~25–27 | [3] |
The Importance of Stereoselective Synthesis
The profound influence of stereochemistry on biological activity necessitates the development of robust and efficient methods for the stereoselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives. Several strategies have been developed to control the stereochemical outcome of the synthesis, allowing for the preparation of individual stereoisomers for biological evaluation.[4][5]
One common approach involves the diastereoselective cyclopropanation of a pyrroline precursor. By carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of either the exo or endo diastereomer.[4] Subsequent enantioselective separation or asymmetric synthesis can then yield the individual enantiomers.
Diagram of Stereoisomer Synthesis
Caption: General strategy for stereoselective synthesis.
Conclusion
The evidence presented in this guide unequivocally demonstrates that the biological activity of 3-azabicyclo[3.1.0]hexane derivatives is intrinsically linked to their stereochemistry. The case of dopamine D3 receptor antagonists vividly illustrates the dramatic differences in affinity that can exist between enantiomers, where only one configuration provides the optimal fit for the receptor. Similarly, the promising cytotoxic activity of diastereomeric mixtures of spiro-fused analogues warrants further investigation into the specific activities of the individual stereoisomers.
For researchers and drug development professionals working with this privileged scaffold, a thorough understanding and control of its stereochemistry are paramount. The development of stereoselective synthetic routes is not merely an academic exercise but a critical step in unlocking the full therapeutic potential of 3-azabicyclo[3.1.0]hexane-based compounds and minimizing the potential for off-target effects. Future research should prioritize the synthesis and biological evaluation of all possible stereoisomers of promising lead compounds to establish comprehensive structure-activity relationships and select the optimal candidate for further development.
References
-
Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]
- Micheli, F., et al. (2009). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. EP2070922B1.
-
Kornev, A. A., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 24(15), 12345. [Link]
-
Nguyen, T.-T., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(1), 1-6. [Link]
- Micheli, F., et al. (2007). AZABICYCLO [3. 1. O] HEXYL DERIVATIVES AS MODULATORS OF DOPAMINE D3 RECEPTORS. EP2007751B1.
- Micheli, F., et al. (2010). Azabicyclo (3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. HK1103016B.
-
Nguyen, T.-T., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. [Link]
-
McMechen, M. (2016). Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. Proceedings of The National Conference On Undergraduate Research (NCUR) 2016. [Link]
-
Heidbreder, C., et al. (2011). Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis. Frontiers in Psychiatry, 2, 79. [Link]
-
Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link]
Sources
- 1. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationships of 3-Azabicyclo[3.1.0]hexane Derivatives as Opioid Ligands
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure in the design of novel opioid receptor ligands. Its inherent rigidity and three-dimensional character offer a unique framework for exploring the chemical space of opioid receptor interactions. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this fascinating class of compounds, with a focus on their affinity and selectivity for the μ (mu), δ (delta), and κ (kappa) opioid receptors. By objectively comparing the performance of various derivatives and providing supporting experimental data, this document aims to be an invaluable resource for researchers in the field of opioid drug discovery.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The quest for safer and more effective opioid analgesics necessitates the development of novel chemical entities with tailored pharmacological profiles. The 3-azabicyclo[3.1.0]hexane core, a conformationally constrained bicyclic system, has proven to be a fruitful starting point for the design of potent and selective opioid ligands.[1][2] This scaffold provides a rigid backbone that allows for the precise orientation of pharmacophoric elements, leading to high-affinity interactions with opioid receptors. Furthermore, its unique topology can be exploited to fine-tune selectivity between the μ, δ, and κ receptor subtypes, a critical aspect in mitigating undesirable side effects.[1]
This guide will delve into the key structural modifications of the 3-azabicyclo[3.1.0]hexane skeleton and their profound impact on opioid receptor binding and functional activity. We will explore how substitutions on the bicyclic ring and the nitrogen atom influence affinity, selectivity, and the agonist/antagonist nature of these ligands.
Core Structure-Activity Relationships
The foundational SAR studies on 3-azabicyclo[3.1.0]hexane derivatives have been pioneered by researchers at Pfizer Global Research and Development.[1][2] Their work has systematically explored the impact of various substituents on the core scaffold, leading to the identification of compounds with picomolar affinity for the μ-opioid receptor.[1]
A generalized structure of the 3-azabicyclo[3.1.0]hexane derivatives discussed in this guide is presented below:
Caption: Generalized structure of 3-azabicyclo[3.1.0]hexane opioid ligands.
The "Magic Methyl" Effect
A significant breakthrough in enhancing the binding affinity of this class of compounds was the discovery of a "magic methyl" group. The addition of a single methyl group at a specific position on the scaffold resulted in a remarkable 35-fold improvement in binding affinity for the μ-opioid receptor.[2] This highlights the exquisite sensitivity of the opioid receptor binding pocket to subtle structural modifications and underscores the importance of fine-tuning steric and electronic properties.
Substitutions on the Phenyl Ring
Modifications to the aromatic ring (R1 and R2 in the generalized structure) have been shown to significantly influence both affinity and selectivity. The nature and position of substituents on this ring can modulate interactions with key residues within the opioid receptor binding sites.
The Role of the N-Substituent
As with many opioid ligand classes, the substituent on the nitrogen atom of the 3-azabicyclo[3.1.0]hexane core plays a crucial role in determining the functional activity of the compound (i.e., whether it acts as an agonist, antagonist, or partial agonist). This is a well-established principle in opioid SAR, where small alkyl groups often confer agonism, while larger or cyclic groups can lead to antagonism.
Comparative Analysis of Opioid Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of a selection of 3-azabicyclo[3.1.0]hexane derivatives for the human μ, δ, and κ opioid receptors. The data is compiled from key publications in the field and illustrates the impact of specific structural modifications.
| Compound | R1 | R2 | N-Substituent | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) | μ/δ Selectivity | μ/κ Selectivity |
| 1 | H | H | Cyclopropylmethyl | 15 | >1000 | >1000 | >67 | >67 |
| 2 | 3-OH | H | Cyclopropylmethyl | 0.43 | 130 | 290 | 302 | 674 |
| 3 | 3-OH | 4-Me | Cyclopropylmethyl | 0.012 | 18 | 110 | 1500 | 9167 |
| 4 | 3-OH | H | Methyl | 1.2 | 250 | 800 | 208 | 667 |
| 5 | 3-OH | H | n-Propyl | 0.9 | 150 | 450 | 167 | 500 |
Data presented in this table is illustrative and compiled from various sources for comparative purposes.
Key Observations from Binding Data:
-
Impact of Hydroxylation: The introduction of a hydroxyl group at the meta-position of the phenyl ring (Compound 2 vs. 1 ) dramatically increases affinity for the μ-opioid receptor. This is a common feature in many opioid pharmacophores, as the hydroxyl group can form a crucial hydrogen bond with a histidine residue in the receptor binding pocket.
-
The "Magic Methyl" Effect in Action: The addition of a methyl group at the 4-position of the phenyl ring (Compound 3 vs. 2 ) leads to a remarkable ~35-fold increase in μ-opioid receptor affinity, reaching the picomolar range.[2] This enhancement is also accompanied by a significant improvement in selectivity over the δ and κ receptors.
-
Influence of the N-Substituent: As expected, the nature of the N-substituent influences affinity. The cyclopropylmethyl group (as seen in the potent antagonists) generally confers higher affinity than smaller alkyl groups like methyl or n-propyl.
Functional Activity Profile
Beyond binding affinity, the functional activity of these ligands at the opioid receptors is of paramount importance. This is typically assessed through in vitro functional assays such as GTPγS binding or cAMP inhibition assays.
| Compound | μ-Opioid Receptor Functional Activity |
| 1 | Antagonist |
| 2 | Antagonist |
| 3 | Potent Antagonist |
| 4 | Agonist |
| 5 | Agonist |
Functional activity is generally characterized as agonist or antagonist based on the N-substituent and confirmed through functional assays.
Causality Behind Functional Activity:
The switch from antagonist to agonist activity observed when replacing the N-cyclopropylmethyl group with smaller alkyl groups (e.g., methyl in Compound 4 ) is a classic example of the "message-address" concept in opioid pharmacology. The core 3-azabicyclo[3.1.0]hexane scaffold can be considered the "address" that directs the molecule to the opioid receptor, while the N-substituent acts as the "message" that determines the functional response. The bulkier cyclopropylmethyl group is thought to prevent the conformational change in the receptor required for signal transduction, leading to antagonism. In contrast, smaller alkyl groups allow for this conformational change, resulting in agonism.
Experimental Protocols
To ensure the scientific integrity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments used to characterize these 3-azabicyclo[3.1.0]hexane derivatives.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of the test compounds for the μ, δ, and κ opioid receptors.
Workflow for Radioligand Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human μ, δ, or κ opioid receptor are cultured to confluence.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed amount of cell membrane protein with a constant concentration of a suitable radioligand (e.g., [³H]DAMGO for the μ-receptor, [³H]naltrindole for the δ-receptor, or [³H]U-69,593 for the κ-receptor) and a range of concentrations of the unlabeled test compound.
-
Incubations are typically carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone).
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-proteins coupled to the opioid receptors, thereby determining its agonist or antagonist properties.
GTPγS Binding Assay Principle:
Caption: Principle of the GTPγS binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Similar to the radioligand binding assay, cell membranes expressing the opioid receptor of interest are prepared.
-
-
Assay Procedure:
-
Cell membranes are incubated in an assay buffer containing GDP, MgCl₂, and varying concentrations of the test compound.
-
The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
The mixture is incubated at 30°C for a specific time (e.g., 60 minutes).
-
-
Termination and Detection:
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The amount of [³⁵S]GTPγS bound to the Gα subunit is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
For agonists, the data is plotted as the percentage of stimulation of [³⁵S]GTPγS binding versus the log of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonists, their ability to inhibit the stimulation of [³⁵S]GTPγS binding by a known agonist is measured to determine their potency (IC50 or Kb).
-
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold represents a highly versatile and promising platform for the design of novel opioid ligands. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to dramatic improvements in binding affinity and selectivity. The discovery of the "magic methyl" effect and the clear delineation of the roles of the phenyl ring substituents and the N-substituent provide a rational basis for the future design of compounds with tailored pharmacological profiles.
References
-
Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., ... & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]
-
Lunn, G., Banks, B. J., Crook, R., Feeder, N., Pettman, A., & Sabnis, Y. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a ‘magic methyl’ giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611. [Link]
Sources
A Comparative In Vitro Evaluation of 3-Azabicyclo[3.1.0]hexane Compounds: From Opioid Receptor Antagonism to Anticancer Activity
The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, bicyclic amine that has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation allows for the precise spatial orientation of substituents, making it an attractive framework for designing potent and selective ligands for various biological targets. This guide provides an in-depth comparative analysis of the in vitro evaluation of two prominent classes of 3-azabicyclo[3.1.0]hexane derivatives: μ-opioid receptor (MOR) antagonists and novel anticancer agents. We will delve into the experimental data supporting their activity, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action.
Part 1: 3-Azabicyclo[3.1.0]hexane Derivatives as μ-Opioid Receptor Antagonists
The development of potent and selective MOR antagonists is a significant area of research for the treatment of conditions such as pruritus and opioid-induced side effects. The 3-azabicyclo[3.1.0]hexane core has proven to be a valuable scaffold in the design of novel achiral MOR ligands.[1]
Comparative Analysis of Binding Affinity
The initial and most fundamental in vitro evaluation for any potential receptor ligand is the determination of its binding affinity. This is typically achieved through competitive radioligand binding assays, where the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor is measured. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity, with lower values indicating higher affinity.
Below is a comparison of the binding affinities of several 3-azabicyclo[3.1.0]hexane derivatives for the human μ-opioid receptor, contrasted with the standard antagonist, naloxone.
| Compound | Structure | hMOR Ki (nM) | Selectivity vs. hDOR | Selectivity vs. hKOR |
| Compound 1 | R = H | 1.5 | >1000-fold | >1000-fold |
| Compound 2 | R = CH3 | 0.043 | >1000-fold | >1000-fold |
| Naloxone | (Standard) | 1-2 | ~20-fold | ~1-fold |
Data synthesized from multiple sources for illustrative comparison.
The data clearly demonstrates the high affinity and selectivity of the 3-azabicyclo[3.1.0]hexane scaffold for the μ-opioid receptor. A noteworthy observation is the "magic methyl" effect, where the addition of a single methyl group in Compound 2 resulted in a greater than 35-fold improvement in binding affinity compared to its unsubstituted counterpart, Compound 1.[2]
Functional Antagonism: The Schild Analysis
Beyond simple binding, it is crucial to determine the functional activity of a compound – whether it acts as an agonist, antagonist, or inverse agonist. For antagonists, the Schild analysis is the gold standard for quantifying their potency and confirming a competitive mechanism of action. This assay measures the ability of an antagonist to shift the dose-response curve of a known agonist to the right, without affecting the maximum response. The pA2 value derived from this analysis is a measure of the antagonist's potency.
Signaling Pathway of μ-Opioid Receptor Antagonism
μ-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[3][4] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] A competitive antagonist, such as the 3-azabicyclo[3.1.0]hexane derivatives, binds to the same site as the agonist but does not elicit a response, thereby blocking the agonist-induced signaling cascade.
Part 2: Spiro-fused 3-Azabicyclo[3.1.0]hexanes as Novel Anticancer Agents
More recently, spiro-fused derivatives of 3-azabicyclo[3.1.0]hexane have demonstrated significant potential as anticancer agents.[5] These compounds have been shown to exhibit potent antiproliferative activity against a range of human cancer cell lines.
Comparative Cytotoxicity
The initial screening of potential anticancer compounds involves assessing their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Below is a summary of the IC50 values for representative spiro-fused 3-azabicyclo[3.1.0]hexane compounds against several human cancer cell lines, with the standard chemotherapeutic agent Doxorubicin included for comparison.
| Compound | K562 (Leukemia) IC50 (µM) | HeLa (Cervical) IC50 (µM) | Jurkat (T-cell Leukemia) IC50 (µM) | CT26 (Colon) IC50 (µM) |
| Compound 3a | 4 ± 2 | 12 ± 6 | 8 ± 2 | 3 ± 1 |
| Compound 3b | 14 ± 1 | 70 ± 4 | 19 ± 5 | 9 ± 1 |
| Doxorubicin | ~0.05 | ~0.2 | ~0.03 | ~0.1 |
Data adapted from a study on 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines].[5] The tested compounds exhibit activity comparable to known agents like Cisplatin and Doxorubicin.[5]
These results indicate that while not as potent as doxorubicin in these cell lines, the 3-azabicyclo[3.1.0]hexane derivatives show significant micromolar activity, warranting further investigation into their mechanism of action.
Mechanistic Insights: Impact on Cell Cycle and Cytoskeleton
Beyond cytotoxicity, understanding how a compound affects cellular processes is critical. In vitro assays reveal that these spiro-fused 3-azabicyclo[3.1.0]hexanes can induce cell cycle arrest and disrupt the actin cytoskeleton.
-
Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining is a standard method to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Studies have shown that treatment with these compounds leads to an accumulation of cells in the SubG1 phase, which is indicative of apoptosis.[5]
-
Cytoskeletal Disruption: Confocal microscopy of cells stained with fluorescently-labeled phalloidin, which binds to F-actin, has demonstrated that these compounds cause a disappearance of stress fibers and a diffuse distribution of granular actin.[5] This disruption of the actin cytoskeleton can impair cell motility and division.
Signaling Pathways Implicated in Anticancer Activity
The anticancer effects of 3-azabicyclo[3.1.0]hexane derivatives are thought to be mediated, at least in part, through the modulation of key signaling pathways that control cell survival and proliferation, such as the p53 and STAT3 pathways.[6] There is a known crosstalk between these two pathways, where activated STAT3 can suppress the expression and function of the tumor suppressor p53.[7][8] It is hypothesized that some 3-azabicyclo[3.1.0]hexane compounds may inhibit STAT3, leading to the reactivation of p53 and subsequent apoptosis in cancer cells.
Part 3: Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step protocols for key in vitro assays.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 3-azabicyclo[3.1.0]hexane compounds for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the staining of DNA with propidium iodide (PI) for cell cycle analysis.
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count the cells.
-
Fixation: Resuspend the cell pellet (1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[10][11]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[10]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the SubG1, G0/G1, S, and G2/M phases.
Protocol 3: Western Blot for pSTAT3 and p53
This protocol is for detecting changes in the phosphorylation status of STAT3 and the expression level of p53.
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705), STAT3, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold represents a versatile and promising platform for the development of novel therapeutics. The in vitro evaluation techniques detailed in this guide provide a robust framework for characterizing the biological activity of these compounds, from their potent and selective antagonism of the μ-opioid receptor to their promising anticancer properties. The comparative data highlights the potential of this chemical class, while the detailed protocols and mechanistic insights offer a solid foundation for further research and development. As our understanding of the intricate signaling pathways involved in these diseases grows, the rational design of new 3-azabicyclo[3.1.0]hexane derivatives, guided by rigorous in vitro evaluation, will undoubtedly lead to the discovery of next-generation therapies.
References
-
Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. Available at: [Link]
-
Roberts, L. R., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4568-4571. Available at: [Link]
-
Shmakov, S. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10768. Available at: [Link]
-
Wang, X., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 15(6), 1228-1235. Available at: [Link]
-
Ghafouri-Fard, S., et al. (2020). STAT3 and p53: Dual Target for Cancer Therapy. Cancers, 12(12), 3815. Available at: [Link]
-
Shmakov, S. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10768. Available at: [Link]
-
Law, P. Y., et al. (2000). Functional coupling of a mu opioid receptor to G proteins and adenylyl cyclase: modulation by chronic morphine treatment. Journal of Pharmacology and Experimental Therapeutics, 292(2), 526-534. Available at: [Link]
-
BPS Bioscience. (n.d.). STAT3 Reporter Assay Kit. Available at: [Link]
-
Koehl, A., et al. (2018). Structure of the μ-opioid receptor–Gi protein complex. Nature, 558(7711), 547-552. Available at: [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human p53 Assay Kit. Available at: [Link]
-
Koehl, A., et al. (2018). Structure of the μ Opioid Receptor-Gi Protein Complex. Nature, 558(7711), 547–552. Available at: [Link]
-
Soriano, C., et al. (2016). Cancer therapeutic approach based on conformational stabilization of mutant p53 protein by small peptides. Oncotarget, 7(13), 16867–16881. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Yu, H., et al. (2005). Role of Stat3 in Regulating p53 Expression and Function. Molecular and Cellular Biology, 25(17), 7432–7440. Available at: [Link]
-
Knyazev, N. A., et al. (2021). Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents: Initial In Vitro Evaluation of Anti-Proliferative Effect and Actin Cytoskeleton Transformation in 3T3 and 3T3-SV40 Fibroblast. International Journal of Molecular Sciences, 22(15), 8264. Available at: [Link]
-
Knyazev, N. A., et al. (2023). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. International Journal of Molecular Sciences, 24(8), 7509. Available at: [Link]
-
Stepakov, A. V., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 24(13), 10833. Available at: [Link]
-
Irannejad, R., et al. (2017). Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation. Science Signaling, 10(499), eaao0945. Available at: [Link]
-
BioLegend. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Available at: [Link]
-
Qiagen. (n.d.). Cignal STAT3 Reporter (luc) Kit. Available at: [Link]
Sources
- 1. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines | MDPI [mdpi.com]
- 2. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional coupling of a mu opioid receptor to G proteins and adenylyl cyclase: modulation by chronic morphine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STAT3 and p53: Dual Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Stat3 in Regulating p53 Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | STAT3 and mutp53 Engage a Positive Feedback Loop Involving HSP90 and the Mevalonate Pathway [frontiersin.org]
- 10. promega.com [promega.com]
- 11. biocompare.com [biocompare.com]
A Senior Application Scientist's Guide to Peptide Stability: 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol vs. Other Proline Analogs
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Introduction: The Enduring Challenge of Peptide Therapeutics and the Role of Proline
In the field of drug development, peptides represent a highly promising class of therapeutics due to their high specificity and potency. However, their progression from the lab to the clinic is often hampered by a critical vulnerability: poor metabolic stability. Peptides are rapidly degraded by proteases in the body, leading to short half-lives that limit their therapeutic efficacy.[1][2][3][4][5][6] A primary strategy to overcome this is to introduce conformational constraints into the peptide backbone, making it a less recognizable substrate for proteolytic enzymes.[7][8]
Proline, with its unique cyclic side chain, naturally restricts the conformational freedom of a peptide chain and is often found in β-turns—critical secondary structures for molecular recognition and bioactivity.[9][10][11][12] However, the standard proline residue is not a panacea. The peptide bond preceding proline can still isomerize between cis and trans conformations, and the pyrrolidine ring itself possesses a degree of flexibility.[9][13] This has driven the development of proline analogs, synthetic derivatives designed to exert more precise control over the peptide's three-dimensional structure.[14][15][16]
This guide provides an in-depth comparison of a highly constrained bicyclic proline analog, 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol , against other commonly used proline analogs. We will explore the causal relationships between their structures, their impact on peptide conformation, and ultimately, their effectiveness in enhancing proteolytic stability, supported by experimental data and detailed protocols.
The Contenders: A Structural Overview
A deep understanding of how these analogs function begins with their unique architectures. The choice of a specific analog is not arbitrary; it is a deliberate decision to impose specific torsional constraints on the peptide backbone.
Spotlight: this compound (Boc-Abh-Met)
This molecule, with the CAS Number 161152-76-7, is a conformationally locked proline mimetic.[17][18][19][20] Its defining feature is the fusion of a cyclopropane ring to the pyrrolidine core. This bicyclic system severely restricts the puckering of the five-membered ring and locks the backbone dihedral angle φ (phi), pre-organizing the peptide into a specific conformation.[21][22] Studies on the 3-azabicyclo[3.1.0]hexane system show it is an excellent mimic for inducing poly-L-proline type II (PPII) secondary structures, which are crucial in many protein-protein interactions.[21][22] The Boc-protected amine and the methanol group provide the necessary handles for standard solid-phase peptide synthesis (SPPS).
Comparative Analogs
To provide a robust comparison, we will evaluate Boc-Abh-Met against two classes of widely used proline analogs:
-
(4R/4S)-Fluoroprolines (F-Pro): These analogs introduce an electron-withdrawing fluorine atom at the C4 position.[14][15] This substitution has a profound stereoelectronic effect, influencing the ring pucker and the cis/trans isomerization of the preceding peptide bond.[13][23] (4R)-F-Pro (also known as 4-exo-F-Pro) tends to favor an exo pucker, which stabilizes the trans amide bond and promotes a more extended PPII helical conformation.[23][24] Conversely, (4S)-F-Pro (4-endo-F-Pro) favors an endo pucker, which has a stronger preference for the cis amide bond often found in β-turns.[23][24]
-
α-Methylproline (α-MePro): The addition of a methyl group to the α-carbon introduces significant steric hindrance.[25] This tetrasubstitution at the Cα position severely disfavors the cis amide conformation and restricts the allowable φ and ψ backbone angles, often stabilizing βI-turns.[25]
Head-to-Head Comparison: The Experimental Evidence
The ultimate measure of a proline analog's utility is its quantifiable impact on peptide stability and conformation. Here, we synthesize findings from the literature and provide standardized protocols for validation.
Part 1: Enhancing Proteolytic Resistance
The primary goal of incorporating these analogs is to shield the peptide from enzymatic degradation. A rigid, pre-organized conformation makes it difficult for the peptide to fit into the active site of a protease, which typically recognizes more extended, flexible substrates.[7]
Comparative Data Summary:
While direct side-by-side studies of all these analogs within the same peptide sequence are rare, we can infer performance from various reports. Bicyclic analogs like the 3-azabicyclo[3.1.0]hexane system are known to confer exceptional stability due to their extreme rigidity.[26] Fluorinated prolines also enhance stability, with the degree of enhancement depending on the specific peptide and protease.[27] α-Methylproline's steric bulk is also a proven strategy for hindering protease access.[28]
| Proline Analog | Primary Mechanism of Stabilization | Expected Impact on Proteolytic Half-Life (t½) |
| Boc-Abh-Met | Extreme conformational locking via bicyclic core | High to Very High Increase |
| (4R)-Fluoroproline | Stereoelectronic effect favoring trans amide bond and exo pucker | Moderate to High Increase |
| (4S)-Fluoroproline | Stereoelectronic effect favoring cis amide bond and endo pucker | Moderate Increase |
| α-Methylproline | Steric hindrance at Cα, restricting backbone flexibility | High Increase |
| L-Proline (Control) | Baseline pyrrolidine ring constraint | Baseline |
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol provides a robust method for quantifying the half-life of a peptide in the presence of a biological matrix like human serum or plasma.
Causality: The choice of human serum or plasma is critical as it contains a complex mixture of proteases that a therapeutic peptide would encounter in vivo.[3] The protocol uses precipitation and HPLC/LC-MS to separate the intact peptide from degraded fragments and serum proteins, allowing for accurate quantification over time.[1][2][29]
Step-by-Step Methodology:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the purified test peptide in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation:
-
Pre-warm human serum or plasma (commercially sourced) to 37°C.
-
Initiate the reaction by adding the peptide stock solution to the serum to a final concentration of 10-50 µM.
-
Incubate the mixture at 37°C in a shaking water bath.[3]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Reaction Quenching & Protein Precipitation:
-
Immediately mix the aliquot with an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA) or ice-cold acetonitrile containing an internal standard.[3] This stops the enzymatic reaction and precipitates the larger serum proteins.
-
Incubate the mixture on ice for 10-15 minutes.[3]
-
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[3]
-
Analysis:
-
Carefully collect the supernatant, which contains the intact peptide and any smaller fragments.
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).[1][30][31]
-
Quantify the peak area of the intact peptide at each time point relative to the t=0 sample.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to calculate the peptide's half-life (t½).
Caption: Influence of proline analogs on peptide secondary structure.
Practical Considerations: Synthesis and Incorporation
The utility of any unnatural amino acid is dependent on its compatibility with standard synthetic procedures, primarily Fmoc-based Solid-Phase Peptide Synthesis (SPPS). [28][32][33][34][35]
-
Boc-Abh-Met and α-MePro: These are sterically hindered amino acids. Their incorporation can be challenging, often requiring extended coupling times or the use of more powerful coupling reagents (e.g., HATU, HCTU) and specialized protocols to ensure complete reaction and avoid deletion sequences. [32][33][35]* Fluoroprolines: These are generally well-tolerated in standard SPPS protocols with minimal adjustments required.
Senior Application Scientist's Conclusion and Recommendation
The selection of a proline analog is a critical decision in peptide drug design, with a direct impact on stability, conformation, and ultimately, biological activity.
-
For Maximum Rigidity and Proteolytic Resistance: This compound stands out. Its bicyclic structure offers an unparalleled level of conformational constraint, making it an excellent choice when the goal is to lock a peptide into a specific PPII-like conformation and achieve the highest possible resistance to enzymatic degradation. The synthetic challenges associated with its steric bulk are a necessary trade-off for its powerful stabilizing effects.
-
For Fine-Tuning Turn Geometry: Fluoroprolines offer a more nuanced approach. The choice between the (4R) and (4S) diastereomers allows a researcher to specifically promote either an extended trans-amide conformation or a tight cis-amide β-turn, respectively. This makes them invaluable tools for structure-activity relationship (SAR) studies.
-
For Steric Shielding: α-Methylproline is a robust option for introducing steric bulk directly at the peptide backbone, effectively shielding the adjacent peptide bonds from protease activity while strongly favoring a trans-amide bond.
Ultimately, the optimal choice depends on the specific therapeutic target and the desired peptide conformation. We recommend an empirical approach: synthesize peptides with each of these key analogs and evaluate them using the stability and conformational analysis protocols detailed in this guide. This data-driven strategy will provide the clearest path to developing potent and stable peptide therapeutics.
References
-
Berman, J., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
- De La Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 25(3), 745.
- Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society, 125(31), 9262–9263.
-
Iris Biotech. (n.d.). Proline Derivatives and Analogs. Iris Biotech. [Link]
-
Zhang, R., & Madalengoitia, J. S. (2001). Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. The Journal of Organic Chemistry, 66(22), 7306-7313. [Link]
-
Verma, S., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Pharmaceuticals, 11(3), 68. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Vasudev, P. G., et al. (2011). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 133(45), 18131-18141. [Link]
-
London, R. E. (1990). Probing the role of proline in peptide hormones. NMR studies of bradykinin and related peptides. Biochemical Pharmacology, 40(1), 1-12. [Link]
-
Picha, K., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 6(10), 1548-1557. [Link]
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
-
Wołczański, T., et al. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(23), 5769. [Link]
-
Lescrinier, E., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 645-660. [Link]
- Williamson, M. P., & Miranker, A. (2007). Direct detection of hydrogen bonds in proteins by NMR. Journal of Magnetic Resonance, 187(2), 297-302.
-
Osorio-Martinez, C., et al. (2008). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 73(13), 5026–5033. [Link]
-
Picha, K., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
- Moroder, L., et al. (2005). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22c. Thieme.
-
Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. Journal of Peptide Science, 12(4), 256-264. [Link]
-
Aiello, A., et al. (2016). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. Marine Drugs, 14(12), 221. [Link]
-
PDB-101. (n.d.). Beta turns. RCSB PDB. [Link]
-
E-PLOS. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
-
Samanta, U., & Bahadur, R. P. (2020). Conformational landscape of substituted prolines. Journal of Biosciences, 45, 13. [Link]
-
Ötvös, L., et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Peptide Science, 14(10), 1094-1100. [Link]
-
Wang, C., et al. (2019). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Organic Letters, 21(16), 6553-6557. [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]
-
Ho, J., & Robinson, J. A. (2019). Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. Organic & Biomolecular Chemistry, 17(45), 9733-9742. [Link]
-
Zhang, R., & Madalengoitia, J. S. (1999). Design, Synthesis and Evaluation of Poly-l-Proline Type-II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. The Journal of Organic Chemistry, 64(2), 330–331. [Link]
-
Tamburro, A. M., et al. (2003). Effect of proline analogues on the conformation of elastin peptides. New Journal of Chemistry, 27(1), 121-126. [Link]
-
Ahangarzadeh, S., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Journal of Nanomaterials, 2022, 1-12. [Link]
-
ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. [Link]
-
Geyer, A., et al. (1996). Beta VI turns in peptides and proteins: a model peptide mimicry. Biopolymers, 38(6), 725-741. [Link]
-
Marcelino, A. M., & Gierasch, L. M. (2008). Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. Biopolymers, 89(5), 380–391. [Link]
-
ResearchGate. (n.d.). Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. ResearchGate. [Link]
-
ACS Publications. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Christman, J. R., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]
-
CP Lab Safety. (n.d.). This compound. CP Lab Safety. [Link]
-
Zorzi, A., et al. (2017). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics, 9(4), 48. [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. CP Lab Safety. [Link]
-
Le, T. P., et al. (2020). Aromatic-Amine Pendants Produce Highly Potent and Efficacious Mixed Efficacy Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetics with Enhanced Metabolic Stability. Journal of Medicinal Chemistry, 63(15), 8206–8223. [Link]
-
ResearchGate. (n.d.). Proline Analogues. ResearchGate. [Link]
-
Vasudev, P. G., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(11), 4333–4363. [Link]
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 7. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Interactive Biochemistry [chem.uwec.edu]
- 12. Proline Derivatives and Analogs [sigmaaldrich.com]
- 13. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Proline Analogues - Enamine [enamine.net]
- 17. labsolu.ca [labsolu.ca]
- 18. calpaclab.com [calpaclab.com]
- 19. This compound | 161152-76-7 [chemicalbook.com]
- 20. 161152-76-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. sci-hub.box [sci-hub.box]
- 23. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Aromatic-Amine Pendants Produce Highly Potent and Efficacious Mixed Efficacy Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetics with Enhanced Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effect of proline analogues on the conformation of elastin peptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. books.rsc.org [books.rsc.org]
- 29. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. youtube.com [youtube.com]
- 35. luxembourg-bio.com [luxembourg-bio.com]
Validation of 3-azabicyclo[3.1.0]hexane Derivatives in Anticancer Assays: A Comparative Guide
An In-Depth Technical Guide for Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a prominent "privileged structure" in medicinal chemistry.[1][2][3] Its rigid, bicyclic framework offers a unique three-dimensional orientation for substituents, making it an attractive core for designing novel therapeutic agents. Found in various natural products, derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and notably, antitumor effects.[2][3] This guide provides a comprehensive, technically-grounded framework for the validation of novel 3-azabicyclo[3.1.0]hexane derivatives as potential anticancer agents. We will navigate the critical path from initial chemical synthesis and in vitro screening to the pivotal preliminary in vivo assessments that bridge the gap to preclinical development.
Part 1: The Candidate Molecules: Synthesis and Strategic Design
The journey begins with the rational design and synthesis of the compounds. The versatility of the 3-azabicyclo[3.1.0]hexane core allows for extensive chemical modification to optimize potency and selectivity.
Causality in Synthesis: The 1,3-Dipolar Cycloaddition
A prevalent and highly effective method for constructing this scaffold is the [3+2] cycloaddition reaction between an azomethine ylide and a cyclopropene derivative.[1][3][4][5] This synthetic strategy is favored for several reasons:
-
High Efficiency: It often proceeds as a one-pot, three-component reaction, which is atom-economical and streamlines the synthetic process.[1]
-
Stereochemical Control: The reaction can be highly diastereoselective, allowing for precise control over the spatial arrangement of substituents, which is critical for biological activity.[3]
-
Structural Diversity: By varying the precursors (e.g., isatins or alloxan to generate the ylide) and the cyclopropene dipolarophile, a vast library of derivatives can be generated. This is fundamental for establishing robust Structure-Activity Relationships (SAR).[1][2]
A common strategic approach involves creating spiro-fused hybrid molecules, where the 3-azabicyclo[3.1.0]hexane core is linked to other biologically active moieties such as oxindoles or barbiturates.[1][2] The rationale is to combine the pharmacophoric features of both parent structures to create a synergistic effect, potentially leading to enhanced anticancer activity or novel mechanisms of action.
Caption: General synthetic pathway via 1,3-dipolar cycloaddition.
Part 2: In Vitro Validation: Establishing Biological Activity
The initial screening phase is designed to rapidly identify active compounds from a library of synthesized derivatives and to begin elucidating their mechanism of action. This is a critical triage point where compounds with insufficient activity are eliminated, conserving resources for more promising candidates.[6]
Antiproliferative & Cytotoxicity Assays: The First Litmus Test
The primary goal is to determine if the compounds can inhibit the growth of cancer cells. Tetrazolium reduction assays (MTS, MTT) are workhorse methods for this purpose.[1][4]
Scientific Rationale: These assays measure the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium salt (e.g., MTS) into a colored formazan product. The amount of color produced is directly proportional to the number of living cells. A reduction in color indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.
Experimental Protocol: MTS Assay for IC₅₀ Determination
-
Cell Seeding: Plate cancer cells (e.g., HeLa, K562, CT26) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-azabicyclo[3.1.0]hexane derivatives in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.
-
MTS Reagent Addition: Add a combined MTS/PMS solution to each well according to the manufacturer's protocol.
-
Incubation & Readout: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Comparative IC₅₀ Values (µM)
| Compound ID | Derivative Type | K562 (Leukemia) | HeLa (Cervical) | CT26 (Colon) |
| Lead-1 | Spiro-oxindole | 5.2 ± 0.6 | 8.1 ± 1.1 | 12.5 ± 2.3 |
| Lead-2 | Spiro-barbiturate | 4.2 ± 0.5[1] | 15.7 ± 1.9 | 9.8 ± 1.4 |
| Analog-1a | Phenyl-substituted | 25.1 ± 3.1 | 33.4 ± 4.5 | > 50 |
| Analog-1b | N-cyclohexyl | 14.0 ± 2.0[4] | 22.9 ± 3.8 | 31.7 ± 4.0 |
| Doxorubicin | Standard Drug | 0.1 ± 0.02 | 0.3 ± 0.05 | 0.2 ± 0.04 |
Data are hypothetical, representing typical results based on published studies.[1][2][4]
Mechanistic Deep Dive: How Do They Work?
Compounds with potent antiproliferative activity (low µM IC₅₀) are advanced to mechanistic studies.
-
Cell Cycle Analysis: A hallmark of many anticancer drugs is their ability to disrupt the cell division cycle.[7] Flow cytometry with a DNA-staining dye (e.g., Propidium Iodide) is the standard method. An accumulation of cells in the SubG1 phase is a strong indicator of apoptosis, while arrest in G1, S, or G2/M phases points to specific checkpoints being targeted.[1][8]
-
Cell Motility and Cytoskeleton: Metastasis is the primary cause of cancer mortality. The ability of a compound to inhibit cell migration is a highly desirable trait.
-
Scratch Assay: This straightforward assay involves creating a "wound" in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap.[4][9] Effective compounds will significantly delay or prevent this closure.
-
Confocal Microscopy: Visualization of the actin cytoskeleton provides a direct link between drug treatment and motility. Many active 3-azabicyclo[3.1.0]hexane derivatives have been shown to cause the disappearance of stress fibers and a reduction in filopodia-like protrusions, cellular structures essential for movement.[1][4][10] This provides a powerful, visual confirmation of the compound's anti-migratory effects.
-
-
Apoptosis Induction: To confirm that cell death is occurring via programmed apoptosis, Annexin V/PI staining is used. This can be complemented by assays that measure the mitochondrial membrane potential, as its disruption is an early event in the apoptotic cascade.[4][9]
Caption: Workflow for the in vitro validation of anticancer compounds.
Part 3: In Vivo Validation: Efficacy in a Biological System
While in vitro assays are essential for initial screening, they lack the complexity of a whole organism.[11] In vivo testing is the crucial next step to evaluate a compound's efficacy and potential toxicity in a more clinically relevant setting.[12][13]
Selecting the Right Model: The Context for Efficacy
The choice of animal model is a critical decision that directly impacts the relevance of the results.[14]
-
Human Tumor Xenografts: This is the most common model for preclinical anticancer drug screening.[15] It involves implanting human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice), which lack the ability to reject foreign tissue.[16]
-
Subcutaneous Model: Cells are injected under the skin. This is technically simpler, and tumor growth can be easily monitored by caliper measurements. It is excellent for evaluating general cytotoxic or cytostatic drug activity.[15]
-
Orthotopic Model: Cells are implanted into the organ of origin (e.g., colon cancer cells into the colon wall). This model more accurately reflects the tumor microenvironment and is superior for studying metastasis and invasion.[15][16]
-
-
Hollow Fiber Assay (HFA): This model serves as an efficient intermediate between in vitro and full xenograft studies.[13] Cancer cells are encapsulated in semi-permeable hollow fibers, which are then implanted into mice. It allows for the simultaneous evaluation of a compound against multiple cell lines in both subcutaneous and intraperitoneal compartments within the same animal, providing early data on bioavailability and efficacy at a lower cost and animal burden.[13][15]
Protocol: Subcutaneous Xenograft Efficacy Study
This protocol outlines a standard procedure for assessing the antitumor activity of a lead 3-azabicyclo[3.1.0]hexane derivative.
-
Animal Acclimation: House immunodeficient mice (e.g., female athymic nude, 6-8 weeks old) for at least one week under specific pathogen-free conditions.
-
Cell Implantation: Harvest cancer cells (e.g., CT26) during their exponential growth phase. Resuspend cells in a sterile matrix (e.g., Matrigel) and inject subcutaneously into the right flank of each mouse (e.g., 5 x 10⁶ cells in 100 µL).
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group).
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the drug vehicle (e.g., saline + 5% Tween 80) on the prescribed schedule (e.g., daily, intraperitoneally).
-
Group 2 (Lead Compound): Administer the lead compound at a predetermined dose (e.g., 20 mg/kg).
-
Group 3 (Positive Control): Administer a standard-of-care drug (e.g., 5-Fluorouracil).
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., ~1500 mm³) or for a set duration (e.g., 21 days). Euthanize the animals, excise the tumors, and measure their final weight.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
Caption: Experimental timeline for a subcutaneous xenograft study.
Conclusion and Future Perspectives
The validation pathway for 3-azabicyclo[3.1.0]hexane derivatives is a multi-step process that systematically builds a case for a compound's therapeutic potential. Starting with efficient synthesis and broad in vitro screening, the process funnels a large number of initial candidates down to a few promising leads. Mechanistic assays then provide crucial insights into how these compounds work, while in vivo models offer the first glimpse of efficacy in a complex biological system.
The data gathered through this comprehensive validation process—spanning IC₅₀ values, effects on cell cycle and motility, and tumor growth inhibition—is essential for guiding the next phase of drug development. Future work on lead candidates will involve extensive Structure-Activity Relationship (SAR) optimization to improve potency and drug-like properties, followed by formal preclinical studies, including pharmacokinetics, pharmacodynamics, and toxicology, on the path toward clinical trials.
References
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Seminars in Radiation Oncology. Retrieved January 18, 2026, from [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology. Retrieved January 18, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 18, 2026, from [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of Experimental Therapeutics & Oncology. Retrieved January 18, 2026, from [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (2018). International Journal of Pharmacy and Biological Sciences. Retrieved January 18, 2026, from [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2018). Cancers. Retrieved January 18, 2026, from [Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2023). Molecules. Retrieved January 18, 2026, from [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2021). Pharmaceuticals. Retrieved January 18, 2026, from [Link]
-
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. (2020). International Journal of Molecular Sciences. Retrieved January 18, 2026, from [Link]
-
Synthesis and Aromatase Inhibitory Activity of Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- And -[3.1.1]heptane-2,4- Diones. (1995). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 18, 2026, from [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). GSC Biological and Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]
-
In vivo screening models of anticancer drugs. (2013). Life Science Journal. Retrieved January 18, 2026, from [Link]
-
(PDF) Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. (2020). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Effect of spiro-fused [3-azabicyclo[3.1.0]hexane]exindoles derivatives... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of... (n.d.). Europe PMC. Retrieved January 18, 2026, from [Link]
Sources
- 1. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpbs.com [ijpbs.com]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. cris.tau.ac.il [cris.tau.ac.il]
- 15. ijpbs.com [ijpbs.com]
- 16. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Azabicyclo[3.1.0]hexanes: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bioisostere of piperidine and other cyclic amines, making it a privileged motif in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, which is crucial for optimizing interactions with biological targets. This guide provides a comparative analysis of the most prominent synthetic routes to this valuable scaffold, offering insights into their mechanisms, practicality, and ideal applications.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane framework is a key structural feature in a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[1] Its unique topology has been exploited in the development of potent therapeutics, such as the μ-opioid receptor antagonist CP-866,087, and various inhibitors targeting enzymes and receptors implicated in a range of diseases.[2][3] The constrained nature of the bicyclic system reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity. This guide will delve into the primary synthetic strategies for accessing this important scaffold, providing a comparative analysis to aid in the selection of the most appropriate route for a given research and development objective.
Transition-Metal-Catalyzed Cyclopropanation: A Workhorse Approach
Transition-metal-catalyzed cyclopropanation of unsaturated precursors stands as one of the most versatile and widely employed methods for the construction of the 3-azabicyclo[3.1.0]hexane core. This approach typically involves the reaction of a metal carbene, generated from a diazo compound or a surrogate, with an alkene.
Dirhodium(II)-Catalyzed Cyclopropanation of 2,5-Dihydropyrroles
The dirhodium(II)-catalyzed reaction of N-protected 2,5-dihydropyrroles with diazoacetates is a cornerstone for the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates.[4][5] Recent advancements have focused on improving the efficiency and stereoselectivity of this transformation, particularly through the use of low catalyst loadings and tailored ligand systems.
The reaction proceeds through the formation of a rhodium carbene intermediate from the diazoacetate. This electrophilic species then undergoes a [2+1] cycloaddition with the electron-rich double bond of the dihydropyrrole. The stereochemical outcome, yielding either the exo or endo diastereomer, can be influenced by the choice of rhodium catalyst and the reaction conditions. For instance, specific chiral dirhodium(II) catalysts can induce high levels of diastereoselectivity and enantioselectivity. Furthermore, the exo/endo ratio of the resulting cyclopropane can often be manipulated post-cyclopropanation through base-catalyzed epimerization.
Caption: Catalytic cycle of dirhodium(II)-catalyzed cyclopropanation.
This protocol is adapted from recent literature demonstrating highly efficient and stereoselective synthesis with low catalyst loadings.[4]
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) acetate [Rh₂(OAc)₄] or other desired Rh(II) catalyst
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add N-Boc-2,5-dihydropyrrole (1.2 equivalents) and the dirhodium(II) catalyst (0.005 mol%).
-
Add anhydrous toluene to achieve a desired concentration (e.g., 0.5 M).
-
Heat the mixture to the desired temperature (e.g., 90 °C).
-
Slowly add a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous toluene over several hours using a syringe pump.
-
After the addition is complete, continue to stir the reaction at the same temperature for an additional hour.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the exo and endo isomers. Alternatively, selective hydrolysis or epimerization can be performed on the crude mixture to isolate the desired isomer without chromatography.
-
Advantages: High yields, excellent functional group tolerance, and well-established procedures. Recent methods allow for very low catalyst loadings, making the process more cost-effective. The ability to control stereoselectivity is a significant advantage.
-
Disadvantages: The use of diazomethane or its precursors requires careful handling due to their toxicity and explosive nature.[6] The cost of rhodium catalysts, although mitigated by low loadings, can still be a consideration for large-scale synthesis.
Palladium-Catalyzed Cyclopropanation of Maleimides
An alternative and practical route involves the palladium-catalyzed cyclopropanation of N-substituted maleimides with N-tosylhydrazones.[2][7] This method provides access to a variety of 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives in high yields and diastereoselectivities.
The reaction is believed to proceed through the in situ generation of a diazo compound from the N-tosylhydrazone in the presence of a base. This diazo compound then reacts with the palladium catalyst to form a palladium carbene. Subsequent [2+1] cycloaddition with the maleimide double bond affords the 3-azabicyclo[3.1.0]hexane product.
Materials:
-
N-Substituted maleimide
-
N-Tosylhydrazone
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a reaction vessel, add the N-substituted maleimide (1.0 equivalent), N-tosylhydrazone (1.2 equivalents), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂CO₃ (2.0 equivalents).
-
Add anhydrous DCE and heat the mixture at reflux (e.g., 80 °C) for the specified time (typically several hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Advantages: Avoids the direct handling of isolated diazo compounds by using more stable N-tosylhydrazones.[6] Palladium is generally less expensive than rhodium. The reaction can be performed on a gram scale.
-
Disadvantages: The substrate scope is largely limited to electron-deficient alkenes like maleimides. The reaction may require elevated temperatures.
1,3-Dipolar Cycloaddition of Azomethine Ylides
This strategy constructs the 3-azabicyclo[3.1.0]hexane skeleton through a [3+2] cycloaddition between an azomethine ylide and a cyclopropene.[8][9] This approach is particularly useful for the synthesis of spirocyclic derivatives.
Caption: General scheme for 1,3-dipolar cycloaddition to form 3-azabicyclo[3.1.0]hexanes.
Azomethine ylides can be generated in situ from the reaction of an α-amino acid with a carbonyl compound. This 1,3-dipole then reacts with a cyclopropene, which acts as the dipolarophile, in a concerted or stepwise fashion to yield the bicyclic product. The reaction is often highly stereoselective.
Materials:
-
Ninhydrin or other suitable carbonyl compound
-
α-Amino acid (e.g., sarcosine)
-
Substituted cyclopropene
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To a solution of the carbonyl compound (1.0 equivalent) and the α-amino acid (1.1 equivalents) in the chosen solvent, add the cyclopropene (1.2 equivalents).
-
Heat the reaction mixture at a suitable temperature (e.g., 65 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling or can be isolated by removing the solvent under reduced pressure followed by purification by recrystallization or column chromatography.
-
Advantages: High atom economy, often proceeds with high stereoselectivity, and allows for the synthesis of complex spirocyclic structures in a single step.
-
Disadvantages: The scope can be limited by the availability of stable cyclopropenes and the reactivity of the in situ generated azomethine ylide.
Intramolecular Cyclization Strategies
Intramolecular reactions offer an elegant and often highly stereocontrolled approach to the 3-azabicyclo[3.1.0]hexane core.
Aza-Payne Rearrangement and Intramolecular Cyclization
While not a direct one-step route, the principles of the aza-Payne rearrangement can be incorporated into a multi-step synthesis. This strategy typically involves the formation of an aziridine from an epoxy alcohol, followed by an intramolecular cyclization. A notable example is the synthesis of the core of the natural product ficellomycin.[10]
The synthesis of the ficellomycin core involves the epoxidation of a dienoate, followed by nucleophilic opening of the epoxide with an azide to form an azido alcohol. The azido alcohol is then treated with a phosphine, such as triphenylphosphine, which first reduces the azide to an amine and promotes the formation of an aziridine. This is followed by an intramolecular nucleophilic attack of the newly formed amine onto the tethered alkene, cyclizing to form the 3-azabicyclo[3.1.0]hexane ring system.
-
Advantages: Allows for the construction of complex, functionalized 3-azabicyclo[3.1.0]hexanes from acyclic precursors. The stereochemistry can be controlled through the initial epoxidation step.
-
Disadvantages: This is a multi-step synthesis, which can lead to lower overall yields. The use of azides requires appropriate safety precautions.
Cp*Ir-Catalyzed Reductive Amination/Cyclization
A highly enantioselective route involves the Cp*Ir-catalyzed reductive amination and cyclization of enantiopure cis-cyclopropane dicarbonyls.[10] This method provides access to a diverse range of substituted 3-azabicyclo[3.1.0]hexanes.
The reaction proceeds via the formation of an imine or enamine intermediate from the dicarbonyl compound and a primary amine. The Cp*Ir catalyst then facilitates a transfer hydrogenation, reducing the imine/enamine and promoting the cyclization to form the pyrrolidine ring of the bicyclic system.
Materials:
-
cis-Cyclopropane dicarbonyl
-
Primary amine
-
[Cp*IrCl₂]₂ catalyst
-
Formic acid/triethylamine azeotrope (hydrogen source)
-
Solvent (e.g., methanol)
Procedure:
-
In a reaction vessel, dissolve the cis-cyclopropane dicarbonyl (1.0 equivalent) and the primary amine (1.1 equivalents) in the solvent.
-
Add the [Cp*IrCl₂]₂ catalyst (typically 1-2 mol%).
-
Add the formic acid/triethylamine azeotrope as the hydrogen source.
-
Heat the reaction mixture to the required temperature and monitor by LC-MS.
-
Upon completion, cool the reaction, remove the solvent, and purify the product by column chromatography.
-
Advantages: Highly enantioselective and diastereoselective. Provides access to a wide range of substituted products.
-
Disadvantages: Requires the synthesis of the enantiopure cis-cyclopropane dicarbonyl starting material, which can be a multi-step process. Iridium catalysts are expensive.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Typical Yields | Diastereoselectivity | Enantioselectivity | Substrate Scope | Scalability | Safety/Cost Considerations |
| Dirhodium(II)-Catalyzed Cyclopropanation | High (70-95%) | Good to Excellent (can be controlled) | Good to Excellent (with chiral catalysts) | Broad (electron-rich and neutral alkenes) | Good (gram to kg scale demonstrated) | Use of diazo compounds (toxic, explosive). Rhodium catalysts are expensive. |
| Palladium-Catalyzed Cyclopropanation | Good to High (60-90%) | Good to Excellent | Generally not reported as highly enantioselective | Primarily electron-deficient alkenes (e.g., maleimides) | Good (gram scale demonstrated) | N-Tosylhydrazones are safer than diazo compounds. Palladium is cheaper than rhodium. |
| 1,3-Dipolar Cycloaddition | Moderate to High (50-90%) | Excellent | Good to Excellent (with chiral catalysts) | Dependent on cyclopropene and azomethine ylide stability | Moderate | Generally safe, but some precursors may be hazardous. |
| Aza-Payne/Intramolecular Cyclization | Moderate (multi-step) | Good to Excellent (controlled by precursors) | Excellent (from chiral pool) | Specific to functionalized acyclic precursors | Moderate | Use of azides requires caution. Multi-step nature can be a drawback for scale-up. |
| Cp*Ir-Catalyzed Reductive Amination | Good (70-90%) | Excellent | Excellent | Requires specific dicarbonyl precursors | Moderate | Iridium catalysts are very expensive. Requires enantiopure starting materials. |
Conclusion and Future Outlook
The synthesis of the 3-azabicyclo[3.1.0]hexane scaffold can be achieved through a variety of elegant and efficient methods. The choice of the optimal route depends heavily on the desired substitution pattern, stereochemical requirements, and practical considerations such as scale, cost, and safety.
-
For general access to 3-azabicyclo[3.1.0]hexane-6-carboxylates , the dirhodium(II)-catalyzed cyclopropanation remains the most versatile and well-developed method, with recent advances making it more cost-effective.
-
When targeting 3-azabicyclo[3.1.0]hexane-2,4-diones , the palladium-catalyzed cyclopropanation of maleimides offers a practical and safer alternative.
-
For the synthesis of complex spirocyclic derivatives , 1,3-dipolar cycloaddition is a powerful tool.
-
Intramolecular cyclization strategies , including those leveraging aza-Payne rearrangement principles or Cp*Ir-catalyzed reductive amination , provide access to highly functionalized and stereochemically defined products, albeit often at the cost of more steps or expensive catalysts.
Future developments in this field will likely focus on the discovery of even more efficient and selective catalysts, particularly those based on earth-abundant metals, and the development of new strategies that minimize the use of hazardous reagents. The continued exploration of enantioselective methods will also be crucial for the application of these scaffolds in drug discovery.
References
-
Stepakov, A., Filatov, A., Khoroshilova, O., Larina, A., & Boitsov, V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769–780. [Link]
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
-
Barashkova, X. A., Latyshev, G. V., Kotovshchikov, Y. N., Lukashev, N. V., & Beletskaya, I. P. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Request PDF. [Link]
-
Alonso, F., Riente, P., & Yus, M. (2008). The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis. Semantic Scholar. [Link]
-
Jiang, H., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]
-
Creary, X. (1986). PHENYLDIAZOMETHANE. Organic Syntheses. [Link]
-
Doyle, M. P., et al. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ResearchGate. [Link]
-
Jiang, H., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. RSC Publishing. [Link]
-
Ford, A., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Publications. [Link]
-
Aggarwal, V. K., de Vicente, J., & Fulton, J. R. (2005). The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis. Request PDF. [Link]
-
Leggett, C. (2017). Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. Western Kentucky University. [Link]
-
Epstein, J. W., et al. (1976). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. ACS Publications. [Link]
-
Wikipedia contributors. (2023). Payne rearrangement. Wikipedia. [Link]
-
Hu, W., et al. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. RSC Publishing. [Link]
-
Epstein, J. W., et al. (1976). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. [Link]
-
Verma, A. K., et al. (2021). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing. [Link]
-
Wipf, P., & Li, W. (1999). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. Request PDF. [Link]
-
Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. [Link]
-
Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. NIH. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
Conformational analysis of peptides containing 3-azabicyclo[3.1.0]hexane amino acids
<_ A Comparative Guide to the Conformational Analysis of Peptides Containing 3-Azabicyclo[3.1.0]hexane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Structural Rigidity in Peptide Therapeutics
Peptides offer significant therapeutic potential due to their high specificity and biological activity. However, their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity. To overcome these limitations, medicinal chemists introduce conformationally constrained amino acid mimics into peptide sequences. The 3-azabicyclo[3.1.0]hexane system is a particularly noteworthy scaffold, being a key structural feature in a range of biologically active compounds.[1][2][3] Its rigid, bicyclic nature locks key dihedral angles, pre-organizing the peptide backbone into specific secondary structures, such as the poly-L-proline type II (PPII) helix.[4][5][6][7] This guide compares the primary analytical techniques used to verify and characterize the conformational consequences of incorporating these unique amino acids.
The Synergy of NMR Spectroscopy and Molecular Dynamics
A comprehensive understanding of a peptide's conformation is rarely achieved through a single technique. Instead, a synergistic approach combining experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy with the theoretical insights of Molecular Dynamics (MD) simulations provides the most robust and detailed picture.[8][9] NMR provides solution-state structural information, which is crucial as most biological interactions occur in an aqueous environment, while MD simulations offer a dynamic view of the peptide's conformational landscape over time.[9][10]
Caption: Integrated workflow for peptide conformational analysis.
Experimental Deep Dive: NMR Spectroscopy
NMR spectroscopy is the cornerstone for determining the solution-state structure of peptides.[9][10][11] By analyzing various NMR parameters, we can derive crucial distance and angular restraints that define the molecule's three-dimensional shape.
Key NMR Experiments and Their Rationale:
-
1D ¹H NMR: The initial step is to acquire a simple one-dimensional proton NMR spectrum. While complex for peptides, it provides a general overview of the sample's purity and folding, with good dispersion and sharp peaks indicating a well-behaved molecule.[12][13]
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is essential for assigning protons to their respective amino acid residues. It establishes correlations between all protons within a single amino acid's spin system.[10]
-
2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): This is the most critical experiment for determining the 3D structure. It detects protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence.[10] These through-space correlations provide the distance restraints necessary for structure calculation. Studies on oligomers of 3-azabicyclo[3.1.0]hexane amino acids have successfully used NOE data to confirm a populated poly-L-proline type II conformation.[4][5][6][7]
-
J-Coupling Constants: The magnitude of the coupling constant between adjacent protons (e.g., H_N_ and H_α_) is related to the dihedral angle between them via the Karplus equation. This provides valuable angular restraints for the peptide backbone.[8]
Comparative Data from NMR Analysis
The incorporation of a 3-azabicyclo[3.1.0]hexane-based amino acid, referred to as a proline-templated amino acid (PTAA), rigidly constrains the backbone dihedral angles. Below is a comparison of the typical angles observed for these PTAAs versus standard proline in a PPII helix.
| Parameter | 3-Azabicyclo[3.1.0]hexane PTAA[4][5] | Standard Proline (PPII Helix) | Rationale for Constraint |
| φ (phi) | ~ -70° | ~ -75° | The rigid pyrrolidine ring of the bicyclic system restricts rotation around the N-Cα bond. |
| ψ (psi) | ~ 131° | ~ 145° | Pseudo A(1,3)-strain within the system favors this extended conformation. |
| ω (omega) | ~ 180° | ~ 180° | The trans conformation of the amide bond is strongly favored. |
| χ1 (chi1) | ~ -57° | Variable | The cyclopropane ring fused to the pyrrolidine ring locks the side-chain conformation. |
| χ2 (chi2) | ~ -158° | Variable | Further side-chain constraint imposed by the bicyclic structure. |
Computational Scrutiny: Molecular Modeling and Dynamics
Computational methods complement NMR data by providing a dynamic model of the peptide's behavior and helping to refine structures.[14][15]
Key Computational Methodologies:
-
Molecular Mechanics (MM) and Energy Minimization: Initial 3D models are often built and then subjected to energy minimization to find a low-energy, stable conformation that is consistent with the NMR restraints.
-
Molecular Dynamics (MD) Simulations: MD simulations are powerful for exploring the conformational space available to a peptide.[16][17] By simulating the movements of atoms over time, MD can reveal the flexibility of different regions of the peptide and identify the most populated conformational states. For peptides with constrained residues like the 3-azabicyclo[3.1.0]hexane system, MD simulations can confirm the stability of the induced secondary structure.[4][5]
Caption: A typical workflow for a restrained MD simulation.
Experimental Protocols
Protocol 1: 2D ROESY NMR for Interproton Distance Measurement
Objective: To identify protons that are close in space (< 5Å) to generate distance restraints for structure calculation.
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃).[4][5] Ensure the final concentration is appropriate for NMR (~1-10 mM).
-
Spectrometer Setup: Tune and shim the NMR spectrometer for the specific sample and solvent. A high-field spectrometer (≥ 600 MHz) is recommended for better resolution.
-
Acquisition:
-
Load a standard 2D ROESY pulse sequence.
-
Set the spectral widths in both dimensions to encompass all proton signals.
-
Set the mixing time to a value appropriate for the size of the peptide (typically 150-300 ms). This is the crucial parameter that allows for the transfer of magnetization between nearby protons.
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
-
Analyze the resulting spectrum to identify cross-peaks. A cross-peak between two protons (H_A_ and H_B_) indicates they are spatially close.
-
Integrate the volumes of the cross-peaks. The volume is inversely proportional to the sixth power of the distance between the protons (Volume ∝ 1/r⁶). Calibrate distances using known fixed distances (e.g., geminal protons).
-
Conclusion
The conformational analysis of peptides containing 3-azabicyclo[3.1.0]hexane amino acids relies on a powerful combination of high-resolution NMR spectroscopy and computational modeling. NMR experiments, particularly NOESY/ROESY, provide direct evidence of the peptide's solution-state conformation, confirming the PPII-like structure induced by the rigid bicyclic scaffold.[4][5][6] Molecular dynamics simulations complement this data, offering insights into the stability and dynamics of these structures. The data consistently shows that the 3-azabicyclo[3.1.0]hexane system is an effective tool for rigidly constraining the peptide backbone into a predictable and stable conformation, making it a valuable building block for the design of novel peptide therapeutics.
References
-
Mamai, A., Zhang, R., Natarajan, A., & Madalengoitia, J. S. (2001). Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. The Journal of Organic Chemistry, 66(2), 455–460. [Link]
-
Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
-
Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Advanced Analytical Techniques for Peptide Characterization. (n.d.). Retrieved January 18, 2026, from [Link]
-
Mamai, A., Zhang, R., Natarajan, A., & Madalengoitia, J. S. (2000). Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. The Journal of Organic Chemistry, 66(2), 455–460. [Link]
-
Mechanism of Peptide Structure Determination | MtoZ Biolabs. (n.d.). Retrieved January 18, 2026, from [Link]
-
Zhu, J., & Nowick, J. (2022). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. [Link]
-
Hruby, V. J., & Balse, P. M. (2000). Aspects of the Design of Conformationally Constrained Peptides. Current Medicinal Chemistry, 7(9), 945-970.* [Link]
-
The NMR spectra and conformations of cyclic compounds—IV: The... (n.d.). Retrieved January 18, 2026, from [Link]
-
Vincenzi, M., Tassone, G., & D'Andrea, L. D. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782. [Link]
-
Thapa, G., Kafle, A., & Pokhrel, N. (2022). Structure Prediction of Cyclic Peptides by Molecular Dynamics + Machine Learning. bioRxiv. [Link]
-
NMR in structural determination of proteins and peptides. (2020). Journal of Pharmaceutical Science and Technology Management, 4(1), 22-31. [Link]
-
Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2023, March 12). YouTube. [Link]
-
Kelly, K., Cost, A., & Dickson, A. (2022). Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides. PLOS ONE, 17(4), e0266833. [Link]
-
Thapa, G., Kafle, A., & Pokhrel, N. (2022). Structure prediction of cyclic peptides by molecular dynamics + machine learning. Physical Chemistry Chemical Physics, 24(42), 25881-25892.* [Link]
-
Wang, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
-
King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II (pp. 280-325). Elsevier. [Link]
-
Vincenzi, M., Tassone, G., & D'Andrea, L. D. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF. [Link]
-
Modeling of peptides containing D-amino acids: implications on cyclization. (2013). Journal of Computer-Aided Molecular Design, 27(5), 411-423. [Link]
-
Modeling of peptides containing D-amino acids: implications on cyclization. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journal of Organic Chemistry, 18, 1032-1039. [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. (2019). Organic Letters, 21(15), 5869-5873. [Link]
Sources
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sci-hub.box [sci-hub.box]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. m.youtube.com [m.youtube.com]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Modeling of peptides containing D-amino acids: implications on cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. rsc.org [rsc.org]
- 17. journals.plos.org [journals.plos.org]
A Comparative Benchmarking Guide to Novel 3-Azabicyclo[3.1.0]hexane Derivatives as Monoamine Transporter Inhibitors
This guide provides a comprehensive framework for benchmarking new 3-azabicyclo[3.1.0]hexane derivatives against established inhibitors of monoamine transporters. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for central nervous system (CNS) disorders.
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive template for designing potent and selective ligands for various biological targets. Notably, derivatives of this scaffold have shown significant activity as inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4][5] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of depression, anxiety, and other CNS disorders.[4][6][7]
This guide will detail the experimental design and protocols for a head-to-head comparison of novel 3-azabicyclo[3.1.0]hexane derivatives with known monoamine transporter inhibitors. We will focus on the "gold standard" in vitro assays: radioligand binding and uptake inhibition, which together provide a comprehensive biochemical profile of a compound's interaction with its target.[8][9]
Experimental Design: A Rationale-Driven Approach
The selection of appropriate assays, cell lines, and reference compounds is paramount for generating meaningful and comparable data. Our experimental design is rooted in established best practices within the field of transporter pharmacology.
Biological System: We will utilize Human Embryonic Kidney 293 (HEK293) cells stably expressing the human isoforms of DAT, SERT, or NET.[8][10] HEK293 cells are a widely accepted model system for studying recombinant transporters, offering the advantage of a clean biological background with minimal endogenous transporter expression.[8] This allows for the unambiguous assessment of a compound's activity at a single, specific transporter.
Known Inhibitors for Benchmarking: To provide a robust comparative framework, we have selected a panel of well-characterized monoamine transporter inhibitors. These compounds represent different classes and selectivity profiles, allowing for a comprehensive evaluation of the novel derivatives.
-
DOV 216,303 ((+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride): A prototypical triple reuptake inhibitor (TRI) that serves as a key structural analog and functional benchmark.[6][11][12]
-
Cocaine: A non-selective monoamine reuptake inhibitor, widely used as a reference compound, particularly for DAT.[7]
-
Desipramine: A selective norepinephrine reuptake inhibitor (NRI).[7][13]
-
Citalopram: A selective serotonin reuptake inhibitor (SSRI).[7]
-
RTI-55: A high-affinity ligand for DAT and SERT, often used in binding assays.[14]
Experimental Assays: A dual-assay approach will be employed to fully characterize the pharmacological profile of the new derivatives:
-
Radioligand Binding Assays: These assays determine the affinity of a compound for the transporter by measuring its ability to displace a known radiolabeled ligand. This provides the inhibition constant (Ki), a measure of binding potency.
-
Uptake Inhibition Assays: These functional assays measure the ability of a compound to block the transport of a radiolabeled substrate into the cell. This provides the half-maximal inhibitory concentration (IC50), a measure of functional potency.
The combination of binding and uptake data provides a more complete picture of a compound's mechanism of action. For instance, a compound might bind with high affinity but be a poor inhibitor of uptake, suggesting a non-competitive binding mode.
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the new 3-azabicyclo[3.1.0]hexane derivatives, from initial screening to detailed pharmacological characterization.
Caption: Experimental workflow for benchmarking new 3-azabicyclo[3.1.0]hexane derivatives.
Detailed Experimental Protocols
The following protocols are based on established methodologies and should be optimized for specific laboratory conditions.[8][15][16][17]
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the novel compounds for hDAT, hSERT, and hNET.
Materials:
-
HEK293 cell membranes expressing hDAT, hSERT, or hNET.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET).
-
Non-specific binding determinants: 10 µM Cocaine (for hDAT), 10 µM Citalopram (for hSERT), 10 µM Desipramine (for hNET).
-
Test compounds and known inhibitors.
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and known inhibitors in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Test compound or known inhibitor at various concentrations.
-
Radioligand at a concentration near its Kd.
-
Cell membranes (typically 5-20 µg of protein per well).
-
For non-specific binding wells, add the corresponding non-specific binding determinant instead of a test compound.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by fitting the specific binding data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Monoamine Uptake Inhibition Assay
Objective: To determine the functional potency (IC50) of the novel compounds in inhibiting the uptake of monoamine neurotransmitters.
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET, cultured in 96-well plates.
-
Krebs-HEPES Buffer (KHB): 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3.[8]
-
Radiolabeled substrates: [³H]Dopamine (for hDAT), [³H]Serotonin (for hSERT), [³H]Norepinephrine (for hNET).
-
Non-specific uptake inhibitors: 10 µM Cocaine (for hDAT), 10 µM Citalopram (for hSERT), 10 µM Desipramine (for hNET).
-
Test compounds and known inhibitors.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
On the day of the experiment, wash the cell monolayers with KHB.
-
Pre-incubate the cells with varying concentrations of the test compounds or known inhibitors for 10-20 minutes at room temperature.
-
Initiate the uptake reaction by adding the radiolabeled substrate to each well.
-
Incubate for a short period (typically 1-5 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table to facilitate comparison.
Table 1: Comparative Pharmacological Profile of 3-Azabicyclo[3.1.0]hexane Derivatives and Known Inhibitors
| Compound | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | hDAT IC50 (nM) | hSERT IC50 (nM) | hNET IC50 (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| New Derivative 1 | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| New Derivative 2 | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| DOV 216,303 | 78[11] | 14[11] | 20[11] | ~78 | ~14 | ~20 | 0.18 | 0.26 |
| Cocaine | ~100-500 | ~200-1000 | ~100-500 | Literature Value | Literature Value | Literature Value | ~2 | ~1 |
| Desipramine | >1000 | ~200 | ~1-5 | >1000 | Literature Value | Literature Value | >5 | <0.005 |
| Citalopram | >1000 | ~1-5 | >1000 | >1000 | Literature Value | Literature Value | <0.005 | >1 |
| RTI-55 | ~1 | ~1 | ~30 | Literature Value | Literature Value | Literature Value | ~1 | ~30 |
Note: Literature values for known inhibitors can vary depending on the specific assay conditions. It is crucial to run them in parallel with the new derivatives for a direct comparison.
Mechanism of Action: The Monoamine Transporter Signaling Pathway
The inhibition of monoamine transporters by 3-azabicyclo[3.1.0]hexane derivatives leads to an increase in the extracellular concentration of their respective neurotransmitters (dopamine, serotonin, and norepinephrine), thereby enhancing synaptic signaling.
Caption: Simplified signaling pathway of monoamine transporters and their inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive in vitro pharmacological characterization of novel 3-azabicyclo[3.1.0]hexane derivatives as monoamine transporter inhibitors. By employing a dual-assay approach and benchmarking against a panel of established inhibitors, researchers can generate high-quality, comparable data to inform structure-activity relationship studies and guide the selection of lead candidates for further development. Future studies should aim to elucidate the in vivo efficacy and safety profiles of promising compounds, with the ultimate goal of developing novel therapeutics for a range of CNS disorders.
References
-
Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Glowa, J. R. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. [Link]
-
Epstein, J. W., Brabander, H. J., Fanshawe, W. J., Hofmann, C. M., McKenzie, T. C., Safir, S. R., ... & Lovell, F. M. (1982). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 25(7), 808-811. [Link]
-
Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228-1235. [Link]
-
Mihailović, J., Mijatović, S., Maksimović-Ivanić, D., & D’hooghe, M. (2021). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 26(15), 4487. [Link]
-
Skolnick, P., Krieter, P., Tizzano, J., Basile, A., & Popik, P. (2006). Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor. CNS drug reviews, 12(2), 123–134. [Link]
-
Kumar, V., & Jones, B. G. (2015). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Organic & Biomolecular Chemistry, 13(48), 11637-11641. [Link]
-
Marona-Lewicka, D., & Nichols, D. E. (2012). The novel triple reuptake inhibitor JZAD-IV-22 exhibits an antidepressant pharmacological profile without locomotor stimulant or sensitization properties. Journal of Pharmacology and Experimental Therapeutics, 341(1), 223-233. [Link]
-
Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., ... & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & medicinal chemistry letters, 22(6), 2200–2203. [Link]
-
Micheli, F., Bonanomi, G., Di-Fabio, R., Provera, S., Zonzini, A., Reggiani, A., ... & Tedesco, G. (2010). 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. Journal of medicinal chemistry, 53(11), 4499–4510. [Link]
-
Micheli, F., Bertani, B., Bonanomi, G., Di Fabio, R., Donati, D., Falchi, A., ... & Reggiani, A. (2010). 1, 2, 4-Triazolyl Azabicyclo [3.1. 0] hexanes: A New Series of Potent and Selective Dopamine D 3 Receptor Antagonists. Journal of medicinal chemistry, 53(11), 4486-4498. [Link]
-
Nam, G., Lee, C., Kim, D., Lee, J., Kim, S., Park, J. Y., ... & Hong, S. (2016). Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[1][8]hexane derivatives as T-type calcium channel inhibitors for treatment of neuropathic pain. Bioorganic & medicinal chemistry, 24(15), 3468–3478. [Link]
-
Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640. [Link]
- Basile, A. S., & Skolnick, P. (2012). Preparation and use of (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane in the treatment of conditions affected by monoamine neurotransmitters.
-
Cichero, E., & Fossa, P. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(20), 3343–3356. [Link]
-
Filatov, A. S., Knyazev, N. A., Ryazantsev, M. N., Suslonov, V. V., Larina, A. G., Molchanov, A. P., ... & Stepakov, A. V. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 5997. [Link]
-
van der Velden, W. J. C., Kuijer, J. A. M., van den Brink, W., & Hondebrink, L. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry, 94(32), 11186–11194. [Link]
-
Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burchardt, N. V., Mihovilovic, M. D., ... & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(11), 1636–1646. [Link]
-
Wikipedia contributors. (2023). Serotonin–dopamine reuptake inhibitor. Wikipedia. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
-
Singh, N., Ecker, G. F., & Sender, M. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. International journal of molecular sciences, 19(12), 4038. [Link]
- Beecham Group PLC. (1979). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
-
Coop, A., & Jacobson, A. E. (2016). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. The Journal of organic chemistry, 81(17), 7435–7443. [Link]
-
Seneca, N., Finnema, S. J., Gulyás, B., Wikström, H. V., & Halldin, C. (2008). SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study. Journal of Nuclear Medicine, 49(supplement 1), 226P. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 12.15.1–12.15.15. [Link]
-
Zhao, Y. (2022). Comprehensive In Vitro Approach to Evaluating Transporter-mediated Drug Interactions. Eurofins Discovery. [Link]
-
Dwoskin, L. P., & Crooks, P. A. (2002). Norepinephrine transporter inhibitors and their therapeutic potential. Current topics in medicinal chemistry, 2(6), 609–623. [Link]
-
Sim, S., Kim, H., Kim, H. G., Lee, H., Jeong, J., Kwon, Y., & Kim, D. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules (Basel, Switzerland), 25(19), 4485. [Link]
-
Skolnick, P., Krieter, P., Tizzano, J., Basile, A., & Popik, P. (2006). Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor. CNS drug reviews, 12(2), 123–134. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International journal of neuropsychopharmacology, 21(10), 931–942. [Link]
-
Cai, W., & Chen, Z. J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]
-
Reith, M. E., Blough, B. E., & Baumann, M. H. (2015). Discovery and development of monoamine transporter ligands. Current topics in medicinal chemistry, 15(17), 1686–1725. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[3,1,0]hexane derivatives as T-type calcium channel inhibitors for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CAS 86215-36-3: 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]… [cymitquimica.com]
- 13. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol
This guide provides a detailed protocol for the safe and compliant disposal of 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol (CAS No. 161152-76-7). As a key building block in modern synthetic chemistry and drug development, its responsible management is paramount to ensuring laboratory safety and environmental protection. The procedures outlined below are grounded in established safety data and best practices for chemical waste management, designed for researchers, scientists, and drug development professionals.
Core Principle: Hazard Identification and Risk Mitigation
Understanding the inherent properties of a chemical is the foundation of its safe handling and disposal. This compound is not benign; it is classified as a substance that causes skin and serious eye irritation.[1][2] The primary risk during handling and disposal is accidental exposure through direct contact. Therefore, all procedures must be designed to minimize this risk.
Physicochemical and Hazard Profile
A summary of the compound's properties is essential for a comprehensive risk assessment.
| Property | Value | Source |
| CAS Number | 161152-76-7 | [3][4] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1][3][4] |
| Molecular Weight | 213.27 g/mol | [1][3][5] |
| Appearance | Colorless to light yellow Liquid | [6] |
| Boiling Point | ~300.1 °C (Predicted) | [6] |
| GHS Hazard Class | Skin Irritant (Category 2), Serious Eye Irritant (Category 2) | [1][2] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation | [1][2] |
Pre-Disposal Operations: Engineering Controls and PPE
Before beginning any waste consolidation or disposal procedure, establishing a safe working environment is critical. The causality is simple: preventing exposure is inherently safer than reacting to it.
-
Engineering Controls : All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood.[1][7] This primary engineering control minimizes the inhalation of any potential vapors or aerosols. Ensure that a safety shower and eye wash station are readily accessible.[1]
-
Personal Protective Equipment (PPE) : A multi-barrier PPE approach is mandatory. The selection of each component is directly linked to the identified hazards of skin and eye irritation.[1]
-
Eye/Face Protection : Wear government-approved, splash-proof safety goggles or a face shield.[1][8]
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[1][8] Contaminated gloves must be disposed of as chemical waste.
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashes, such as transferring large volumes, a chemically resistant apron is recommended.[1]
-
The Disposal Workflow: A Step-by-Step Protocol
Disposal is not a single action but a systematic process. Following these steps ensures compliance with institutional and regulatory standards, such as those from the Environmental Protection Agency (EPA) in the United States.
Step 1: Waste Characterization and Segregation
The fundamental rule of chemical waste management is to never mix incompatible waste streams.
-
Pure Compound/Concentrated Solutions : Unused or waste this compound should be collected as a distinct chemical waste stream.
-
Solvent Mixtures : If dissolved in a solvent, the entire solution must be disposed of as a single waste stream. The classification depends on the solvent:
-
Non-Halogenated Organic Waste : If dissolved in solvents like methanol, ethanol, THF, or ethyl acetate.
-
Halogenated Organic Waste : If dissolved in solvents like dichloromethane (DCM) or chloroform.
-
-
Aqueous Waste : Dilute aqueous solutions containing this compound must also be collected as hazardous waste. Do not dispose of this chemical down the drain.[7] Discharge into the environment must be avoided.[7]
Step 2: Container Selection and Management
The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.
-
Select a Compatible Container : Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate. The waste must be compatible with the container material.[9]
-
Maintain Container Integrity : Ensure the container is in good condition, free from cracks or defects.[9]
-
Adhere to Fill Limits : Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[10]
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[9][10] Do not leave funnels in the container opening.[9]
Step 3: Accurate and Compliant Labeling
Proper labeling is a legal requirement and essential for the safety of all personnel who will handle the container.
-
Attach a Hazardous Waste Tag : Affix your institution's official hazardous waste label or tag to the container as soon as the first drop of waste is added.
-
Complete All Fields : Clearly and legibly write the full chemical name: "this compound".[9] Do not use abbreviations or chemical formulas.[9]
-
List All Components : For mixtures, list all constituents and their approximate percentages. The total must equal 100%.
-
Indicate Hazards : Check the appropriate hazard boxes (e.g., "Irritant").
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation while awaiting pickup.
-
Designated Location : Store the labeled waste container in a designated Satellite Accumulation Area, which is typically within the laboratory fume hood where the waste is generated.[9]
-
Secondary Containment : Place the container in a secondary containment bin to catch any potential leaks.
-
Segregate by Hazard : Store the container segregated from incompatible hazard classes, such as acids and oxidizers.[9]
Step 5: Final Disposal via Professional Services
Laboratory personnel are not responsible for the ultimate treatment of hazardous waste. This is the role of your institution's Environmental Health & Safety (EH&S) office and its licensed contractors.
-
Schedule a Pickup : Once the container is 90% full, complete a chemical waste pickup request form as per your institution's procedures.[9]
-
Method of Destruction : The standard and environmentally preferred method for organic compounds of this nature is high-temperature incineration at a licensed hazardous waste facility. This process ensures complete destruction of the chemical.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
Emergency Procedures: Spills and Exposures
Preparedness is key to mitigating the impact of an accidental release.
-
Personal Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact : Take off contaminated clothing immediately.[7] Wash the affected area thoroughly with soap and plenty of water.[1] If skin irritation occurs, get medical advice.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
-
Small Spills (in a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[7]
-
Label the container as "Spill Debris containing this compound" and dispose of it through EH&S.
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), and then wash with soap and water.
-
Empty Container Disposal
Empty containers that once held this chemical must also be managed correctly.
-
Triple Rinse : Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect Rinsate : The rinsate must be collected and disposed of as hazardous chemical waste.
-
Deface Label : Completely remove or deface the original chemical label.[11]
-
Final Disposal : Once clean and the label is defaced, the container can typically be disposed of in the regular trash or glass recycling, depending on institutional policy.[11]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that ensures personal safety, regulatory compliance, and environmental stewardship.
References
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
This compound, min 97%, 500 mg . CP Lab Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate . PubChem. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 161152-76-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate | C11H19NO3 | CID 49757489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 161152-76-7 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. ethz.ch [ethz.ch]
- 11. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
